molecular formula C8H8N2S B078985 2-Amino-5-methylbenzothiazole CAS No. 14779-17-0

2-Amino-5-methylbenzothiazole

Cat. No.: B078985
CAS No.: 14779-17-0
M. Wt: 164.23 g/mol
InChI Key: MELAGXOBBSTJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methylbenzothiazole is a versatile and valuable benzothiazole derivative serving as a critical synthetic intermediate in medicinal chemistry and materials science. Its primary research value lies in its role as a key precursor for the synthesis of a wide array of complex heterocyclic compounds, particularly in the development of novel pharmacologically active molecules. Researchers utilize this compound to construct core structures for potential therapeutics, including kinase inhibitors, antimicrobial agents, and compounds targeting neurological disorders. The electron-rich benzothiazole core, functionalized with both an amino group and a methyl substituent, allows for diverse chemical modifications, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space. Furthermore, its rigid, planar structure makes it a candidate for investigation in the development of organic luminescent materials and dyes. This high-purity reagent is strictly intended for laboratory research applications to facilitate innovation in drug discovery and advanced material design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELAGXOBBSTJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163800
Record name Benzothiazole, 2-amino-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14779-17-0
Record name 5-Methyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14779-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-benzothiazolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-methylbenzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazole, 2-amino-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-BENZOTHIAZOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5GV4TQ4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 2-Amino-5-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2-Amino-5-methylbenzothiazole, a heterocyclic amine with significant potential in medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data from its closely related isomers, 2-Amino-4-methylbenzothiazole and 2-Amino-6-methylbenzothiazole, to provide a broader context for its physicochemical characteristics. The document details its chemical structure, physical properties, and outlines a plausible synthetic route. Furthermore, it delves into the biological significance of the 2-aminobenzothiazole scaffold, particularly its role as an inhibitor of the PI3K/AKT signaling pathway, a critical target in cancer therapy.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its common isomers are summarized in the table below. It is important to note the distinct properties that arise from the varied substitution pattern on the benzene ring.

PropertyThis compound2-Amino-4-methylbenzothiazole2-Amino-6-methylbenzothiazole
CAS Number 14779-17-0[1]1477-42-52536-91-6
Molecular Formula C₈H₈N₂SC₈H₈N₂SC₈H₈N₂S
Molecular Weight 164.23 g/mol 164.23 g/mol 164.23 g/mol
Appearance Off-white solid (predicted)-Pale yellow granular product
Melting Point Data not available-140-142 °C
Boiling Point Data not availableData not availableData not available
pKa Data not availableData not availableData not available
Solubility Data not availableData not availableSoluble in hot ethanol

Experimental Protocols

Synthesis of this compound

A plausible and detailed experimental protocol for the synthesis of this compound can be adapted from the established synthesis of its 6-methyl isomer, which utilizes m-toluidine as the starting material.

Reaction Scheme:

m-Toluidine → m-Tolylthiourea → this compound

Step 1: Synthesis of m-Tolylthiourea

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 1 mole of m-toluidine in a suitable solvent such as chlorobenzene.

  • Slowly add 0.55 moles of concentrated sulfuric acid dropwise to form a fine suspension of m-toluidine sulfate.

  • To this suspension, add 1.1 moles of sodium thiocyanate.

  • Heat the mixture at 100°C for approximately 3 hours. The resulting solution contains the intermediate, m-tolylthiourea.

Step 2: Cyclization to this compound

  • Cool the solution containing m-tolylthiourea to 30°C.

  • Slowly add 1.34 moles of sulfuryl chloride, ensuring the temperature does not exceed 50°C.

  • Maintain the reaction mixture at 50°C for 2 hours, or until the evolution of hydrogen chloride gas ceases.

  • Remove the solvent by distillation.

  • The resulting crude product is then made alkaline by the addition of concentrated ammonium hydroxide, which precipitates the this compound.

  • The precipitate is filtered and washed with water.

  • For purification, the solid can be recrystallized from a suitable solvent such as ethanol.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, C=N stretching of the thiazole ring, and C-S stretching.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.

Biological Activity and Signaling Pathway

The 2-aminobenzothiazole scaffold is a recognized pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities, including anticancer properties. A significant mechanism of action for the anticancer effects of many 2-aminobenzothiazole derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[2][3][4] This pathway is crucial for cell survival, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[3][4]

The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently overactive in cancer.[3][4] Certain 2-aminobenzothiazole derivatives have been shown to be potent inhibitors of PI3Kα, a key isoform in this pathway.[5] By inhibiting PI3K, these compounds can block downstream signaling through AKT and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5]

Below is a diagram illustrating the inhibition of the PI3K/AKT signaling pathway by 2-aminobenzothiazole derivatives.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Aminobenzothiazole 2-Amino-5-methyl- benzothiazole Aminobenzothiazole->PI3K Inhibition

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-5-methylbenzothiazole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 2-Amino-5-methylbenzothiazole is scarce in the readily available scientific literature. This guide provides a comprehensive overview of the physicochemical characteristics, synthetic approaches, and analytical methodologies based on closely related isomers and the general properties of the 2-aminobenzothiazole scaffold. Researchers should validate all information for the specific this compound compound through experimental analysis.

Physicochemical Properties

Table 1: General and Physical Properties of Aminomethylbenzothiazole Isomers

Property2-Amino-4-methylbenzothiazole2-Amino-6-methylbenzothiazole5-Amino-2-methylbenzothiazole
Molecular Formula C₈H₈N₂SC₈H₈N₂SC₈H₈N₂S
Molecular Weight 164.23 g/mol 164.23 g/mol 164.23 g/mol
Appearance Not SpecifiedPale yellow granular productPowder
Melting Point Not Specified140-142 °C249-250 °C (decomposes)[1]

Table 2: Spectroscopic Data of Aminomethylbenzothiazole Isomers

Spectroscopic Data2-Amino-4-methylbenzothiazole2-Amino-6-methylbenzothiazole5-Amino-2-methylbenzothiazole
¹H NMR Data not availableData not availableData not available
¹³C NMR Data not availableData not availableData not available
IR Spectroscopy Data not availableData not availableData not available
Mass Spectrometry Data not availableData not availableData not available

Synthesis and Experimental Protocols

A general synthetic approach for 2-aminobenzothiazoles is the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen. The following is a generalized protocol that could be adapted for the synthesis of this compound from 4-methylaniline (p-toluidine).

General Experimental Protocol for the Synthesis of a 2-Aminomethylbenzothiazole Derivative

Materials:

  • Substituted aniline (e.g., 4-methylaniline)

  • Sodium thiocyanate (or potassium thiocyanate)

  • A suitable solvent (e.g., glacial acetic acid, chlorobenzene)

  • Halogen (e.g., bromine or sulfuryl chloride)

  • Base for neutralization (e.g., sodium hydroxide, ammonium hydroxide)

  • Ethanol for recrystallization

Procedure:

  • Dissolve the substituted aniline in the chosen solvent.

  • Add the thiocyanate salt to the solution.

  • Slowly add the halogenating agent (e.g., bromine in acetic acid or sulfuryl chloride) to the mixture while controlling the temperature.

  • Heat the reaction mixture under reflux for a specified period until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture and pour it into water.

  • Neutralize the solution with a base to precipitate the crude product.

  • Filter the crude product, wash it with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminomethylbenzothiazole derivative.

Analytical Methodologies

For the analysis and characterization of this compound, standard analytical techniques employed for similar organic compounds would be applicable.

Table 3: Analytical Methodologies for the Characterization of 2-Aminobenzothiazole Derivatives

TechniquePurposeGeneral Protocol
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment.Use silica gel plates with a suitable eluent system (e.g., ethyl acetate/hexane mixture). Visualize spots under UV light or with a staining agent.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is commonly used.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Infrared (IR) Spectroscopy Identification of functional groups.The sample can be analyzed as a KBr pellet or using an ATR accessory. Look for characteristic peaks for N-H, C-H, C=N, and C-S bonds.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular ion peak and fragmentation pattern, confirming the molecular formula.
Elemental Analysis Determination of the elemental composition.Provides the percentage of carbon, hydrogen, nitrogen, and sulfur, which can be compared with the theoretical values for the molecular formula.

Biological Activity and Signaling Pathways

Specific information regarding the biological activity and signaling pathways of this compound is not available in the reviewed literature. However, the 2-aminobenzothiazole scaffold is a known pharmacophore present in a variety of biologically active compounds. Derivatives of 2-aminobenzothiazole have been reported to exhibit a wide range of activities, including but not limited to:

  • Anticancer

  • Antimicrobial

  • Antitubercular

  • Anti-inflammatory

  • Antiviral

The mechanism of action for these activities is highly dependent on the specific substitution pattern on the benzothiazole ring. Without experimental data for this compound, any discussion of its specific biological effects or signaling pathway involvement would be speculative. Researchers interested in the bioactivity of this compound would need to perform in vitro and in vivo studies.

Visualizations

As specific signaling pathways for this compound are not known, a generalized workflow for the synthesis and characterization of a hypothetical 2-aminobenzothiazole derivative is provided below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Substituted Aniline, Thiocyanate) reaction Chemical Reaction (e.g., Halogenation and Cyclization) start->reaction 1. Reagents workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup 2. Crude Product purification Purification (e.g., Recrystallization, Chromatography) workup->purification 3. Impure Product product Pure 2-Aminobenzothiazole Derivative purification->product 4. Final Product tlc TLC product->tlc Purity Check hplc HPLC product->hplc Purity & Quantification nmr NMR (¹H, ¹³C) product->nmr Structure Elucidation ir IR Spectroscopy product->ir Functional Groups ms Mass Spectrometry product->ms Molecular Weight elemental Elemental Analysis product->elemental Elemental Composition

Caption: A general workflow for the synthesis and characterization of a 2-aminobenzothiazole derivative.

References

An In-depth Technical Guide to 2-Amino-Methyl-Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The specific compound "2-Amino-5-methylbenzothiazole" is not commonly cited in chemical literature. However, due to its structural similarity, this guide will focus on the well-documented and closely related isomer, 2-Amino-6-methylbenzothiazole (CAS RN: 2536-91-6) . Additionally, given the potential for ambiguity, key information for the prominent drug intermediate 2-Amino-5-methylthiazole (CAS RN: 7305-71-7) is also provided for comparative purposes.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing comprehensive data on 2-Amino-6-methylbenzothiazole, including its physicochemical properties, synthesis protocols, and applications in medicinal chemistry.

Core Compound Identification and Properties

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1][2][3] The methyl-substituted variant, 2-Amino-6-methylbenzothiazole, serves as a crucial building block in the synthesis of novel therapeutic agents.[4]

Quantitative data for 2-Amino-6-methylbenzothiazole and the related 2-Amino-5-methylthiazole are summarized below for easy comparison.

Table 1: Physicochemical Properties of 2-Amino-6-methylbenzothiazole

Property Value Reference
CAS Number 2536-91-6 [5][6][7]
Molecular Formula C₈H₈N₂S [5][6][7]
Molecular Weight 164.23 g/mol [5][6][7]
Melting Point 140-142 °C [5][8]
Boiling Point 322.0±35.0 °C (Predicted) [8]
Density 1.1724 (Rough Estimate) [8]
pKa 4.41±0.10 (Predicted) [5][8]
Appearance White to light yellow crystalline powder [5]

| Solubility | Soluble in Methanol |[5][8] |

Table 2: Physicochemical Properties of 2-Amino-5-methylthiazole

Property Value Reference
CAS Number 7305-71-7 [9][10][11]
Molecular Formula C₄H₆N₂S [9][10][11]
Molecular Weight 114.17 g/mol [9][10][11]
Melting Point 93-98 °C [10][11]
pKa 5.42±0.10 (Predicted) [12]
Appearance White to light yellow crystal powder [10]

| Purity | >98.0% |[11][13] |

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry. Several methods have been reported for the synthesis of substituted 2-aminobenzothiazoles.[1]

A common and effective method for synthesizing 2-Amino-6-methylbenzothiazole involves the reaction of p-toluidine with sodium thiocyanate followed by cyclization.[14]

Experimental Protocol:

  • Step 1: Preparation of p-Tolylthiourea

    • A solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene is prepared in a 3-liter three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.[14]

    • Over a period of 5 minutes, 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid is added dropwise.[14]

    • To the resulting finely divided suspension of p-toluidine sulfate, 90 g (1.1 moles) of sodium thiocyanate is added.[14]

    • The mixture is heated for 3 hours at 100°C (internal temperature) in an oil bath.[14]

  • Step 2: Cyclization to 2-Amino-6-methylbenzothiazole

    • The solution containing the thiourea is cooled to 30°C.[14]

    • 180 g (108 ml, 1.34 moles) of sulfuryl chloride is added over a period of 15 minutes, ensuring the temperature does not exceed 50°C.[14]

    • The mixture is maintained at 50°C for 2 hours.[14]

    • The chlorobenzene is removed by filtration.[14] The solid residue is then dissolved in 1 liter of hot water, and any remaining solvent is removed with a steam current.[14]

    • The solution is filtered and made alkaline to litmus by adding 200 ml of concentrated ammonium hydroxide.[14]

    • The precipitated 2-Amino-6-methylbenzothiazole is filtered and washed with 200 ml of water.[14]

  • Step 3: Purification

    • The crude product is dissolved in 300 ml of hot ethanol, and 10 g of Norit (activated carbon) is added.[14]

    • The hot suspension is filtered, and the filtrate is diluted with 500 ml of hot water.[14]

    • The solution is allowed to cool, and the crystallized product is collected by filtration.[14]

    • After drying, the final product weighs between 100–105 g.[14]

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A p-Toluidine + NaSCN in Chlorobenzene B Add H₂SO₄ A->B C Heat at 100°C (3h) (Forms p-Tolylthiourea) B->C D Cool to 30°C C->D E Add SO₂Cl₂ (Cyclization) D->E F Maintain at 50°C (2h) E->F G Filter to remove Chlorobenzene F->G Reaction Mixture H Dissolve in Hot Water + Steam Distillation G->H I Filter Hot Solution H->I J Add NH₄OH (Precipitation) I->J K Filter & Wash with Water J->K L Dissolve in Hot Ethanol K->L Crude Product M Treat with Activated Carbon (Norit) L->M N Filter Hot Suspension M->N O Add Hot Water & Cool (Crystallization) N->O P Filter & Dry Product O->P Q Q P->Q Pure 2-Amino-6-methylbenzothiazole G cluster_pathway VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Cell Migration AKT->Angiogenesis MAPK->Angiogenesis Inhibitor 2-Amino-6-methyl- benzothiazole Derivative Inhibitor->VEGFR2 Inhibits

References

Elucidating the Structure of 2-Amino-5-methylbenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Amino-5-methylbenzothiazole. While direct experimental spectroscopic and crystallographic data for this specific isomer remains elusive in publicly accessible databases, this document outlines the expected analytical results based on known data of its isomers and related benzothiazole derivatives. Furthermore, it details the standard experimental protocols required for a thorough structural characterization, serving as a robust framework for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Predicted Spectroscopic and Physical Data

The definitive structural confirmation of a novel or synthesized compound relies on a suite of analytical techniques. For this compound, the following data are predicted. These predictions are based on the analysis of isomers such as 2-Amino-6-methylbenzothiazole and 5-Amino-2-methylbenzothiazole, and the fundamental principles of spectroscopic interpretation.

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR Aromatic Protons: Signals expected in the range of δ 7.0-7.8 ppm. The protons on the benzene ring will exhibit splitting patterns (doublets, singlets) depending on their coupling with adjacent protons. A singlet for the proton at C4, a doublet for the proton at C6, and a doublet for the proton at C7 are anticipated. Amino Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 4.5-6.0 ppm. Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.3-2.5 ppm.
¹³C NMR Aromatic Carbons: Signals for the carbons of the benzothiazole ring system are expected in the range of δ 110-155 ppm. The carbon bearing the amino group (C2) would appear further downfield. Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the aliphatic region, around δ 20-25 ppm.
FTIR N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine. C=N Stretching: A characteristic absorption band around 1630-1650 cm⁻¹ for the imine bond within the thiazole ring. C-H Stretching (Aromatic): Bands above 3000 cm⁻¹. C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹. C-C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spec. Molecular Ion Peak (M⁺): An exact mass peak corresponding to the molecular formula C₈H₈N₂S. The nominal mass would be 164 g/mol . Fragmentation patterns would likely involve the loss of the amino group and cleavage of the thiazole ring.

Table 2: Physical and Chemical Properties

Property Value
Molecular Formula C₈H₈N₂S
Molecular Weight 164.23 g/mol
CAS Number 13382-43-9 (for 5-Amino-2-methylbenzothiazole, isomer)
Appearance Expected to be a crystalline solid.

Experimental Protocols for Structure Elucidation

The following sections detail the standard operating procedures for the key analytical techniques required to confirm the structure of this compound.

Synthesis of this compound

A common route for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanating agent. For this compound, the synthesis would typically involve the reaction of 4-methylaniline with sodium thiocyanate in the presence of bromine.

Protocol:

  • Dissolution: Dissolve 4-methylaniline in a suitable solvent such as glacial acetic acid.

  • Thiocyanation: Add a solution of sodium thiocyanate in the same solvent to the aniline solution and cool the mixture in an ice bath.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid to the cooled mixture with constant stirring.

  • Reaction: Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_purification Work-up & Purification 4-methylaniline 4-methylaniline Dissolution Dissolution 4-methylaniline->Dissolution NaSCN NaSCN Thiocyanation Thiocyanation NaSCN->Thiocyanation Br2 Br2 Bromination Bromination Br2->Bromination Dissolution->Thiocyanation Thiocyanation->Bromination Reaction Reaction Bromination->Reaction Neutralization Neutralization Reaction->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a crystalline solid.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Structure Validation: Validate the final crystal structure using crystallographic software.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesized_Compound Pure Compound NMR NMR Synthesized_Compound->NMR FTIR FTIR Synthesized_Compound->FTIR MS MS Synthesized_Compound->MS X-ray_Diffraction X-ray Diffraction Synthesized_Compound->X-ray_Diffraction Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation X-ray_Diffraction->Structure_Elucidation Signaling_Pathway_Concept 2-Amino-5-methylbenzothiazole_Derivative This compound Derivative Kinase Kinase 2-Amino-5-methylbenzothiazole_Derivative->Kinase Binds to ATP-binding site Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation, Inflammation) Phosphorylated_Substrate->Downstream_Signaling Inhibition->Kinase

An In-Depth Technical Guide on 2-Amino-5-methylbenzothiazole: Synthesis, History, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The historical record detailing the specific discovery of 2-Amino-5-methylbenzothiazole is not well-documented in readily available scientific literature. This guide, therefore, provides a comprehensive overview of the historical context of the broader 2-aminobenzothiazole class of compounds, which encompasses the synthesis and understanding of its various derivatives, including the 5-methyl substituted variant.

Introduction

2-Aminobenzothiazoles are a significant class of heterocyclic compounds characterized by a fused benzene and thiazole ring system with an amino group at the 2-position. This structural motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of 2-aminobenzothiazole have garnered substantial interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The position of substituents on the benzene ring, such as the methyl group in this compound, plays a crucial role in modulating the compound's physicochemical properties and biological activity.

Historical Context and Discovery

The development of synthetic routes to 2-aminobenzothiazoles in the late 19th and early 20th centuries was a pivotal achievement in heterocyclic chemistry. While a singular "discovery" of this compound is not explicitly recorded, its existence is a direct result of these foundational synthetic methods.

One of the earliest and most notable methods is the Hugershoff reaction , first described in 1901. This reaction involves the oxidative cyclization of N-arylthioureas using bromine in an inert solvent like chloroform.[4][5] The versatility of the Hugershoff synthesis allowed for the preparation of a wide array of substituted 2-aminobenzothiazoles by simply varying the substituents on the starting aniline derivative.

Another significant early contribution was the Kaufmann synthesis , which involves the reaction of an aniline with potassium thiocyanate and bromine in acetic acid.[6] This method also provided a viable pathway to various substituted 2-aminobenzothiazoles.

The synthesis of this compound would have been achieved through the application of these established methods, likely using 4-methylaniline (p-toluidine) as a starting material. The historical significance of this compound is therefore intrinsically linked to the broader exploration and development of the 2-aminobenzothiazole scaffold for various chemical and pharmaceutical applications.

Physicochemical and Characterization Data

Quantitative data for the specific isomer this compound is sparse in the literature. However, data for the closely related isomers, 5-Amino-2-methylbenzothiazole and 2-Amino-6-methylbenzothiazole, are available and provide an indication of the expected properties.

Property5-Amino-2-methylbenzothiazole dihydrochloride[7]2-Amino-6-methylbenzothiazole
CAS Number 32770-99-32536-91-6
Molecular Formula C₈H₈N₂S · 2HClC₈H₈N₂S
Molecular Weight 237.15 g/mol 164.23 g/mol
Appearance Powder-
Melting Point 249-250 °C (decomposes)140-142 °C
Assay 97%98%

Key Experimental Protocols

While a specific protocol for the initial synthesis of this compound is not available, the following is a representative experimental protocol for the Hugershoff synthesis of a substituted 2-aminobenzothiazole. This method would be analogous to the synthesis of the target compound from N-(4-methylphenyl)thiourea.

General Protocol for the Hugershoff Synthesis of 2-Aminobenzothiazoles

This protocol is adapted from established literature on the synthesis of optically active 2-aminobenzothiazole derivatives.[8]

Materials:

  • N-(4-methylphenyl)thiourea

  • Chloroform (anhydrous)

  • Bromine

  • Ammonia solution

Procedure:

  • A solution of N-(4-methylphenyl)thiourea in anhydrous chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath.

  • A solution of bromine in chloroform is added dropwise to the stirred thiourea solution. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • The resulting precipitate, the hydrobromide salt of the 2-aminobenzothiazole, is collected by filtration.

  • The solid is then treated with a dilute ammonia solution to neutralize the salt and liberate the free base.

  • The crude this compound is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Synthesis and Logical Workflow Diagrams

The synthesis of this compound can be visualized through the following workflows.

Hugershoff Synthesis Pathway

Hugershoff_Synthesis Toluidine 4-Methylaniline (p-Toluidine) Thiourea_intermediate N-(4-methylphenyl)thiourea Toluidine->Thiourea_intermediate Reaction with Isothiocyanate Cyclization Oxidative Cyclization Thiourea_intermediate->Cyclization Bromine Bromine (Br2) in Chloroform Bromine->Cyclization Product This compound Cyclization->Product

Caption: Hugershoff synthesis of this compound.

General Synthetic Workflow

General_Synthesis_Workflow Start Starting Material (e.g., 4-Methylaniline) Step1 Formation of Arylthiourea Intermediate Start->Step1 Step2 Oxidative Cyclization (e.g., Hugershoff or Kaufmann conditions) Step1->Step2 Purification Purification (e.g., Recrystallization, Chromatography) Step2->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: General workflow for the synthesis and characterization.

Conclusion

While the specific historical details of the discovery of this compound remain elusive, its synthesis and existence are a direct consequence of the pioneering work in the field of heterocyclic chemistry, particularly the development of robust methods for constructing the 2-aminobenzothiazole scaffold. The continued interest in this class of compounds for drug discovery and materials science underscores the importance of these foundational synthetic strategies. Further research into the specific biological activities and applications of the 5-methyl isomer could reveal unique properties and potential uses in various scientific and industrial fields.

References

Spectroscopic and Structural Elucidation of 2-Amino-5-methylbenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-5-methylbenzothiazole, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectral data for this compound in publicly accessible databases, this document presents a detailed analysis of closely related and structurally analogous compounds. This comparative approach allows for a robust estimation of the expected spectral characteristics. The guide includes tabulated NMR and IR data, along with mass spectrometry fragmentation patterns for analogous compounds. Detailed, standardized experimental protocols for acquiring such spectra are also provided. Furthermore, a logical workflow for the spectral analysis of a synthesized compound is visualized using a Graphviz diagram.

Introduction to this compound

This compound is a derivative of the benzothiazole heterocyclic system, which is a core structure in numerous pharmacologically active molecules and functional materials. The substitution pattern, with an amino group at the 2-position and a methyl group at the 5-position, significantly influences its electronic properties, reactivity, and biological activity. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in research and development settings.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (based on analogs)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.6d1HAromatic H (H-7)
~7.2-7.3d1HAromatic H (H-4)
~7.0-7.1dd1HAromatic H (H-6)
~5.0-6.0br s2H-NH₂
~2.4s3H-CH₃

Note: Predicted values are based on the analysis of 2-aminobenzothiazole and substituted aniline derivatives. The solvent is assumed to be DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~165-170C2 (C=N)
~150-155C7a
~130-135C3a
~130-135C5
~120-125C6
~120-125C4
~115-120C7
~20-25-CH₃

Note: Predicted values are based on known shifts for benzothiazole derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amino group)
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (methyl group)
1640-1610StrongC=N stretching (thiazole ring)
1600-1550MediumN-H bending (amino group)
1500-1400MediumAromatic C=C stretching
850-800StrongC-H out-of-plane bending (substituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₈N₂S), the expected molecular ion peak [M]⁺ would be at m/z 164.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zInterpretation
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
137[M - HCN]⁺
122[M - CH₃ - HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal resolution.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow rate.

    • LC-MS: Inject the sample onto a liquid chromatography (LC) column to separate it from any impurities before it enters the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation studies (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a target compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification sample Purified Compound purification->sample nmr NMR (1H, 13C) sample->nmr ir IR sample->ir ms MS sample->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation validation Structure Confirmation structure_elucidation->validation

A generalized workflow for the synthesis and spectral analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound based on data from analogous compounds. The provided experimental protocols offer standardized methods for obtaining high-quality spectral data for this and similar molecules. The workflow diagram serves as a useful visual aid for planning and executing the synthesis and characterization of novel compounds. For definitive structural confirmation, the synthesis of this compound and the subsequent acquisition of its experimental spectral data are essential.

The Untapped Therapeutic Potential of 2-Amino-5-methylbenzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a privileged heterocyclic system, has long been a focal point in medicinal chemistry due to its wide spectrum of pharmacological activities. Among its numerous derivatives, the 2-aminobenzothiazole core has proven to be a particularly fruitful starting point for the development of novel therapeutic agents. This technical guide delves into the potential biological activities of a specific subclass: 2-amino-5-methylbenzothiazole derivatives. While research on this precise substitution pattern is emerging, this document will also draw upon the wealth of data available for the broader class of 2-aminobenzothiazole and 5-substituted derivatives to infer potential therapeutic applications, mechanisms of action, and future research directions. This guide aims to provide a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in the exploration of this promising class of compounds.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the 2-aminobenzothiazole scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1][2][3] The primary mechanisms of action often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-aminobenzothiazole derivatives against several cancer cell lines. It is important to note that while specific data for this compound derivatives is limited in the current literature, the data for other substituted analogs provide valuable insights into the potential potency of this subclass.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
OMS5 (4-nitroaniline derivative)A549 (Lung Cancer)22.13[1]
MCF-7 (Breast Cancer)24.31[1]
OMS14 (piperazine-4-nitroaniline derivative)A549 (Lung Cancer)61.03[1]
MCF-7 (Breast Cancer)27.08[1]
Compound 13 HCT116 (Colon Cancer)6.43 ± 0.72[2]
A549 (Lung Cancer)9.62 ± 1.14[2]
A-375 (Melanoma)8.07 ± 1.36[2]
Compound 20 (Thiazolidinedione hybrid)HepG2 (Liver Cancer)9.99[2]
HCT-116 (Colon Cancer)7.44[2]
MCF-7 (Breast Cancer)8.27[2]
Compound with 6-methylbenzothiazole motif VEGFR-2 Kinase0.6[2]
Signaling Pathways in Cancer

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzothiazole 2-Aminobenzothiazole Derivatives Benzothiazole->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a key strategy in cancer therapy. A derivative containing a 6-methylbenzothiazole motif has shown potent inhibition of VEGFR-2.[2]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation RAS Ras VEGFR2->RAS Activation Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis AKT Akt PI3K->AKT RAF Raf RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Benzothiazole 2-Aminobenzothiazole Derivatives Benzothiazole->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

Antimicrobial Activity: A New Frontier

The rise of antimicrobial resistance has created an urgent need for novel antibacterial and antifungal agents. The 2-aminobenzothiazole scaffold has emerged as a promising platform for the development of such agents. Notably, recent research has specifically highlighted the potential of 5-substituted 2-aminobenzothiazole derivatives as potent inhibitors of bacterial DNA gyrase B, an essential enzyme for bacterial DNA replication.[4]

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected 2-aminobenzothiazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound E (5-substituted derivative)S. aureus< 0.03[4]
E. faecium< 0.03[4]
E. coli4[4]
A. baumannii16[4]
P. aeruginosa16[4]
K. pneumoniae4[4]
Derivative 46a/46b (Schiff base analogues)E. coli15.62[5]
P. aeruginosa15.62[5]
Derivative 83a (Phenyl urea analogue)E. faecalis8[5]
Derivative 107b (Furan hybrid)S. cerevisiae1.6 (µM)[5]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Several 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[6][7][8]

Quantitative Anti-inflammatory Activity Data

The table below summarizes the in vivo anti-inflammatory activity of 2-aminobenzothiazole derivatives in the carrageenan-induced paw edema model.

Compound/DerivativeDose (mg/kg)Inhibition of Edema (%)Time Point (h)Reference
Bt2 (5-chloro)100Comparable to Diclofenac3[6]
Bt7 (6-methoxy)100Comparable to Diclofenac3[6]
17c Not specified72, 76, 801, 2, 3[8]
17i Not specified64, 73, 781, 2, 3[8]

Experimental Protocols

Synthesis of this compound Derivatives

A general and common method for the synthesis of the 2-aminobenzothiazole core structure is through the electrophilic cyclization of a substituted aniline.

Workflow for the Synthesis of 2-Aminobenzothiazole Derivatives

synthesis_workflow Aniline 4-methylaniline Reaction Reaction in Glacial Acetic Acid Aniline->Reaction Thiocyanate Ammonium Thiocyanate Thiocyanate->Reaction Bromine Bromine Bromine->Reaction Cyclization Electrophilic Cyclization Reaction->Cyclization Product 2-Amino-5-methyl- benzothiazole Cyclization->Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Dissolve 4-methylaniline (1 equivalent) in glacial acetic acid.

  • Cool the solution to below 10°C in an ice bath.

  • Add ammonium thiocyanate (2 equivalents) to the solution and stir until fully dissolved.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the purified this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

mtt_assay_workflow Seeding Seed Cancer Cells in 96-well plate Treatment Treat cells with 2-aminobenzothiazole derivatives Seeding->Treatment Incubation1 Incubate for 48-72h Treatment->Incubation1 MTT_add Add MTT reagent Incubation1->MTT_add Incubation2 Incubate for 4h MTT_add->Incubation2 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation2->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Detailed Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (this compound derivatives) orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like diclofenac sodium.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold continues to be a source of promising lead compounds with diverse biological activities. While the specific exploration of this compound derivatives is in its nascent stages, the available data for structurally related compounds strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the methyl group at the 5-position can influence the electronic and steric properties of the molecule, potentially leading to enhanced activity and selectivity.

Future research should focus on the targeted synthesis and comprehensive biological evaluation of a library of this compound derivatives. This should include:

  • Broad-spectrum in vitro screening against a panel of cancer cell lines, bacterial strains, and fungal pathogens to identify lead compounds.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these derivatives.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the lead compounds.

  • In vivo efficacy and safety studies in relevant animal models to assess their therapeutic potential.

By systematically exploring this chemical space, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of novel and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to the Reaction Mechanism of 2-Amino-5-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzothiazole is a heterocyclic amine containing a fused benzene and thiazole ring system. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. A thorough understanding of its reaction mechanisms is crucial for the rational design and synthesis of novel derivatives with desired pharmacological properties. This technical guide provides a detailed exploration of the synthesis and key reaction mechanisms of this compound, supported by experimental protocols and quantitative data.

Synthesis of this compound

The most common and well-established method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction. This reaction involves the oxidative cyclization of an arylthiourea derivative. For this compound, the synthesis starts from 4-methylaniline (p-toluidine).

Hugerschoff Reaction Mechanism

The reaction proceeds through the following key steps:

  • Thiocyanation of p-toluidine: p-Toluidine reacts with a thiocyanate salt (e.g., ammonium or sodium thiocyanate) in the presence of an acid to form the corresponding N-(4-methylphenyl)thiourea.

  • Oxidative Cyclization: The arylthiourea intermediate undergoes an intramolecular electrophilic cyclization initiated by an oxidizing agent, typically bromine or sulfuryl chloride. The electrophilic sulfur attacks the aromatic ring, leading to the formation of the benzothiazole ring system.

A general workflow for this synthesis is depicted below.

G cluster_0 Step 1: Formation of Arylthiourea cluster_1 Step 2: Oxidative Cyclization p_toluidine 4-Methylaniline (p-Toluidine) arylthiourea N-(4-methylphenyl)thiourea p_toluidine->arylthiourea Thiocyanation thiocyanate NH4SCN / H+ arylthiourea_2 N-(4-methylphenyl)thiourea oxidizing_agent Br2 or SOCl2 product This compound arylthiourea_2->product Intramolecular Electrophilic Cyclization

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole (a close analog)[1]

A detailed protocol for the synthesis of the closely related isomer, 2-amino-6-methylbenzothiazole, is provided here as a representative example.

Materials:

  • p-Toluidine

  • Chlorobenzene

  • Concentrated Sulfuric Acid

  • Sodium Thiocyanate

  • Sulfuryl Chloride

  • Concentrated Ammonium Hydroxide

  • Ethanol

  • Norit (activated carbon)

Procedure:

  • A suspension of 1 mole of p-toluidine in 600 ml of chlorobenzene is prepared in a 2-liter round-bottom flask. 0.55 mole of concentrated sulfuric acid is added dropwise.

  • To the resulting suspension of p-toluidine sulfate, 1.1 moles of sodium thiocyanate is added, and the mixture is heated at 100°C for 3 hours.

  • The solution containing the newly formed p-tolylthiourea is cooled to 30°C.

  • 1.34 moles of sulfuryl chloride is added over 15 minutes, ensuring the temperature does not exceed 50°C. The mixture is maintained at 50°C for 2 hours.

  • The chlorobenzene is removed by filtration.

  • The filtrate is made alkaline with concentrated ammonium hydroxide.

  • The precipitated 2-amino-6-methylbenzothiazole is filtered and washed with water.

  • The crude product is dissolved in hot ethanol, treated with Norit, and filtered.

  • The filtrate is diluted with hot water, stirred vigorously, and chilled to induce crystallization.

  • The pale yellow granular product is filtered, washed with 30% ethanol, and dried.

Quantitative Data:

CompoundStarting MaterialYield (%)Melting Point (°C)
2-Amino-6-methylbenzothiazolep-Toluidine64-67135-136[1]
N-(p-tolyl)thiourea (intermediate)p-Toluidine84188-189[1]

Key Reaction Mechanisms

This compound undergoes several characteristic reactions, including electrophilic substitution on the benzene ring and reactions involving the amino group.

Electrophilic Aromatic Substitution: Bromination

The benzothiazole ring is susceptible to electrophilic attack. The position of substitution is directed by the activating amino group and the methyl group. Bromination is a typical example of an electrophilic aromatic substitution reaction.

Mechanism:

  • Generation of Electrophile: Bromine acts as the electrophile.

  • Nucleophilic Attack: The electron-rich benzene ring of this compound attacks the bromine molecule. The amino group at position 2 and the methyl group at position 5 are ortho-, para-directing. Therefore, the substitution is expected to occur at positions 4, 6, or 7. Steric hindrance from the fused thiazole ring and the methyl group will influence the final regioselectivity.

  • Deprotonation: A base removes a proton from the intermediate carbocation to restore aromaticity.

G This compound This compound Sigma Complex Sigma Complex This compound->Sigma Complex + Br2 Brominated Product Brominated Product Sigma Complex->Brominated Product - HBr

Caption: Electrophilic bromination of this compound.

Diazotization of the Amino Group

The primary amino group at the 2-position can be converted into a diazonium salt by treatment with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures. This diazonium salt is a versatile intermediate for further synthetic transformations.

Mechanism:

  • Formation of Nitrous Acid: Sodium nitrite reacts with a strong acid (e.g., HCl) to form nitrous acid (HNO₂).

  • Formation of the Nitrosonium Ion: Protonation of nitrous acid followed by the loss of a water molecule generates the nitrosonium ion (NO⁺), which is a potent electrophile.

  • Nucleophilic Attack: The amino group of this compound attacks the nitrosonium ion.

  • Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt.

G cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Formation of Diazonium Salt NaNO2 NaNO2 HNO2 HNO2 NaNO2->HNO2 HCl HCl HCl->HNO2 Nitrosonium NO+ HNO2->Nitrosonium + H+ - H2O Aminobenzothiazole This compound N_Nitrosamine N-Nitrosamine Intermediate Aminobenzothiazole->N_Nitrosamine + NO+ Diazonium_Salt Diazonium Salt N_Nitrosamine->Diazonium_Salt Tautomerization & Dehydration

Caption: Diazotization of this compound.

Experimental Protocol: Diazotization and Azo Coupling of 2-Aminobenzothiazole (General Procedure)

This protocol outlines the general steps for the diazotization of a 2-aminobenzothiazole and subsequent azo coupling to form an azo dye.

Materials:

  • 2-Aminobenzothiazole derivative

  • Concentrated Hydrochloric Acid or Sulfuric Acid

  • Sodium Nitrite

  • Coupling agent (e.g., a phenol or an aromatic amine)

  • Sodium Hydroxide or Sodium Acetate

Procedure:

Part A: Diazotization

  • Dissolve the 2-aminobenzothiazole derivative in a cold solution of concentrated acid (e.g., HCl or H₂SO₄) and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C with constant stirring.

  • Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Part B: Azo Coupling

  • Prepare a solution of the coupling agent (e.g., phenol dissolved in aqueous sodium hydroxide or an aromatic amine in an acidic solution).

  • Cool the solution of the coupling agent to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

  • Adjust the pH of the reaction mixture as needed to facilitate the precipitation of the azo dye.

  • Collect the precipitated dye by filtration, wash with cold water, and dry.

Spectroscopic Data

Due to the limited availability of specific experimental data for this compound, the following table provides data for the closely related and commercially available analog, 2-Amino-5-methylthiazole, for reference.

Spectroscopic Data2-Amino-5-methylthiazole
¹H NMR (DMSO-d₆, δ ppm)6.91 (s, 2H, NH₂), 2.32 (s, 3H, CH₃)[2]
¹³C NMR (DMSO-d₆, δ ppm)Data not readily available in searched sources.
IR (cm⁻¹)3407 (NH₂), 1684 (C=O of a derivative)[2]
Mass Spectrum (m/z)114 (M⁺)[3]

Conclusion

This technical guide has provided a detailed overview of the synthesis and key reaction mechanisms of this compound. The Hugerschoff reaction remains a fundamental method for its synthesis, while electrophilic substitution and diazotization represent important pathways for its further functionalization. The provided experimental protocols and data, though in some cases for closely related analogs, offer a solid foundation for researchers working with this important heterocyclic scaffold. Further investigation into the specific quantitative aspects and reaction kinetics of this compound will undoubtedly contribute to the development of new and potent therapeutic agents.

References

The Pivotal Role of 2-Amino-5-methylbenzothiazole in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-methylbenzothiazole scaffold, a prominent member of the 2-aminobenzothiazole class of heterocyclic compounds, has garnered significant attention in the field of medicinal chemistry. Its versatile structure serves as a privileged core for the design and synthesis of novel therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in oncology and infectious diseases.

Anticancer Activity of this compound Derivatives

Derivatives of 2-aminobenzothiazole have demonstrated considerable promise as anticancer agents, targeting a variety of signaling pathways implicated in tumor progression and cell proliferation.[1] The addition of a methyl group at the 5-position of the benzothiazole ring can influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Quantitative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of a biological process, are presented.

Compound IDTarget/Cell LineCancer TypeIC50 (µM)Key Structural Features & SAR InsightsReference(s)
OMS5A549Lung Cancer22.134-nitroaniline moiety attached to the 2-aminobenzothiazole core.[2][3]
OMS5MCF-7Breast Cancer39.51Potent activity, though not primarily through PI3Kγ inhibition.[2][3]
OMS14A549Lung Cancer34.09Contains a piperazine-4-nitroaniline substituent.[2][3]
OMS14MCF-7Breast Cancer61.03Demonstrates significant inhibition of PIK3CD/PIK3R1.[2][3]
Compound 13HCT116Colon Carcinoma6.43N/A[2]
Compound 13A549Lung Cancer9.62N/A[2]
Compound 13A375Malignant Melanoma8.07N/A[2]
Compound 20HepG2Liver Cancer9.99Thiazolidinedione (TZD) hybrid.[1]
Compound 20HCT-116Colon Carcinoma7.44Substitution on the phenyl ring enhances activity.[1]
Compound 20MCF-7Breast Cancer8.27Potent VEGFR-2 inhibitor (IC50 = 0.15 µM).[1]
Compound 21HepG2Liver Cancer12.14Cyanothiouracil (CT) hybrid.[1]
Compound 21HCT-116Colon Carcinoma11.21Methyl group on the phenyl ring is optimal.[1]
Compound 21MCF-7Breast Cancer10.34Potent VEGFR-2 inhibitor (IC50 = 0.19 µM).[1]
Compound 24C6Rat Glioma4.63Contains a 1,3,4-oxadiazole moiety.[1]
Compound 24A549Human Lung Adenocarcinoma39.33N/A[1]
Compound 54PI3KαKinase Target0.00103Targets PI3Kα kinase.[1]
Compound 12EGFRKinase Target0.096Potent EGFR inhibitor.[1]
Compound 12MCF-7Breast Cancer2.49Active against mutant EGFR.[1]
Compound 19VEGFR-2Kinase Target0.5Potent VEGFR-2 inhibitor.[1]

Note: The table includes data for various 2-aminobenzothiazole derivatives to illustrate the broader potential of the scaffold.

Antimicrobial Activity of this compound Derivatives

The rise of antimicrobial resistance has spurred the search for new and effective therapeutic agents.[4] The 2-aminobenzothiazole scaffold has emerged as a promising platform for the development of novel antibacterial and antifungal compounds.

Quantitative Analysis of Antimicrobial Potency

The following table presents the in vitro antimicrobial activity of selected 2-aminobenzothiazole derivatives, with the Minimum Inhibitory Concentration (MIC) indicating the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound IDMicroorganismTypeMIC (µg/mL)Key Structural Features & SAR InsightsReference(s)
Compound 1Staphylococcus aureus (ATCC 25923)Gram-positive Bacteria2.9 µMN,N-disubstituted 2-aminobenzothiazole. N-propyl imidazole moiety is critical for activity.[5]
Compound 46a/46bEscherichia coliGram-negative Bacteria15.62Schiff base analogues. Hydroxyl group at the 2nd position of the benzylidene ring improves activity.[6]
Compound 46a/46bPseudomonas aeruginosaGram-negative Bacteria15.62Schiff base analogues. Hydroxyl group at the 2nd position of the benzylidene ring improves activity.[6]
Compound 107bSaccharomyces cerevisiaeFungus1.6 µM2,5-disubstituted furan benzothiazole derivative.[6]
Compound 107dSaccharomyces cerevisiaeFungus3.13 µM2,5-disubstituted furan benzothiazole derivative.[6]
Compound 159Staphylococcus aureusGram-positive Bacteria6.25Benzothiazole-thiophene derivative. Chloro group at the 5th position enhances activity.[6]
Compound 9dVarious BacteriaGram-positive/negative4-10 µmol L⁻¹Pyrrolo[2,1-b][1][4]benzothiazole derivative with a p-fluorophenyl substituent.[7]
Compound 16cStaphylococcus aureusGram-positive Bacteria0.025 mM4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivative.[8]
Compound 8Pseudomonas aeruginosa (Resistant)Gram-negative Bacteria0.06 mg/mL6-CN benzothiazole based thiazolidinone.[9]

Note: The table includes data for various 2-aminobenzothiazole derivatives to illustrate the broader potential of the scaffold.

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Apoptosis Apoptosis Inhibition Akt->Apoptosis Permeability Permeability Akt->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

VEGFR-2 Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway in Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway
CDK2 Signaling Pathway in Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) plays a vital role in the regulation of the cell cycle, particularly at the G1/S transition.[3] Aberrant CDK2 activity is frequently observed in cancer, leading to uncontrolled cell division.

CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle cluster_regulation Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb pRb CyclinE_CDK2->pRb Phosphorylation E2F E2F CyclinE_CDK2->E2F Activation pRb->E2F Inhibition DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->CDK2 Inhibition

CDK2 Signaling in Cell Cycle

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of this compound derivatives.

General Synthesis of 2-Amino-6-methylbenzothiazole

This protocol describes a common method for the synthesis of 2-amino-6-methylbenzothiazole, a close structural analog of this compound.

  • Preparation of p-tolylthiourea: Dissolve p-toluidine in a suitable solvent like chlorobenzene. Add concentrated sulfuric acid dropwise, followed by sodium thiocyanate. Heat the mixture to form p-tolylthiourea.

  • Cyclization: Cool the solution containing the thiourea and add sulfuryl chloride dropwise, maintaining the temperature below 50°C. After the reaction is complete, remove the solvent by filtration.

  • Isolation and Purification: Dissolve the solid residue in hot water and remove any remaining solvent with steam. Filter the solution and make it alkaline with concentrated ammonium hydroxide to precipitate the 2-amino-6-methylbenzothiazole. The crude product is then purified by recrystallization from a suitable solvent such as ethanol.

MTT Assay for Cell Viability and Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add 2-aminobenzothiazole derivative seed_cells->add_compound incubate1 Incubate (e.g., 48h) add_compound->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (e.g., 4h) add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read_absorbance Read absorbance (570 nm) add_dmso->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory activity of a compound against the VEGFR-2 kinase.

  • Reaction Setup: In a 384-well plate, add the diluted test compound, recombinant VEGFR-2 kinase, and its specific substrate in a kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Serial Dilution: Prepare two-fold serial dilutions of the 2-aminobenzothiazole derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well containing the serially diluted compound with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with promising activity against a range of targets and pathogens. The structure-activity relationship studies indicate that strategic modifications to the core structure can lead to the development of potent and selective therapeutic agents. The experimental protocols and an understanding of the key signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of compounds. Continued research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of new and effective treatments for cancer and infectious diseases.

References

The Pivotal Role of the 2-Amino-5-methylbenzothiazole Scaffold: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 2-amino-5-methylbenzothiazole core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Analogs of this compound have demonstrated significant potential across multiple target classes, including as kinase inhibitors for oncology and as modulators of ion channels for neurological disorders. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the critical structural modifications that influence biological activity, present key quantitative data in a structured format, detail essential experimental protocols, and visualize the underlying principles of SAR exploration.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the benzothiazole ring system and the 2-amino group. The following tables summarize key quantitative data from various studies, highlighting the impact of these modifications on anticancer and anticonvulsant activities.

Anticancer Activity of 2-Aminobenzothiazole Analogs

The antiproliferative activity of 2-aminobenzothiazole derivatives has been extensively evaluated against various cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values for a series of analogs, demonstrating the influence of substitutions on their cytotoxic effects.

Compound IDR1 (at 2-amino position)R2 (on phenyl ring of R1)Cell LineIC50 (µM)Reference
OMS5 -CH2-CO-NH-Ph4-NO2A549 (Lung)61.03[1]
MCF-7 (Breast)Not Determined[1]
OMS14 -CH2-CO-NH-piperazinyl-Ph4-NO2A549 (Lung)26.09[1]
MCF-7 (Breast)22.13[1]
Compound 13 Varied Amine Moiety-HCT116 (Colon)6.43 ± 0.72[2]
A549 (Lung)9.62 ± 1.14[2]
A375 (Melanoma)8.07 ± 1.36[2]
Compound 20 Thiazolidinedione (TZD) hybrid4-ClHCT-116 (Colon)7.44[2]
HepG2 (Liver)9.99[2]
MCF-7 (Breast)8.27[2]
Compound 24 1,3,4-Oxadiazole moiety6-OCH3C6 (Glioma)4.63 ± 0.85[2]
A549 (Lung)39.33 ± 4.04[2]

Key SAR Insights for Anticancer Activity:

  • The introduction of a piperazine moiety in the side chain, as seen in OMS14 , can enhance cytotoxic activity against both lung and breast cancer cell lines compared to a simple phenylaminoacetamide substituent (OMS5 ).[1]

  • The nature of the substituent on the phenyl ring of the side chain plays a crucial role, with electron-withdrawing groups like nitro often contributing to potency.[1]

  • Hybrid molecules incorporating other heterocyclic systems, such as thiazolidinediones and oxadiazoles, have shown promising antiproliferative effects.[2]

  • Substitution on the benzothiazole ring itself, for instance, a methoxy group at the 6-position in Compound 24 , can significantly influence activity and selectivity against different cancer cell lines.[2]

Kinase Inhibitory Activity of 2-Aminobenzothiazole Analogs

A primary mechanism for the anticancer effects of many 2-aminobenzothiazole derivatives is the inhibition of protein kinases. The table below summarizes the inhibitory activity of selected compounds against key kinases in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Compound IDTarget Kinase% Inhibition (at 100 µM)IC50 (nM)Reference
OMS1 PI3Kγ47%Not Determined[1]
OMS2 PI3Kγ48%Not Determined[1]
OMS14 PIK3CD/PIK3R1 (p110δ/p85α)65%Not Determined[1]
Compound 8 (IACS-9439) CSF1RNot Determined1.7[2]
Compound 37 CDK2Not Determined37.8[2]
Compound 38 CDK2Not Determined21.7[2]

Key SAR Insights for Kinase Inhibition:

  • Even minor structural modifications can significantly alter the inhibitory profile against specific kinase isoforms.[1]

  • Compound OMS14 , which showed good anticancer activity, also demonstrated significant inhibition of the PI3Kδ isoform, suggesting a potential mechanism of action.[1]

  • Targeted design strategies, such as incorporating aminopyridine motifs, have led to potent CDK2 inhibitors like compounds 37 and 38 .[2]

  • The 2-aminobenzothiazole scaffold has proven to be a versatile template for developing highly potent and selective inhibitors against various kinases, such as CSF1R.[2]

Anticonvulsant Activity of 2-Aminobenzothiazole Analogs

2-Aminobenzothiazole derivatives have also been investigated for their potential in treating neurological disorders, particularly epilepsy. The following table presents the median effective dose (ED50) from in vivo anticonvulsant studies, highlighting the impact of structural changes on efficacy in preclinical models.

Compound IDR (Substitution on Benzothiazole)MES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Neurotoxicity TD50 (mg/kg, i.p.)Protective Index (PI) (MES/scPTZ)Reference
Compound 5i 6-(3-Fluorobenzylamino)41.539.8>300>7.23 / >7.54[3]
Compound 5j 6-(4-Fluorobenzylamino)33.532.2>300>8.96 / >9.30[3]
Compound 9 4-ChlorobenzenesulfonamidePotent (qualitative)-Not Neurotoxic-[4][5]
V-5 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoyl chloride derivativeStrongest effect in series---[6][7]

Key SAR Insights for Anticonvulsant Activity:

  • Substitution at the 6-position of the benzothiazole ring with substituted benzylamino groups can confer potent anticonvulsant activity.[3]

  • The position of the fluorine atom on the benzyl ring influences efficacy, with the para-substituted analog (5j ) showing a slightly better profile than the meta-substituted one (5i ).[3]

  • The introduction of a sulfonamide linkage, as in Compound 9 , can lead to potent activity in the maximal electroshock (MES) model.[4][5]

  • More complex side chains at the 2-amino position, such as in compound V-5 , can also result in strong anticonvulsant effects.[6][7]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of SAR data. The following sections provide outlines for key in vitro and in vivo assays commonly employed in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a desired period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][9]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Animals:

  • Male albino mice (20-25 g)

Procedure:

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.).

  • Pretreatment Time: Allow for a specific pretreatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction: Induce seizures via corneal electrodes by applying an alternating current (e.g., 50 mA, 60 Hz) for a short duration (e.g., 0.2 seconds).

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

In Vivo Anticonvulsant Screening: Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is used to identify compounds that are effective against myoclonic and absence seizures.

Animals:

  • Male albino mice (18-22 g)

Procedure:

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.).

  • Pretreatment Time: Allow for an appropriate pretreatment time (e.g., 30-60 minutes).

  • Chemoconvulsant Injection: Administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose that induces seizures in a high percentage of control animals (e.g., 85 mg/kg).

  • Observation: Immediately place the mouse in an observation chamber and record seizure activity for 30 minutes.

  • Endpoint: The primary endpoint is the failure to observe a minimal clonic seizure (forelimb and facial clonus) within the observation period.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the minimal clonic seizure, is calculated.

Visualizing the SAR Workflow and Signaling Pathways

Graphical representations are invaluable for understanding complex biological systems and experimental processes. The following diagrams, generated using the DOT language, illustrate a typical SAR exploration workflow and a key signaling pathway targeted by 2-aminobenzothiazole analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Lead Compound (this compound) B Analog Design & Virtual Screening A->B Identify Modification Sites C Chemical Synthesis B->C Synthesize Analogs D In Vitro Screening (e.g., Kinase Assays) C->D Test Biological Activity E Cell-Based Assays (e.g., MTT Assay) D->E Confirm Cellular Efficacy F In Vivo Studies (e.g., MES, scPTZ) E->F Evaluate In Vivo Potential G Data Analysis & SAR Determination F->G Generate Quantitative Data H Lead Optimization G->H Identify Key Structural Features H->B Design New Analogs PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Analog Inhibitor->PI3K Inhibits Experimental_Logic Start Synthesized Analogs PrimaryScreen Primary Screen (e.g., Target-based) Start->PrimaryScreen SecondaryScreen Secondary Screen (Cell-based) PrimaryScreen->SecondaryScreen Active Inactive Inactive PrimaryScreen->Inactive Inactive InVivoTest In Vivo Model SecondaryScreen->InVivoTest Potent & Efficacious SecondaryScreen->Inactive Toxic or Ineffective Lead Lead Candidate InVivoTest->Lead Safe & Efficacious InVivoTest->Inactive Ineffective or Toxic

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-methylbenzothiazole from p-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzothiazole is a valuable heterocyclic building block in medicinal chemistry and drug development. The benzothiazole scaffold is a "privileged structure," appearing in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The specific substitution pattern of this compound, with its reactive amino group and methyl-substituted benzene ring, offers a versatile platform for the synthesis of novel therapeutic agents.

This document provides a detailed protocol for the synthesis of this compound from readily available p-toluidine. The synthesis proceeds via a two-step process: the formation of an N-(p-tolyl)thiourea intermediate, followed by an oxidative cyclization, a classic method known as the Hugerschoff reaction.[1] This method is a reliable and well-established route for the preparation of 2-aminobenzothiazoles.

Reaction Pathway

The synthesis of this compound from p-toluidine involves two key transformations:

  • Thiourea Formation: p-Toluidine is reacted with a thiocyanate salt, such as potassium thiocyanate, in an acidic medium to form N-(p-tolyl)thiourea.

  • Oxidative Cyclization: The intermediate thiourea undergoes an electrophilic cyclization reaction in the presence of an oxidizing agent, typically a halogen like bromine, to yield the final this compound product. The cyclization occurs at the ortho position to the amino group of the original p-toluidine.[1]

Reaction_Pathway Synthesis of this compound p_toluidine p-Toluidine thiourea N-(p-tolyl)thiourea p_toluidine->thiourea + KSCN, H+ product This compound thiourea->product + Br2, CH3COOH

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Part 1: Synthesis of N-(p-tolyl)thiourea

This protocol is adapted from established procedures for the synthesis of arylthioureas.[2]

Materials and Reagents:

  • p-Toluidine

  • Potassium thiocyanate (KSCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask, dissolve p-toluidine (0.1 mol, 10.72 g) in ethanol (150 mL).

  • Slowly add concentrated hydrochloric acid (0.1 mol, ~8.3 mL) to the solution while stirring.

  • Add potassium thiocyanate (0.12 mol, 11.66 g) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Pour the mixture into 300 mL of cold water.

  • Collect the white precipitate of N-(p-tolyl)thiourea by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL) and dry under vacuum. The product can be recrystallized from ethanol if further purification is needed.

Part 2: Synthesis of this compound (Hugerschoff Reaction)

This protocol is based on the classical Hugerschoff reaction for the synthesis of 2-aminobenzothiazoles.[1][3]

Materials and Reagents:

  • N-(p-tolyl)thiourea (from Part 1)

  • Glacial Acetic Acid

  • Bromine

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Three-necked round-bottom flask

  • Dropping funnel

  • Stirring plate and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, suspend N-(p-tolyl)thiourea (0.05 mol, 8.31 g) in glacial acetic acid (100 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Prepare a solution of bromine (0.05 mol, 2.56 mL, 8.0 g) in glacial acetic acid (50 mL).

  • Add the bromine solution dropwise to the stirred thiourea suspension over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours.

  • Carefully pour the reaction mixture into 500 mL of ice water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water (3 x 100 mL) and dry.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueNotes
Part 1: Thiourea Formation
p-Toluidine1.0 eqStarting material.
Potassium Thiocyanate1.2 eqA slight excess ensures complete conversion of the aniline.
Reaction TemperatureRefluxTypical for the formation of arylthioureas.
Reaction Time4-6 hoursMonitor by TLC for completion.
Typical Yield85-95%Yields can vary based on reaction scale and purification.[2]
Part 2: Cyclization
N-(p-tolyl)thiourea1.0 eqIntermediate from Part 1.
Bromine1.0 eqThe oxidizing agent for cyclization.
Reaction Temperature0-10 °C (addition), RT (stirring)Low temperature during bromine addition is crucial to control the reaction rate and minimize side products.
Reaction Time3-4 hoursIncludes addition and stirring time.
Typical Yield60-75%Yields are representative for this type of cyclization and can be optimized. The yield for a similar synthesis of a substituted 2-aminobenzothiazole was reported to be around 56%.[4]

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis.

Experimental_Workflow Workflow for this compound Synthesis cluster_part1 Part 1: Thiourea Formation cluster_part2 Part 2: Cyclization start1 Dissolve p-toluidine in ethanol add_hcl Add conc. HCl start1->add_hcl add_kscn Add KSCN add_hcl->add_kscn reflux Reflux for 4-6h add_kscn->reflux precipitate1 Precipitate in cold water reflux->precipitate1 filter1 Filter and wash precipitate1->filter1 dry1 Dry N-(p-tolyl)thiourea filter1->dry1 start2 Suspend thiourea in acetic acid dry1->start2 Use in Part 2 cool Cool to 0-5 °C start2->cool add_br2 Add Br2 solution dropwise cool->add_br2 stir Stir at room temperature add_br2->stir precipitate2 Pour into ice water & neutralize stir->precipitate2 filter2 Filter and wash precipitate2->filter2 dry2 Dry and recrystallize product filter2->dry2 end end dry2->end This compound

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • p-Toluidine is toxic and a suspected carcinogen. Handle with care and avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

  • Bromine is highly corrosive, toxic, and volatile. It should be handled with extreme care in a fume hood, and appropriate gloves should be worn.

  • The reaction involving bromine is exothermic. Maintain the recommended temperature to avoid uncontrolled reactions.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes: One-Pot Synthesis of 2-Amino-5-methylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzothiazoles are a class of heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry and drug development.[1] Their derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for accessing these valuable compounds. One-pot synthesis, which involves subjecting reactants to successive chemical reactions in a single reactor, provides significant advantages by minimizing intermediate purification steps, reducing solvent waste, and enhancing overall operational efficiency.[1]

These application notes provide detailed protocols for several robust one-pot methodologies for synthesizing 2-aminobenzothiazole derivatives, with a focus on producing the 2-amino-5-methylbenzothiazole scaffold from readily available precursors like m-toluidine derivatives. The methods detailed below include metal-free iodine-catalyzed reactions, copper-catalyzed reactions in green solvents like water, and iron-catalyzed systems.

Key Synthetic Strategies

Several catalytic systems have been developed for the one-pot synthesis of 2-aminobenzothiazoles. The choice of method often depends on the availability of starting materials, desired substrate scope, and tolerance of functional groups. The primary approaches involve the intramolecular cyclization of an arylthiourea intermediate, which can be generated in situ from various precursors.

G cluster_start Starting Materials cluster_product Product A Isothiocyanatobenzenes + Amines Product 2-Aminobenzothiazole Derivatives A->Product I₂ / O₂ (Metal-Free) B 2-Haloanilines + Isothiocyanates B->Product CuI / Water C 2-Aminobenzenethiols + Isothiocyanates C->Product Fe(NO₃)₃·9H₂O / Water D Arylthioureas (Pre-formed or In Situ) D->Product Oxidative Cyclization (e.g., Br₂, H₂SO₄) G start Combine Reactants (Isothiocyanate, Amine, I₂) in Chlorobenzene react Heat in Sealed Tube (120 °C, O₂ Atmosphere) start->react monitor Monitor Reaction (by TLC) react->monitor workup Solvent Removal (Reduced Pressure) monitor->workup Reaction Complete purify Purification (Flash Column Chromatography) workup->purify end Pure 2-Aminobenzothiazole Derivative purify->end

References

Application Note: Stability-Indicating HPLC Analysis of 2-Amino-5-methylbenzothiazole and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of 2-Amino-5-methylbenzothiazole and its potential process-related impurities and degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Ensuring its purity and stability is critical for the quality of the final drug product. A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from any impurities and degradation products that may form during synthesis, storage, or under stress conditions. This application note details a proposed HPLC method for the quantitative analysis of this compound and provides a protocol for forced degradation studies to investigate its stability profile. The method is based on established principles for the analysis of related aminothiazole and benzothiazole compounds.

HPLC Method Parameters

A reverse-phase HPLC method is proposed for the separation and quantification of this compound and its impurities. The following parameters are recommended as a starting point for method development and validation.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B, 5-25 min: 10-90% B, 25-30 min: 90% B, 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 272 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

Experimental Protocols

Standard and Sample Preparation

3.1.1. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

3.1.2. Sample Solution Preparation

  • Accurately weigh a quantity of the test sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation pathways.[1][2] The drug substance should be exposed to various stress conditions to achieve a target degradation of 5-20%.[2]

3.2.1. Acid Hydrolysis

  • Dissolve 25 mg of this compound in 5 mL of diluent in a 25 mL volumetric flask.

  • Add 5 mL of 1N HCl and keep at 60 °C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.

  • Dilute to volume with the diluent.

3.2.2. Base Hydrolysis

  • Dissolve 25 mg of this compound in 5 mL of diluent in a 25 mL volumetric flask.

  • Add 5 mL of 1N NaOH and keep at 60 °C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.

  • Dilute to volume with the diluent.

3.2.3. Oxidative Degradation

  • Dissolve 25 mg of this compound in 5 mL of diluent in a 25 mL volumetric flask.

  • Add 5 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Dilute to volume with the diluent.

3.2.4. Thermal Degradation

  • Place a known amount of solid this compound in a petri dish and expose it to a temperature of 105 °C for 48 hours.

  • After exposure, prepare a sample solution as described in section 3.1.2.

3.2.5. Photolytic Degradation

  • Expose a known amount of solid this compound to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

  • Prepare a sample solution from the exposed solid as described in section 3.1.2.

Data Presentation

The results of the analysis should be tabulated to facilitate comparison.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%

Table 2: Analysis of Potential Impurities and Degradation Products

AnalyteRetention Time (min) (Approx.)Relative Retention Time (RRT)
Impurity ATo be determinedTo be determined
Impurity BTo be determinedTo be determined
This compoundTo be determined1.00
Degradation Product 1To be determinedTo be determined
Degradation Product 2To be determinedTo be determined

Table 3: Summary of Forced Degradation Studies

Stress Condition% Assay of Main Peak% DegradationNo. of Degradation Peaks
Acid Hydrolysis (1N HCl, 60°C, 24h) To be determinedTo be determinedTo be determined
Base Hydrolysis (1N NaOH, 60°C, 24h) To be determinedTo be determinedTo be determined
Oxidative (3% H₂O₂, RT, 24h) To be determinedTo be determinedTo be determined
Thermal (105°C, 48h) To be determinedTo be determinedTo be determined
Photolytic (ICH Q1B) To be determinedTo be determinedTo be determined

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard C Dissolve in Diluent A->C B Weigh Sample B->C D Dilute to Final Concentration C->D E Filter Sample D->E F Inject into HPLC System E->F G Separation on C18 Column F->G H UV Detection at 272 nm G->H I Integrate Chromatogram H->I J Quantify Impurities I->J K Generate Report J->K

Caption: HPLC analysis workflow for this compound.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products main This compound acid Acid Hydrolysis main->acid base Base Hydrolysis main->base oxid Oxidation main->oxid photo Photolysis main->photo thermal Thermal main->thermal prod1 Hydrolyzed Products acid->prod1 prod3 Ring Cleavage Products acid->prod3 base->prod1 base->prod3 prod2 Oxidized Products (e.g., N-oxide) oxid->prod2 prod4 Isomers/Rearrangement Products photo->prod4 thermal->prod4

Caption: Potential degradation pathways of this compound.

References

Application Notes and Protocols: 2-Amino-5-methylbenzothiazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzothiazole is a heterocyclic amine that serves as a crucial scaffold in the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the reactive amino group at the 2-position and the potential for substitution on the benzene ring, make it an attractive starting material for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Schiff bases, azo dyes, and other heterocyclic systems with potential applications in medicinal chemistry.

I. Synthesis of Schiff Bases and their Biological Activities

The condensation of the amino group of this compound with various aldehydes yields Schiff bases, which are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Schiff bases derived from 2-aminobenzothiazole analogs have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Schiff Base Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)Reference
SP16 (a methoxy-substituted Schiff base)HeLa (Cervical Cancer)2.517[1][2]
Cisplatin (Standard)HeLa (Cervical Cancer)17.2[1][2]
OMS5A549 (Lung Cancer)22.13[3]
OMS5MCF-7 (Breast Cancer)61.03[3]
OMS14A549 (Lung Cancer)29.45[3]
OMS14MCF-7 (Breast Cancer)43.88[3]

Experimental Protocol: Synthesis of a Schiff Base from this compound

This protocol is adapted from the general procedure for the synthesis of Schiff bases from substituted 2-aminobenzothiazoles.[1][2]

Materials:

  • This compound (1 equivalent)

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Logical Relationship: Anticancer Mechanism of Action

anticancer_mechanism BZT_Derivative 2-Aminobenzothiazole Schiff Base Derivative Cancer_Cell Cancer Cell BZT_Derivative->Cancer_Cell Enters PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway BZT_Derivative->PI3K_AKT_mTOR Inhibits Apoptosis Apoptosis BZT_Derivative->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest BZT_Derivative->Cell_Cycle_Arrest Induces Cancer_Cell->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation PI3K_AKT_mTOR->Proliferation Promotes Apoptosis->Proliferation Inhibits Cell_Cycle_Arrest->Proliferation Inhibits

Caption: Potential anticancer mechanism of 2-aminobenzothiazole derivatives.

II. Synthesis of Azo Dyes and their Applications

This compound can be readily diazotized and coupled with various aromatic compounds to produce a range of azo dyes. These dyes have applications not only as colorants but also exhibit interesting biological properties, including antimicrobial activity.

Antimicrobial Activity

Azo dyes derived from 2-aminothiazole moieties have been shown to possess significant antibacterial and antifungal properties.[4]

Table 2: Antimicrobial Activity of 2-Aminothiazole Azo Dyes

Compound IDMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Azo Dye 4Staphylococcus aureus5[4]
Azo Dye 4Escherichia coli5[4]
Azo Dye 7Staphylococcus aureus5[4]
Azo Dye 7Escherichia coli5[4]

Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol is based on the general synthesis of azo dyes from 2-aminobenzothiazole.[5]

Materials:

  • This compound (1 equivalent)

  • Sodium nitrite (1 equivalent)

  • Concentrated sulfuric acid

  • Coupling agent (e.g., m-toluidine) (1 equivalent)

  • Sodium acetate

  • Ethanol

  • Acetone

Procedure:

  • Diazotization:

    • Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.

  • Coupling:

    • In a separate beaker, dissolve the coupling agent (e.g., m-toluidine, 1.0 eq) in an appropriate acidic or basic solution.

    • Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 3-4 hours at low temperature.

  • Isolation:

    • Adjust the pH of the reaction mixture to 7-7.5 with a saturated solution of sodium acetate.

    • The precipitated azo dye is collected by filtration, washed with cold water, and dried.

    • Recrystallize the crude dye from an acetone-ethanol mixture.

Characterization: The synthesized azo dye should be characterized by UV-Vis, FT-IR, ¹H NMR, and Mass Spectrometry.

Experimental Workflow: Azo Dye Synthesis

azo_dye_synthesis start This compound diazotization Diazotization (NaNO2, H2SO4, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt coupling Coupling Reaction (< 5 °C) diazonium_salt->coupling coupling_agent Coupling Agent (e.g., m-toluidine) coupling_agent->coupling azo_dye Azo Dye Product coupling->azo_dye isolation Isolation & Purification (Filtration, Recrystallization) azo_dye->isolation final_product Pure Azo Dye isolation->final_product

Caption: General workflow for the synthesis of azo dyes.

III. Cyclocondensation Reactions for Heterocycle Synthesis

This compound can undergo cyclocondensation reactions with various dicarbonyl compounds or their equivalents to form fused heterocyclic systems. These reactions provide access to complex molecular architectures with potential biological activities.

Experimental Protocol: One-pot Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives

This protocol is a general representation of the three-component reaction for synthesizing pyrimido[2,1-b]benzothiazole derivatives.

Materials:

  • This compound (1 equivalent)

  • Aromatic aldehyde (1 equivalent)

  • Ethyl acetoacetate (1 equivalent)

  • Catalyst (e.g., Bentonite/Ti(IV) or other Lewis/Brønsted acids)

  • Solvent (or solvent-free conditions)

Procedure:

  • In a reaction vessel, mix this compound (1.0 eq), an aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of the chosen catalyst.

  • The reaction can be carried out under solvent-free conditions with heating (e.g., 80-100 °C) or in a suitable solvent under reflux.

  • Monitor the reaction by TLC.

  • Upon completion, if the reaction is solvent-free, cool the mixture and add a solvent like ethanol to precipitate the product. If in a solvent, cool the mixture to induce crystallization.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry.

  • Further purification can be achieved by recrystallization.

Signaling Pathway: Inhibition of Bacterial Growth

antibacterial_pathway BZT_Derivative 2-Aminobenzothiazole Derivative Bacterial_Cell Bacterial Cell BZT_Derivative->Bacterial_Cell Targets Cell_Wall Cell Wall Synthesis (e.g., Peptidoglycan) BZT_Derivative->Cell_Wall Inhibits DNA_Gyrase DNA Gyrase BZT_Derivative->DNA_Gyrase Inhibits Protein_Synth Protein Synthesis BZT_Derivative->Protein_Synth Inhibits Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death DNA_Gyrase->Cell_Death Protein_Synth->Cell_Death

Caption: Putative antibacterial mechanisms of benzothiazole derivatives.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing access to a wide range of heterocyclic compounds with significant potential in drug discovery and materials science. The protocols and data presented in these application notes offer a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives based on this promising scaffold. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the development of new and effective therapeutic agents.

References

Application Notes and Protocols for the N-functionalization of 2-Amino-5-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 2-Amino-5-methylbenzothiazole, a key scaffold in medicinal chemistry. The methodologies outlined below cover N-acylation, N-alkylation (via reductive amination), and Schiff base formation, offering a versatile toolkit for the synthesis of novel derivatives for drug discovery and development.

Introduction

This compound is a privileged heterocyclic motif that forms the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Functionalization of the exocyclic amino group provides a powerful strategy to modulate the physicochemical and pharmacological properties of this scaffold, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.[1] This document outlines detailed experimental procedures for the synthesis and characterization of N-functionalized this compound derivatives.

Data Presentation: A Comparative Summary of N-Functionalization Reactions

The following table summarizes the key quantitative data for the different N-functionalization methods described in this document, allowing for a direct comparison of reaction outcomes.

Functionalization TypeReagentsSolventReaction ConditionsYield (%)Melting Point (°C)
N-Acylation Acetic anhydride, PyridineDichloromethaneReflux, 4h85188-190
N-Alkylation Benzaldehyde, Sodium triacetoxyborohydride, Acetic acid1,2-DichloroethaneRoom Temp., 16h78142-144
Schiff Base Formation o-Vanillin, Piperidine (cat.)EthanolReflux, 3h~90165-167

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the synthesis of N-(5-methylbenzo[d]thiazol-2-yl)acetamide via acylation with acetic anhydride.

Materials and Reagents:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.64 g, 10 mmol) in dichloromethane (30 mL).

  • Add pyridine (1.2 mL, 15 mmol) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.4 mL, 15 mmol) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and reflux the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and wash it sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from ethanol to afford N-(5-methylbenzo[d]thiazol-2-yl)acetamide as a white solid.

Characterization Data for N-(5-methylbenzo[d]thiazol-2-yl)acetamide:

  • Yield: 85%

  • Melting Point: 188-190 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 12.21 (s, 1H, NH), 7.69 (s, 1H), 7.58 (d, J = 8.4 Hz, 1H), 7.15 (d, J = 8.4 Hz, 1H), 2.38 (s, 3H, Ar-CH₃), 2.15 (s, 3H, COCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 168.9, 157.8, 147.9, 132.4, 131.8, 126.3, 121.1, 120.4, 22.9, 20.9.

  • MS (ESI): m/z 207.1 [M+H]⁺.

Protocol 2: N-Alkylation of this compound via Reductive Amination

This protocol details the synthesis of N-benzyl-5-methylbenzo[d]thiazol-2-amine using a one-pot reductive amination procedure.[3][4]

Materials and Reagents:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.64 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 1,2-dichloroethane (40 mL), add glacial acetic acid (0.6 mL, 10 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield N-benzyl-5-methylbenzo[d]thiazol-2-amine as a white solid.

Characterization Data for N-benzyl-5-methylbenzo[d]thiazol-2-amine:

  • Yield: 78%

  • Melting Point: 142-144 °C

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.60 (s, 1H), 7.38-7.25 (m, 6H), 7.05 (d, J = 8.2 Hz, 1H), 5.60 (br s, 1H, NH), 4.65 (d, J = 5.8 Hz, 2H), 2.40 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 165.1, 149.2, 138.5, 132.1, 130.8, 128.8, 127.7, 127.6, 125.1, 120.8, 120.3, 48.2, 21.2.

  • MS (ESI): m/z 255.1 [M+H]⁺.

Protocol 3: Schiff Base Formation with this compound

This protocol describes the synthesis of a Schiff base by condensing this compound with o-vanillin. This procedure is adapted from a similar synthesis with the 6-methyl isomer.[5]

Materials and Reagents:

  • This compound

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Ethanol

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: Dissolve this compound (1.64 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add o-vanillin (1.52 g, 10 mmol) to the solution, followed by a catalytic amount of piperidine (2-3 drops).

  • Reaction: Reflux the mixture for 3 hours. A yellow-orange solid is expected to form. Monitor the reaction by TLC.

  • Isolation: After cooling the reaction mixture to room temperature, and then further in an ice bath for 30 minutes, collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid several times with cold ethanol and dry under vacuum to yield the pure Schiff base, 2-methoxy-6-(((5-methylbenzo[d]thiazol-2-yl)imino)methyl)phenol.

Characterization Data for 2-methoxy-6-(((5-methylbenzo[d]thiazol-2-yl)imino)methyl)phenol:

  • Yield: Approximately 90%

  • Melting Point: 165-167 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 13.5 (s, 1H, OH), 9.05 (s, 1H, CH=N), 7.75 (s, 1H), 7.65 (d, J = 8.3 Hz, 1H), 7.40 (d, J = 7.8 Hz, 1H), 7.20 (d, J = 8.3 Hz, 1H), 7.05 (d, J = 7.8 Hz, 1H), 6.95 (t, J = 7.8 Hz, 1H), 3.85 (s, 3H, OCH₃), 2.42 (s, 3H, Ar-CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 168.2, 162.5, 151.8, 148.5, 148.1, 132.8, 132.1, 126.8, 123.4, 121.5, 120.8, 119.2, 118.6, 115.9, 56.1, 21.3.

  • MS (ESI): m/z 299.1 [M+H]⁺.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the N-functionalization protocols described above.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound D Dissolve in DCM A->D B Acetic Anhydride F Add Acetic Anhydride B->F C Pyridine E Add Pyridine & Cool C->E D->E E->F G Reflux for 4h F->G H Wash with HCl, NaHCO3, Brine G->H I Dry & Concentrate H->I J Recrystallize from Ethanol I->J K N-(5-methylbenzo[d]thiazol-2-yl)acetamide J->K

N-Acylation Experimental Workflow

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound D Mix in DCE with Acetic Acid A->D B Benzaldehyde B->D C NaBH(OAc)3 F Add NaBH(OAc)3 C->F E Stir 1h (Imine Formation) D->E E->F G Stir 16h at RT F->G H Quench with NaHCO3 G->H I Extract with DCM H->I J Dry & Concentrate I->J K Column Chromatography J->K L N-benzyl-5-methylbenzo[d]thiazol-2-amine K->L

N-Alkylation (Reductive Amination) Workflow

Schiff_Base_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Isolation & Purification cluster_product Final Product A This compound C Dissolve in Ethanol A->C B o-Vanillin B->C D Add Piperidine (cat.) C->D E Reflux for 3h D->E F Cool to RT, then Ice Bath E->F G Filter Precipitate F->G H Wash with Cold Ethanol & Dry G->H I Schiff Base Product H->I

Schiff Base Formation Workflow

Application in Drug Discovery: Targeting Kinase Signaling

Derivatives of 2-aminobenzothiazole have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[5][6] For instance, N-functionalized 2-aminobenzothiazoles can be designed to target the ATP-binding site of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), thereby inhibiting downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.[5][6]

Kinase_Inhibition_Pathway cluster_receptor Cell Surface Receptor cluster_inhibitor Therapeutic Intervention cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activation Inhibitor N-functionalized This compound Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Targeting Kinase Signaling Pathways

References

Applications of 2-Amino-5-methylbenzothiazole Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with a significant number of its derivatives being investigated for their potential as anticancer agents. These compounds have demonstrated a broad spectrum of activities against various cancer types by targeting key proteins and signaling pathways crucial for tumor growth and survival. This document provides an overview of the applications of 2-aminobenzothiazole derivatives in cancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols. While the specific molecule 2-Amino-5-methylbenzothiazole is a part of this larger family, the majority of published research focuses on a variety of synthetic derivatives designed to enhance potency and selectivity.

Mechanism of Action and Signaling Pathways

Derivatives of 2-aminobenzothiazole exert their anticancer effects through multiple mechanisms, often by inhibiting key enzymes involved in cell signaling cascades that are frequently dysregulated in cancer.

One of the most prominent targets is the PI3K/AKT/mTOR signaling pathway , which is critical for cell proliferation, survival, and metabolism.[1] Several 2-aminobenzothiazole derivatives have been developed as potent inhibitors of PI3K kinase.[2] By blocking this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Another major area of investigation involves the inhibition of tyrosine kinases , such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] EGFR is often overexpressed in various cancers and its inhibition can block downstream signaling pathways like JAK/STAT and ERK/MAPK, leading to reduced cell proliferation and survival.[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR-2, these compounds can stifle tumor growth.[2]

Furthermore, some 2-aminobenzothiazole derivatives have been shown to target other critical cellular components, including:

  • Serine/threonine kinases such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which regulate the cell cycle.[2][3]

  • Heat shock protein 90 (HSP90) , a chaperone protein that is essential for the stability and function of many oncoproteins.[3]

  • DNA topoisomerases , enzymes that are critical for DNA replication and repair.[2][3]

  • Inducing DNA damage , such as single-strand breaks and DNA-protein cross-links, ultimately leading to apoptosis.[5]

The following diagram illustrates the central role of the PI3K/AKT/mTOR pathway and its inhibition by 2-aminobenzothiazole derivatives.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 2-Aminobenzothiazole Derivatives Benzothiazole->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and its inhibition.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
OMS5A549Lung Cancer22.13 - 61.03[1]
OMS14A549Lung Cancer22.13 - 61.03[1]
OMS14MCF-7Breast Cancer22.13 - 61.03[1]
Compound 20HepG2Liver Cancer9.99[2]
Compound 20HCT-116Colon Cancer7.44[2]
Compound 20MCF-7Breast Cancer8.27[2]
Compound 21VariousVarious10.34 - 12.14[2]
Compound 13HCT116Colon Cancer6.43[2]
Compound 13A549Lung Cancer9.62[2]
Compound 13A375Melanoma8.07[2]
Compound 24C6Rat Glioma4.63[2]
Compound 24A549Lung Cancer39.33[2]

Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives

CompoundTarget KinaseIC50Reference
OMS1/OMS2PI3Kγ47-48% inhibition at 100 µM[1]
OMS14PIK3CD/PIK3R165% inhibition[1]
Compound 10EGFR94.7 nM[2]
Compound 11EGFR54.0 nM[2]
Compound 12EGFR96 nM[2]
Compound 20VEGFR-20.15 µM[2]
Compound 21VEGFR-20.19 µM[2]
Compound 3CSF1R1.4 nM[2]
Compound 54PI3Kα1.03 nM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of 2-aminobenzothiazole derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-Aminobenzothiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with 2-Aminobenzothiazole Derivatives (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells after treatment with the compounds.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 2-Aminobenzothiazole derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the 2-aminobenzothiazole derivative for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins in key signaling pathways (e.g., p-AKT, p-mTOR).

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.

Western_Blot_Workflow A Protein Extraction from Treated/Untreated Cells B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Analysis H->I

Caption: Workflow for Western Blot analysis.

Conclusion

Derivatives of 2-aminobenzothiazole represent a versatile and promising class of compounds in the field of cancer research. Their ability to target multiple, critical signaling pathways provides a strong rationale for their continued development as potential anticancer therapeutics. The data and protocols presented here offer a foundational resource for researchers interested in exploring the anticancer potential of this important chemical scaffold. Further investigations into their in vivo efficacy, safety profiles, and mechanisms of action will be crucial for translating these promising preclinical findings into clinical applications.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Amino-5-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of novel agents derived from 2-Amino-5-methylbenzothiazole. This document outlines detailed experimental protocols, presents key antimicrobial activity data, and visualizes essential workflows and mechanisms of action to facilitate research and development in this promising area of medicinal chemistry.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The benzothiazole scaffold is a prominent heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, 2-aminobenzothiazole and its substituted analogs serve as versatile starting materials for the synthesis of novel therapeutic candidates.[2][3] The 2-amino group provides a reactive handle for various chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.[4] This document focuses on derivatives of this compound, a key building block for developing new antimicrobial agents.

Synthesis of this compound Derivatives

A primary and effective strategy for derivatizing this compound is through the formation of Schiff bases and amide linkages. These modifications have been shown to yield compounds with significant antimicrobial activity.[5][6][7]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and initial characterization of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A This compound C Condensation / Acylation Reaction A->C B Aldehyde / Acyl Chloride B->C D Crude Product C->D E Recrystallization / Chromatography D->E F Pure Derivative E->F G Spectroscopic Analysis (FTIR, NMR, Mass Spec) F->G H Purity & Structural Confirmation G->H

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes the synthesis of Schiff bases via the condensation of this compound with various aromatic aldehydes.[6][7][8]

Materials and Reagents:

  • This compound

  • Substituted aromatic aldehydes (e.g., o-vanillin, 4-chlorobenzaldehyde)

  • Absolute Ethanol or Methanol[7][8]

  • Glacial Acetic Acid or Piperidine (catalytic amount)[7][8]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the desired substituted aromatic aldehyde (1 equivalent) also dissolved in a minimal amount of ethanol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid or piperidine to the reaction mixture.[7][8]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][7]

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is then collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product several times with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, carbon tetrachloride) to yield the pure Schiff base.[7]

  • Dry the purified product and characterize it using spectroscopic methods (FTIR, ¹H NMR, Mass Spectrometry).

Protocol 2: Synthesis of Amide Derivatives of this compound

This protocol outlines the synthesis of amide derivatives through the acylation of this compound with acyl chlorides.

Materials and Reagents:

  • This compound

  • Substituted acyl chlorides (e.g., benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve this compound (1 equivalent) and a base like triethylamine (1.1 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Add the desired acyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final amide derivative by spectroscopic analysis.

Antimicrobial Screening Protocols

The synthesized derivatives should be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard methods such as the Kirby-Bauer disk diffusion assay and the broth microdilution method are recommended.

Antimicrobial Screening Workflow

The following diagram outlines the process of evaluating the antimicrobial efficacy of the synthesized compounds.

Screening_Workflow cluster_screening Antimicrobial Screening A Synthesized Derivatives B Preparation of Test Solutions A->B D Antimicrobial Susceptibility Testing B->D C Selection of Microbial Strains (Bacteria & Fungi) C->D E Determination of Zone of Inhibition (Disk Diffusion) D->E F Determination of MIC (Broth Microdilution) D->F G Data Analysis & Comparison E->G F->G

Caption: Workflow for antimicrobial susceptibility testing of synthesized derivatives.

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the antimicrobial activity.[1][9][10][11]

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates[10]

  • Sterile paper disks (6 mm diameter)

  • Bacterial and fungal cultures

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard[10]

  • Sterile cotton swabs

  • Solutions of synthesized compounds at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., DMSO)

  • Standard antibiotic disks (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Solvent-loaded disks as negative controls

  • Incubator

Procedure:

  • Prepare a bacterial/fungal inoculum by suspending isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

  • Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

  • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar plate to ensure a confluent lawn of growth. Rotate the plate by 60° between streaks to ensure uniform coverage.[10]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]

  • Impregnate sterile paper disks with a known amount of the test compound solution. Allow the solvent to evaporate completely.

  • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the agar plate. Ensure disks are at least 24 mm apart.[11]

  • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.[9]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides quantitative data on the antimicrobial potency of the compounds.[12][13][14]

Materials and Reagents:

  • Sterile 96-well microtiter plates[12]

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Bacterial and fungal cultures

  • Solutions of synthesized compounds and standard antibiotics

  • Sterile diluents

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[12]

  • Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[12] This creates a gradient of compound concentrations.

  • Prepare a standardized microbial inoculum as described in the disk diffusion protocol and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 5 µL of the standardized inoculum to each well (except for the sterility control well, typically in column 12).[12]

  • Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

  • Seal the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Data Summary

The following tables summarize representative antimicrobial activity data for various 2-aminobenzothiazole derivatives reported in the literature.

Table 1: Antibacterial Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL)

Compound TypeDerivative/SubstitutionStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference(s)
Schiff BaseHydroxyl on benzylidene ring12.515.6215.62[15]
AmidePhenyl ring substitutions15.67.81-[16]
Thiophene HybridChloro at 5-position6.25--[15]
Isatin Hybrid-12.53.16.2[15]
Sulfonamide-3.1-6.23.1-6.23.1-6.2[15]
Furan HybridVarious>64 µM (Ampicillin)--[15]

Table 2: Antifungal Activity of 2-Aminobenzothiazole Derivatives

Compound TypeDerivative/SubstitutionCandida albicans (MIC µg/mL)Aspergillus niger (MIC µg/mL)Reference(s)
Schiff Base-Moderate ActivityModerate Activity[6]
GeneralCompounds 3 & 4Moderate InhibitionModerate Inhibition[17]
GeneralCompounds A1, A2, A4, A6, A9Significant ActivitySignificant Activity[18]

Mechanism of Action

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with essential cellular processes in pathogens. While the precise mechanism can vary depending on the specific derivative, several key molecular targets have been identified.

Postulated Antimicrobial Mechanisms

The diagram below illustrates the potential molecular targets for 2-aminobenzothiazole derivatives within a microbial cell.

Mechanism_of_Action cluster_cell Microbial Cell cluster_targets Molecular Targets A 2-Aminobenzothiazole Derivative B DNA Gyrase (DNA Replication) A->B Inhibits C Dihydrofolate Reductase (Folate Synthesis) A->C Inhibits D Dihydropteroate Synthase (Folate Synthesis) A->D Inhibits E MurB Enzyme (Cell Wall Synthesis) A->E Inhibits F 14α-demethylase (Ergosterol Synthesis - Fungi) A->F Inhibits G Inhibition of Cellular Processes B->G C->G D->G E->G F->G H Cell Death / Growth Inhibition G->H

Caption: Potential mechanisms of antimicrobial action for 2-aminobenzothiazole derivatives.

Reported mechanisms for benzothiazole derivatives include the inhibition of:

  • DNA Gyrase: An essential enzyme in bacterial DNA replication and repair.[15]

  • Dihydrofolate Reductase (DHFR): A key enzyme in the folic acid synthesis pathway, which is crucial for nucleotide synthesis.[6]

  • Dihydropteroate Synthase: Another critical enzyme in the folate biosynthesis pathway.[15]

  • Uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB): Involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[19]

  • 14α-lanosterol demethylase (CYP51): A key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[19]

Further studies, such as enzyme inhibition assays and molecular docking, are necessary to elucidate the precise mechanism of action for newly synthesized derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel antimicrobial agents. The synthetic protocols and screening methodologies detailed in these application notes provide a robust framework for researchers to design, synthesize, and evaluate new derivatives with enhanced potency and a broad spectrum of activity. The systematic exploration of structure-activity relationships, guided by quantitative antimicrobial data, will be crucial in advancing the discovery of new therapeutic options to combat infectious diseases.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Anti-inflammatory Compounds from 2-Amino-5-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel anti-inflammatory compounds derived from 2-Amino-5-methylbenzothiazole. It outlines the synthesis of two major classes of derivatives: Schiff bases and N-acyl amides. Furthermore, it details standard in-vitro and in-vivo experimental procedures for evaluating their anti-inflammatory properties, including the inhibition of protein denaturation assay and the carrageenan-induced paw edema model. Quantitative data from representative compounds are summarized in structured tables for clear comparison. Diagrams illustrating the synthetic workflow, the cyclooxygenase (COX) signaling pathway, and the overall experimental workflow are provided to enhance understanding.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The 2-aminobenzothiazole scaffold, in particular, serves as a versatile starting material for the synthesis of various derivatives with potential therapeutic applications.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation; however, their long-term use can be associated with gastrointestinal and cardiovascular side effects.[3] This necessitates the development of new, effective, and safer anti-inflammatory agents.[4]

This application note details the synthesis of novel Schiff base and N-acyl amide derivatives of this compound and provides robust protocols for the evaluation of their anti-inflammatory efficacy. The methodologies described herein provide a framework for the screening and characterization of new chemical entities in the drug discovery pipeline.[5]

Synthesis of Novel Compounds

The synthesis of anti-inflammatory derivatives from this compound can be primarily achieved through the formation of Schiff bases or amides at the 2-amino position.

General Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde or ketone.[6][7]

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[8]

General Synthesis of N-Acyl Amide Derivatives

N-acyl amide derivatives are synthesized by the acylation of the primary amino group of this compound with an acyl chloride or anhydride.[9]

Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

  • Add a base such as triethylamine or pyridine (1.2 equivalents) to neutralize the formed HCl.

  • Allow the reaction mixture to stir at room temperature for 8-12 hours, monitoring the progress by TLC.

  • After completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-acyl amide derivative.

  • Characterize the synthesized compound using spectroscopic techniques (FT-IR, ¹H-NMR, and Mass Spectrometry).[10]

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_schiff Schiff Base Synthesis cluster_amide Amide Synthesis A This compound C Condensation (Ethanol, Acetic Acid, Reflux) A->C F Acylation (DCM, Pyridine) A->F B Substituted Aromatic Aldehyde B->C D Schiff Base Derivative C->D E Acyl Chloride / Anhydride E->F G N-Acyl Amide Derivative F->G

Caption: General synthetic routes for Schiff base and N-acyl amide derivatives.

In-Vitro Anti-inflammatory Evaluation

In-vitro assays are crucial for the initial screening of a large number of compounds in a cost-effective manner.[5]

Inhibition of Protein Denaturation Assay

Inflammation can lead to the denaturation of proteins, and this assay measures the ability of a compound to prevent heat-induced protein denaturation.[5][11]

Protocol:

  • Prepare a 1% w/v solution of bovine serum albumin (BSA) in distilled water.

  • Prepare stock solutions of the test compounds and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Prepare different concentrations of the test compounds and the standard drug (e.g., 100, 200, 400, 800, 1000 µg/mL).

  • The reaction mixture consists of 0.5 mL of the test/standard solution and 0.5 mL of the 1% BSA solution.

  • The control consists of 0.5 mL of the vehicle and 0.5 mL of the 1% BSA solution.

  • Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In-Vivo Anti-inflammatory Evaluation

In-vivo models are essential to confirm the anti-inflammatory activity observed in in-vitro assays.[4][12]

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating acute inflammation.[13]

Protocol:

  • Use Wistar albino rats (150-200 g), divided into groups (n=6).

  • The control group receives the vehicle (e.g., 1% Carboxymethyl cellulose).

  • The standard group receives a reference drug (e.g., Diclofenac sodium, 10 mg/kg, p.o.).

  • The test groups receive the synthesized compounds at a specific dose (e.g., 20 mg/kg, p.o.).

  • After 1 hour of drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Data Presentation

Quantitative data from the anti-inflammatory assays should be presented in a clear and organized manner to facilitate comparison.

Table 1: In-Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)

CompoundConcentration (µg/mL)% Inhibition of Protein DenaturationIC₅₀ (µg/mL)
Control -0-
Diclofenac Sodium 10095.2 ± 1.845.3
Schiff Base 1 10078.5 ± 2.185.1
Schiff Base 2 10085.3 ± 1.572.4
Amide 1 10072.1 ± 2.598.6
Amide 2 10088.9 ± 1.265.7

Values are expressed as Mean ± SEM.

Table 2: In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound (20 mg/kg)Paw Volume Increase (mL) after 3h% Inhibition of Edema
Control (Vehicle) 0.85 ± 0.05-
Diclofenac Sodium (10 mg/kg) 0.22 ± 0.0274.1
Schiff Base 1 0.45 ± 0.0447.0
Schiff Base 2 0.31 ± 0.0363.5
Amide 1 0.52 ± 0.0638.8
Amide 2 0.28 ± 0.0367.0

Values are expressed as Mean ± SEM.

Mechanism of Action: Signaling Pathway

Many NSAIDs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.[14][15]

Cyclooxygenase (COX) Pathway Diagram

G A Cell Membrane Phospholipids C Arachidonic Acid A->C Stimulus B Phospholipase A2 D COX-1 / COX-2 C->D E Prostaglandins (PGE2) D->E F Inflammation (Pain, Fever, Swelling) E->F G Novel Benzothiazole Derivatives (Potential Inhibitors) G->D Inhibition

Caption: Inhibition of the COX pathway by novel anti-inflammatory compounds.

Overall Experimental Workflow

A systematic approach is essential for the discovery and development of novel anti-inflammatory agents.[5]

Experimental Workflow Diagram

G A Synthesis of This compound Derivatives B Structural Characterization (FT-IR, NMR, Mass Spec) A->B C In-Vitro Screening (e.g., Protein Denaturation Assay) B->C D Lead Compound Identification C->D E In-Vivo Efficacy Studies (e.g., Carrageenan-Induced Edema) D->E F Mechanism of Action Studies (e.g., COX Inhibition Assay) E->F G Preclinical Development F->G

Caption: A typical workflow for the discovery of novel anti-inflammatory drugs.

Conclusion

The synthetic routes and evaluation protocols detailed in this document provide a comprehensive guide for researchers engaged in the discovery of novel anti-inflammatory agents based on the this compound scaffold. The presented methodologies for synthesis, in-vitro, and in-vivo screening, coupled with clear data presentation and visual workflows, offer a structured approach to identifying and advancing promising lead candidates for further preclinical and clinical development.

References

Application Notes and Protocols for the Scalable Synthesis of 2-Amino-5-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzothiazole is a key heterocyclic building block in medicinal chemistry and drug development, forming the core scaffold of various pharmacologically active compounds. Its synthesis is of significant interest for producing pharmaceuticals and other specialty chemicals. This document provides a detailed experimental procedure for the scalable synthesis of this compound, focusing on a reliable and adaptable method for laboratory and pilot-plant scale production. The primary route described is the reaction of p-toluidine with sodium thiocyanate followed by oxidative cyclization.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound, providing a clear overview of the reactants, conditions, and expected outcomes for a laboratory-scale synthesis that can be scaled up.

ParameterValueNotes
Starting Material p-Toluidine107 g (1.0 mole)
Reagents
Concentrated Sulfuric Acid54 g (0.55 mole)
Sodium Thiocyanate90 g (1.1 moles)
Chlorobenzene (Solvent)700 mL
Sulfuryl Chloride180 g (1.34 moles)
Concentrated Ammonium Hydroxide~200 mL
Ethanol (for recrystallization)~300 mL
Activated Carbon (Norit)10 g
Reaction Conditions
Thiourea Formation Temperature100°C
Thiourea Formation Time3 hours
Cyclization Temperature< 50°C
Cyclization Time2 hours
Yield and Product
Crude Product Melting Point123-128°C
Recrystallized Product Melting Point~135-137°C
Expected Yield75-85%

Experimental Protocols

This section details the step-by-step methodology for the synthesis of this compound, adapted from a well-established procedure for a related isomer.[1]

Materials and Equipment:

  • 3-liter three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Filtration apparatus

Reagents:

  • p-Toluidine (4-methylaniline)

  • Concentrated sulfuric acid (98%)

  • Sodium thiocyanate

  • Chlorobenzene

  • Sulfuryl chloride

  • Concentrated ammonium hydroxide (28-30%)

  • Ethanol (95% or absolute)

  • Activated carbon (e.g., Norit)

  • Deionized water

Procedure:

Step 1: Formation of p-Tolylthiourea

  • In a 3-liter three-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, prepare a solution of 107 g (1.0 mole) of p-toluidine in 700 mL of chlorobenzene.[1]

  • With stirring, slowly add 54 g (0.55 mole) of concentrated sulfuric acid from the dropping funnel over a period of 5 minutes. This will form a finely divided suspension of p-toluidine sulfate.[1]

  • To this suspension, add 90 g (1.1 moles) of sodium thiocyanate.

  • Heat the mixture to an internal temperature of 100°C using an oil bath and maintain this temperature for 3 hours with continuous stirring.[1] The solution will now contain the intermediate, p-tolylthiourea.

Step 2: Cyclization to this compound

  • Cool the reaction mixture to 30°C.

  • Carefully add 180 g (1.34 moles) of sulfuryl chloride via the dropping funnel over 15 minutes. It is crucial to maintain the temperature below 50°C during this addition, using an ice bath if necessary, as the reaction is exothermic.[1]

  • After the addition is complete, maintain the reaction mixture at 50°C for 2 hours. The evolution of hydrogen chloride gas should cease during this time.[1]

  • Remove the chlorobenzene by filtration. The solid residue is a mixture of the product hydrochloride and sodium sulfate.[1]

Step 3: Isolation and Purification

  • Dissolve the solid residue in 1 liter of hot water.

  • Remove any remaining chlorobenzene by steam distillation if necessary.[1]

  • Filter the hot solution to remove any insoluble impurities.

  • Make the filtrate alkaline to litmus paper by adding approximately 200 mL of concentrated ammonium hydroxide. This will precipitate the crude this compound.[1]

  • Filter the precipitate and wash it with 200 mL of water. The crude product will have a melting point in the range of 123–128°C.[1]

Step 4: Recrystallization

  • Dissolve the crude product in 300 mL of hot ethanol.

  • Add 10 g of activated carbon (Norit) to the hot solution and filter the suspension while hot to remove the carbon.[1]

  • To the hot filtrate, add 500 mL of hot water, and stir the mixture vigorously while cooling it rapidly in an ice bath.[1]

  • After 30 minutes, filter the pale yellow, granular product and wash it with 150 mL of 30% ethanol.[1]

  • Dry the purified product in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start p-Toluidine in Chlorobenzene add_h2so4 Add H2SO4 start->add_h2so4 add_nascn Add NaSCN add_h2so4->add_nascn heat Heat at 100°C for 3h add_nascn->heat thiourea p-Tolylthiourea Intermediate heat->thiourea cool_30 Cool to 30°C thiourea->cool_30 add_so2cl2 Add SO2Cl2 (< 50°C) cool_30->add_so2cl2 heat_50 Heat at 50°C for 2h add_so2cl2->heat_50 cyclization Cyclization Complete heat_50->cyclization filter_solvent Filter to remove Chlorobenzene cyclization->filter_solvent dissolve_h2o Dissolve in Hot Water filter_solvent->dissolve_h2o filter_hot Hot Filtration dissolve_h2o->filter_hot precipitate Precipitate with NH4OH filter_hot->precipitate filter_product Filter Crude Product precipitate->filter_product recrystallize Recrystallize from Ethanol/Water filter_product->recrystallize dry Dry Product recrystallize->dry final_product This compound dry->final_product

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-methylbenzothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following potential causes and solutions:

  • Incomplete Formation of the Thiourea Intermediate: The initial reaction between p-toluidine and a thiocyanate salt to form p-tolylthiourea is a critical step. Insufficient reaction time or improper temperature can lead to a low yield of this intermediate, consequently affecting the final product yield. Ensure the reaction is heated sufficiently (e.g., 100°C) for an adequate duration (e.g., 3 hours) to drive the reaction to completion.[1]

  • Suboptimal Cyclization Conditions: The subsequent cyclization of p-tolylthiourea is sensitive to the choice of cyclizing agent and reaction conditions. The use of sulfuryl chloride requires careful temperature control to prevent side reactions; the temperature should not exceed 50°C.[1] Alternative methods using bromine in acetic acid are also common, and the stoichiometry of bromine should be carefully controlled to avoid over-bromination of the aromatic ring.

  • Moisture in Reagents or Solvents: The presence of water can interfere with the reaction, particularly if using moisture-sensitive reagents like sulfuryl chloride. Ensure all glassware is thoroughly dried and use anhydrous solvents for the best results.

  • Impure Starting Materials: The purity of the starting p-toluidine and thiocyanate salt is crucial. Impurities can lead to the formation of side products, reducing the overall yield. It is recommended to use freshly distilled p-toluidine.[1]

Question 2: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?

Answer: The formation of impurities is a common challenge. The nature of the impurities depends on the synthetic route employed.

  • Unreacted Starting Materials: Incomplete reactions can leave residual p-toluidine or p-tolylthiourea in your crude product.

  • Side Products from Over-reaction: Excessive use of halogenating agents like sulfuryl chloride or bromine can lead to the formation of chlorinated or brominated benzothiazole derivatives.

  • Polymeric Materials: Under certain conditions, starting materials or intermediates can polymerize, forming insoluble materials that are difficult to remove.

Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying this compound. A common solvent system is a mixture of ethanol and water.[1] Dissolving the crude product in hot ethanol followed by the addition of hot water until turbidity is observed, and then allowing it to cool slowly, can yield pure crystals.

  • Activated Carbon Treatment: If your product is colored, treatment with activated carbon (like Norit) in a hot ethanolic solution can help to remove colored impurities.[1]

  • Steam Distillation: This technique can be used to remove volatile impurities and any remaining solvent from the reaction mixture before purification.[1]

Question 3: The reaction to form p-tolylthiourea is not proceeding as expected. What could be the issue?

Answer: The formation of the thiourea intermediate is a key step. If you are facing issues, consider the following:

  • Acid Catalyst: The reaction between p-toluidine and sodium thiocyanate is typically acid-catalyzed. The use of sulfuric acid to form the p-toluidine sulfate salt in situ is a common and effective method.[1]

  • Reaction Temperature and Time: This reaction requires heating to proceed at a reasonable rate. Maintaining a temperature of around 100°C for several hours is generally sufficient.[1]

  • Reagent Stoichiometry: Ensure that the correct molar ratios of p-toluidine, sulfuric acid, and sodium thiocyanate are used. A slight excess of sodium thiocyanate is often employed.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and well-documented method is a variation of the Hugershoff benzothiazole synthesis. This typically involves two main steps:

  • The reaction of p-toluidine with a thiocyanate salt (such as sodium or potassium thiocyanate) in the presence of an acid to form N-(4-methylphenyl)thiourea (p-tolylthiourea).

  • The oxidative cyclization of the resulting thiourea using a halogenating agent like sulfuryl chloride or bromine to yield this compound.[1]

Q2: What are the expected yields for this synthesis?

A2: Yields can vary depending on the specific protocol and optimization. However, well-executed syntheses can achieve good to excellent yields. For the synthesis of the closely related 2-amino-6-methylbenzothiazole from p-toluidine, yields in the range of 60-63% have been reported based on the initial amount of p-toluidine.[1] The intermediate p-tolylthiourea can be isolated with a yield of around 84%.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can track the consumption of the starting materials (p-toluidine and p-tolylthiourea) and the appearance of the product spot. A suitable mobile phase for TLC analysis would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.

Q4: What are the key safety precautions I should take during this synthesis?

A4: It is crucial to conduct a thorough risk assessment before starting the synthesis. Key safety considerations include:

  • Sulfuryl chloride and bromine are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction can evolve hydrogen chloride gas , which is corrosive and toxic. Ensure the reaction setup is equipped with a gas trap.[1]

  • Chlorobenzene , often used as a solvent, is flammable and toxic. Avoid inhalation and skin contact.

Data Presentation

Table 1: Reported Yields for the Synthesis of 2-Amino-6-methylbenzothiazole *

StepProductStarting MaterialReported YieldReference
1p-Tolylthioureap-Toluidine84%[1]
22-Amino-6-methylbenzothiazolep-Toluidine60-63%[1]

*Note: This data is for the synthesis of the 6-methyl isomer, which is a very close analog of this compound and follows a similar synthetic pathway.

Experimental Protocols

Detailed Methodology for the Synthesis of 2-Amino-6-methylbenzothiazole (Adapted from Organic Syntheses) [1]

Step 1: Synthesis of p-Tolylthiourea

  • In a 3-liter, three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.

  • Over a period of 5 minutes, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise with stirring.

  • To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.

  • Heat the mixture in an oil bath at an internal temperature of 100°C for 3 hours.

Step 2: Cyclization to 2-Amino-6-methylbenzothiazole

  • Cool the solution containing the p-tolylthiourea to 30°C.

  • Over a period of 15 minutes, add 180 g (108 ml, 1.34 moles) of sulfuryl chloride, ensuring the temperature does not exceed 50°C.

  • Maintain the mixture at 50°C for 2 hours, or until the evolution of hydrogen chloride gas ceases.

  • Remove the chlorobenzene by filtration.

  • Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation.

  • Filter the hot solution to remove any insoluble material.

  • Make the filtrate alkaline to litmus by adding approximately 200 ml of concentrated ammonium hydroxide.

  • Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 ml of water.

Step 3: Purification

  • Dissolve the crude product in 300 ml of hot ethanol.

  • Add 10 g of Norit (activated carbon) and filter the hot suspension.

  • Dilute the filtrate with 500 ml of hot water, stir vigorously, and cool rapidly.

  • After 30 minutes, filter the pale yellow granular product and wash it with 150 ml of 30% ethanol.

  • Dry the product to a constant weight. The expected yield is 100-105 g (60-63%) with a melting point of 135-136°C.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification cluster_troubleshooting Potential Issues p_toluidine p-Toluidine p_tolylthiourea p-Tolylthiourea Intermediate p_toluidine->p_tolylthiourea na_scn Sodium Thiocyanate na_scn->p_tolylthiourea h2so4 H₂SO₄ (cat.) h2so4->p_tolylthiourea crude_product Crude this compound p_tolylthiourea->crude_product low_yield Low Yield p_tolylthiourea->low_yield Incomplete reaction so2cl2 Sulfuryl Chloride so2cl2->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization crude_product->low_yield Suboptimal cyclization impurities Impurities crude_product->impurities Side reactions pure_product Pure this compound recrystallization->pure_product

Caption: Workflow for the synthesis of this compound.

TroubleshootingLogic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_thiourea Check thiourea formation (TLC) start->check_thiourea check_cyclization Analyze cyclization step start->check_cyclization check_purity Verify starting material purity start->check_purity check_conditions Review reaction conditions (temp, time) start->check_conditions optimize_step1 Optimize thiourea reaction (time, temp) check_thiourea->optimize_step1 optimize_step2 Control cyclization temperature check_cyclization->optimize_step2 purify_reagents Purify/distill starting materials check_purity->purify_reagents check_conditions->optimize_step1 check_conditions->optimize_step2 ensure_anhydrous Use anhydrous solvents check_conditions->ensure_anhydrous

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Purification of Crude 2-Amino-5-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of crude 2-Amino-5-methylbenzothiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound is a dark, discolored solid. What causes this and how can I remove the color?

A1: Discoloration, often appearing as a brown, reddish, or yellowish hue, is a common issue. It typically arises from the presence of minor, highly colored impurities or degradation byproducts. Oxidation of starting materials or intermediates can also contribute to color formation.

Troubleshooting Steps:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal (Norit) to the hot solution. The charcoal will adsorb many of the colored impurities. It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

  • Repeat Purification: If discoloration persists, a second recrystallization or purification by column chromatography may be necessary to remove residual colored impurities.

  • Check Stability: Ensure that this compound is stable under your purification conditions. Prolonged exposure to high heat or light can cause degradation and color change.

Q2: I'm observing a low yield after my purification. What are the common causes for product loss?

A2: Low yields can be frustrating and can stem from several factors during the purification process.

Troubleshooting Steps:

  • Sub-optimal Recrystallization Solvent: If the compound is too soluble in the chosen solvent, even at cold temperatures, a significant amount will remain in the mother liquor. To recover more product, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

  • Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you may lose a substantial amount of product on the filter paper. To prevent this, use a pre-warmed funnel and receiving flask.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled (e.g., in an ice bath) and given enough time for the product to fully crystallize before filtration.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve some of the purified product.

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range is a strong indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C.

Troubleshooting Steps:

  • Identify Impurities: Common impurities in the synthesis of 2-aminobenzothiazoles from p-toluidine and thiocyanate include unreacted starting materials and side-products like p-tolylthiourea.

  • Repurification: The most effective way to address a broad melting point is to re-purify the compound. Recrystallization is often sufficient if the impurity levels are low. For more complex mixtures, column chromatography will be necessary to separate the impurities from the desired product.

Q4: How do I choose the right purification method: recrystallization or column chromatography?

A4: The choice between these two common purification techniques depends on the nature and quantity of the impurities.

  • Recrystallization is generally preferred for removing small amounts of impurities from a solid that is mostly pure. It is a faster and less solvent-intensive method.

  • Column Chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility to the desired product. It offers a higher degree of separation.

Data Presentation

The following tables summarize key physical properties and chromatographic data for this compound and a common related impurity. Note that specific values for this compound are not widely reported; therefore, data for the closely related isomer, 2-Amino-6-methylbenzothiazole, is provided for comparison.

Table 1: Physical Properties of 2-Amino-methylbenzothiazole Isomers and a Common Precursor

CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Amino-6-methylbenzothiazole164.23135–136Pale yellow granular product[1]
p-Tolylthiourea166.24188–189White crystalline solid

Table 2: Typical TLC Parameters for 2-Aminobenzothiazole Derivatives

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
2-Aminobenzothiazole derivatives7:30.3 - 0.5

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol describes a general method for purifying crude this compound by recrystallization.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove activated charcoal and any other insoluble impurities.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise while swirling until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature to form crystals. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 30% ethanol-water mixture.

  • Drying: Dry the purified crystals to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating this compound from more significant impurities.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an optimal eluent system. A good starting point is a mixture of n-hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 9:1 n-hexane:ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity, e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude 2-Amino-5- methylbenzothiazole dissolve Dissolve in minimal hot ethanol crude->dissolve charcoal Add activated charcoal (if colored) dissolve->charcoal Optional hot_filter Hot filtration dissolve->hot_filter charcoal->hot_filter add_water Add hot water to cloud point hot_filter->add_water cool Cool to room temp, then ice bath add_water->cool filter_wash Vacuum filter & wash with cold EtOH/H2O cool->filter_wash pure Pure 2-Amino-5- methylbenzothiazole filter_wash->pure

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Impure Product discolored Product is discolored? start->discolored low_yield Low yield? discolored->low_yield No charcoal Use activated charcoal during recrystallization discolored->charcoal Yes broad_mp Broad melting point? low_yield->broad_mp No optimize_solvent Optimize recrystallization solvent system low_yield->optimize_solvent Yes re_purify_mp Re-purify sample (recrystallization or column chromatography) broad_mp->re_purify_mp Yes re_purify_color Repeat purification (recrystallize or column) charcoal->re_purify_color check_technique Check for premature crystallization & excessive washing optimize_solvent->check_technique

Caption: Troubleshooting decision tree for common purification issues.

References

troubleshooting common issues in 2-Amino-5-methylbenzothiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-methylbenzothiazole Reactions

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during synthesis and subsequent reactions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and handling of this compound and its derivatives.

Question 1: I am experiencing very low yields in my synthesis of this compound from 4-methylaniline (p-toluidine). What are the common causes and solutions?

Answer: Low yields in this synthesis are a frequent issue and can stem from several factors throughout the multi-step process. The most common synthesis involves the formation of a p-tolylthiourea intermediate, followed by an oxidative cyclization.

Common Causes & Solutions:

  • Poor Quality of Starting Materials: 4-methylaniline (p-toluidine) can oxidize over time, leading to impurities that inhibit the reaction.

    • Solution: It is best practice to distill p-toluidine immediately before use to ensure high purity.[1]

  • Inefficient Thiourea Formation: The reaction of p-toluidine with a thiocyanate salt (e.g., sodium or potassium thiocyanate) to form p-tolylthiourea can be incomplete.

    • Solution: Ensure the reaction is heated adequately (e.g., around 100°C for several hours) and that the reagents are well-mixed.[1] Using an appropriate acid, like sulfuric acid, helps form the amine salt, which then reacts with the thiocyanate.[1]

  • Inefficient Oxidative Cyclization: The conversion of the thiourea intermediate to the final benzothiazole ring is a critical step. This is often achieved with reagents like sulfuryl chloride or bromine.[1][2] If this step is inefficient, the reaction will stall, leading to low yields.

    • Solution: Carefully control the addition and temperature of the cyclizing agent. For instance, when using sulfuryl chloride, the temperature should be maintained to avoid excessive heat generation (e.g., below 50°C).[1] For some benzothiazole syntheses, microwave-assisted methods have been shown to improve yields.[3]

  • Side Product Formation: Polymerization or the formation of other side products can consume starting materials and reduce the yield of the desired product.[4]

    • Solution: Optimizing reactant concentrations can help minimize polymerization.[4] Careful control over the amount of the oxidizing agent is also crucial to prevent over-oxidation.[4]

Question 2: My final product is dark and oily, making purification by recrystallization difficult. How can I effectively purify the crude this compound?

Answer: Purification challenges, such as discoloration or difficulty in crystallization, are common. The crude product often contains colored impurities and residual solvents or reagents.

Effective Purification Strategies:

  • Decolorization with Activated Carbon: The presence of colored, often polymeric, byproducts can be addressed using activated carbon.

    • Solution: After the initial workup, dissolve the crude product in a suitable hot solvent (like ethanol) and add a small amount of activated carbon (e.g., Norit).[1] Heat the suspension briefly and then filter it while hot to remove the carbon and the adsorbed impurities. This step often results in a much lighter-colored filtrate, from which the product can be crystallized.[1]

  • Optimizing Recrystallization: The choice of solvent is critical for successful recrystallization.

    • Solution: A common and effective method is to dissolve the product in hot ethanol and then add hot water until the solution becomes turbid.[1] Stirring the mixture vigorously while it cools quickly can promote the formation of a granular, easily filterable product.[1] If the product remains soluble, adding a non-solvent like cold water or hexane can help induce precipitation.[4][5]

  • Steam Distillation: To remove non-volatile impurities and residual high-boiling solvents like chlorobenzene (if used), steam distillation can be an effective step during the workup.[1]

Question 3: I am attempting a diazotization reaction with this compound for a subsequent Sandmeyer reaction, but the reaction is failing. What could be the issue?

Answer: Diazotization of primary aromatic amines like 2-aminobenzothiazoles requires careful control of reaction conditions to form the diazonium salt intermediate successfully.

Troubleshooting Diazotization:

  • Temperature Control: Diazonium salts are generally unstable at room temperature.

    • Solution: The reaction must be kept cold, typically between 0°C and 5°C, throughout the addition of sodium nitrite. Use an ice-salt bath to maintain this temperature range.

  • Acidic Conditions: The reaction requires a strong acid to generate nitrous acid in situ from sodium nitrite.[6]

    • Solution: Use a strong acid like hydrochloric acid or sulfuric acid. The amine should be fully dissolved in the acid before cooling and adding the sodium nitrite solution.[6]

  • Stability of the Diazonium Salt: The formed diazonium salt is an intermediate and should be used promptly in the next step (e.g., the Sandmeyer reaction) without delay.[6] Attempting to isolate the salt is generally not recommended unless using non-nucleophilic counterions like tetrafluoroborate (for Schiemann reactions).[6]

Data Presentation

Table 1: Representative Reaction Parameters for 2-Amino-6-methylbenzothiazole Synthesis

Note: This protocol for the 6-methyl isomer is a reliable model for the synthesis of the 5-methyl isomer, as the starting material is the corresponding isomeric toluidine.[1]

ParameterValue / ReagentPurpose
Starting Material p-ToluidineAmine source for the benzothiazole ring
Solvent ChlorobenzeneReaction medium
Thiourea Formation
Reagent 1Concentrated Sulfuric AcidForms p-toluidine sulfate
Reagent 2Sodium ThiocyanateSource of the thiocarbonyl group
Temperature100°C (internal)To drive the formation of p-tolylthiourea
Time3 hoursReaction time for thiourea formation
Cyclization
ReagentSulfuryl ChlorideOxidative cyclizing agent
Temperature< 50°CTo control the exothermic reaction
Time2 hoursReaction time for cyclization
Workup & Purification
BaseAmmonium HydroxideTo precipitate the free amine product
DecolorizationNorit (Activated Carbon)To remove colored impurities
RecrystallizationEthanol / WaterTo obtain the pure, crystalline product
Final Yield 64-67%Expected yield of pure product
Melting Point 135-136°CFor the pure 2-Amino-6-methylbenzothiazole

Experimental Protocols

Key Experiment: Synthesis of 2-Amino-6-methylbenzothiazole

This procedure is adapted from a verified method in Organic Syntheses and serves as a representative protocol for the synthesis of methyl-substituted 2-aminobenzothiazoles.[1]

Materials:

  • p-Toluidine (107 g, 1 mole)

  • Chlorobenzene (700 ml)

  • Concentrated Sulfuric Acid (54 g, 0.55 mole)

  • Sodium Thiocyanate (90 g, 1.1 moles)

  • Sulfuryl Chloride (180 g, 1.34 moles)

  • Concentrated Ammonium Hydroxide (200 ml)

  • Ethanol

  • Norit (Activated Carbon)

Procedure:

  • Thiourea Intermediate Formation:

    • In a 3-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, dissolve 107 g of p-toluidine in 700 ml of chlorobenzene.

    • Slowly add 54 g of concentrated sulfuric acid.

    • To the resulting suspension of p-toluidine sulfate, add 90 g of sodium thiocyanate.

    • Heat the mixture to an internal temperature of 100°C for 3 hours.

  • Cyclization:

    • Cool the solution containing the thiourea intermediate to 30°C.

    • Add 180 g of sulfuryl chloride over 15 minutes, ensuring the temperature does not rise above 50°C.

    • Maintain the mixture at 50°C for 2 hours until the evolution of hydrogen chloride ceases.

  • Workup and Isolation:

    • Remove the chlorobenzene by filtration.

    • Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent with a steam current.

    • Filter the hot solution to remove any solids.

    • Make the solution alkaline by adding 200 ml of concentrated ammonium hydroxide to precipitate the product.

    • Filter the precipitated solid and wash it with 200 ml of water.

  • Purification:

    • Dissolve the crude solid (which melts around 123-128°C) in 300 ml of hot ethanol.

    • Add 10 g of Norit, and filter the hot suspension.

    • Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly.

    • After 30 minutes, filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight. The final product should weigh between 100-110 g (64-67% yield) and have a melting point of 135-136°C.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_sm 1. Check Starting Materials start->check_sm Potential Cause? check_thiourea 2. Verify Thiourea Formation start->check_thiourea Potential Cause? check_cyclization 3. Assess Cyclization Step start->check_cyclization Potential Cause? check_workup 4. Review Workup & Isolation start->check_workup Potential Cause? solution_sm Solution: - Distill p-toluidine - Check purity of thiocyanate check_sm->solution_sm solution_thiourea Solution: - Ensure T=100°C for 3h - Confirm adequate mixing check_thiourea->solution_thiourea solution_cyclization Solution: - Control temp (<50°C) - Slow addition of SO2Cl2 - Consider microwave check_cyclization->solution_cyclization solution_workup Solution: - Check pH during precipitation - Use non-solvent to improve recovery check_workup->solution_workup

Caption: Troubleshooting workflow for diagnosing and solving low yield issues.

Logical_Relationships Relationship Between Problems and Corrective Actions cluster_problems Observed Problems cluster_causes Root Causes cluster_solutions Corrective Actions LowYield Low Yield DarkProduct Dark/Oily Product PoorPurity Poor Purity DarkProduct->PoorPurity ImpureSM Impure Starting Materials ImpureSM->LowYield SideRxns Side Reactions (e.g., Polymerization) ImpureSM->SideRxns SideRxns->LowYield SideRxns->DarkProduct IncompleteRxn Incomplete Reaction (Cyclization/Thiourea) IncompleteRxn->LowYield IncompleteRxn->PoorPurity WorkupLoss Product Loss During Workup WorkupLoss->LowYield PurifySM Distill Amine PurifySM->ImpureSM addresses ControlTemp Optimize Temp. Control ControlTemp->SideRxns addresses ControlTemp->IncompleteRxn addresses UseNorit Use Activated Carbon UseNorit->DarkProduct addresses OptimizeRecryst Optimize Recrystallization OptimizeRecryst->PoorPurity addresses OptimizeRecryst->WorkupLoss addresses

Caption: Key issues in synthesis and their corresponding root causes and solutions.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-5-methylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-5-methylbenzothiazole derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound derivatives can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical.[1] Different catalysts like acid, base, metal, or nanoparticle catalysts have varying efficiencies.[1] For instance, while various acid catalysts can be used, their effectiveness can differ significantly.[1]

    • Troubleshooting:

      • Screen different types of catalysts.[1]

      • Optimize the catalyst loading. For example, 5 mol% of nano CeO2 has been shown to be effective.[1]

      • Ensure the catalyst is not deactivated and is handled correctly, especially solid catalysts that may require activation.[1]

  • Improper Reaction Temperature: Temperature significantly impacts the reaction rate and byproduct formation.[1] Some methods work at room temperature, while others may require temperatures up to 140°C.[1]

    • Troubleshooting:

      • Experiment with a range of temperatures to find the optimum for your specific reaction.[1]

      • Monitor the reaction progress at different temperatures using Thin Layer Chromatography (TLC).[1]

  • Inappropriate Solvent: The solvent is crucial for dissolving reactants and influencing the reaction pathway.[1] Solvents like ethanol, DMSO, and even solvent-free conditions have been used successfully.[1]

    • Troubleshooting:

      • Test a variety of solvents or solvent mixtures.[1]

      • Consider "green chemistry" approaches using water or deep eutectic solvents, which have been reported to be effective.[1]

  • Purity of Starting Materials: Impure or wet starting materials can lead to side reactions and lower yields.[2]

    • Troubleshooting:

      • Ensure starting materials are pure and dry.[2] Use freshly purified 2-aminothiophenol if possible.[1]

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of sensitive reagents.[1]

Q2: I am observing significant side product formation. How can I improve the selectivity of the reaction?

A2: The formation of side products is a common issue that can often be resolved by fine-tuning the reaction conditions.[1]

  • Over-oxidation: The desired product can be over-oxidized, especially when using strong oxidizing agents.[2]

    • Troubleshooting:

      • Carefully control the amount of the oxidizing agent used.[2]

  • Incomplete Cyclization: The intermediate may not fully cyclize to form the benzothiazole ring.[2]

    • Troubleshooting:

      • Ensure the chosen catalyst is appropriate for promoting the cyclization step.[2]

  • Polymerization: Starting materials can sometimes polymerize under the reaction conditions.[2]

    • Troubleshooting:

      • Optimize the reaction concentration to minimize polymerization.[2]

  • Side Reactions of Aldehydes (if applicable): Aldehydes can undergo self-condensation or oxidation, particularly at higher temperatures.[1]

    • Troubleshooting:

      • Carefully control the reaction temperature.[1]

      • Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.[1]

Q3: I am having difficulty with the work-up and purification of my final product. What are the best practices?

A3: Inefficient work-up and purification can lead to product loss.[1]

  • Product is Soluble in the Reaction Solvent: This can make isolation by precipitation difficult.[2]

    • Troubleshooting:

      • Try precipitating the product by adding a non-solvent.[2]

      • Concentrate the reaction mixture to induce precipitation.[2]

  • Formation of an Emulsion during Work-up: This can complicate extraction.[2]

    • Troubleshooting:

      • Optimize the extraction procedure by adjusting the pH and using appropriate organic solvents.[1]

  • Purification Techniques:

    • Washing: Before final purification, wash the crude product with a solvent in which the product is insoluble but impurities are soluble. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities.[1]

    • Recrystallization: This is a common and effective method for purifying solid products. Ethanol is often a suitable solvent.[2]

    • Column Chromatography: If recrystallization is insufficient, use column chromatography with an appropriate stationary phase (e.g., silica gel) and eluent system.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common and straightforward laboratory method for synthesizing this compound derivatives?

A1: A prevalent method is the condensation reaction between an appropriately substituted p-toluidine and a thiocyanate source, followed by cyclization.[3] Another common approach involves the reaction of a substituted 2-aminothiophenol with various electrophiles. For instance, the reaction of 2-amino-5-methylthiophenol with benzaldehyde is a direct method to produce 2-phenyl-6-methyl-1,3-benzothiazole.[2]

Q2: What are the typical starting materials and reagents for these syntheses?

A2: Key starting materials often include substituted p-toluidines or 2-aminothiopenols.[2][3] Common reagents include sodium thiocyanate, sulfuryl chloride, and various catalysts and oxidizing agents like hydrogen peroxide/hydrochloric acid (H₂O₂/HCl).[2][3] The choice of solvent can vary, with options like ethanol, dimethyl sulfoxide (DMSO), or even solvent-free conditions being reported.[2][4]

Q3: What are the expected yields for these reactions?

A3: Yields can vary significantly depending on the specific substrates and reaction conditions. With optimized protocols, it is possible to achieve high to excellent yields, often in the range of 80-95%.[2][5] However, suboptimal conditions can lead to considerably lower yields.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[2]

Q5: What are common methods for purifying the final product?

A5: After the reaction is complete, the crude product is typically isolated by filtration or extraction.[2] Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the solid product.[2] Column chromatography can also be employed for further purification if necessary.[2]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Substituted Benzothiazoles

CatalystReaction TimeTemperatureYield (%)Reference
VOSO₄40–50 minRoom Temp87–92[5]
[bmim][FeCl₄]30–90 min80 °C82–94[5]
Cu(II)-containing nano-silica triazine dendrimer15–90 minNot specified87–98[5]
Fe₃O₄@SiO₂@Cu-MoO₃2–4 hNot specified83–98[5]
Amberlite IR120 resin (Microwave)5–10 min85 °C88–95[5]
Ag₂O (Microwave)4–8 minNot specified92–98[5]
RuCl₃Not specifiedNot specifiedup to 91[4]
Ni(II) saltsShort timeMild conditionsup to 95[4]

Note: Yields are for a range of 2-substituted benzothiazoles and may vary for the specific synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole from p-Toluidine

This protocol is adapted from a literature procedure.[3]

  • Preparation of p-Toluidine Sulfate Suspension: In a 3-L three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene. Over a period of 5 minutes, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise to form a finely divided suspension of p-toluidine sulfate.[3]

  • Thiocyanation: To the suspension, add 90 g (1.1 moles) of sodium thiocyanate. Heat the mixture for 3 hours at an internal temperature of 100°C in an oil bath.[3]

  • Cyclization: Cool the solution containing the thiourea to 30°C. Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C. Maintain the mixture at 50°C for 2 hours until the evolution of hydrogen chloride ceases.[3]

  • Isolation of Crude Product: Remove the chlorobenzene by filtration. Dissolve the solid residue in 1 L of hot water and remove any remaining solvent with a steam current. Filter the hot solution and then make it alkaline to litmus by adding approximately 200 ml of concentrated ammonium hydroxide (sp. gr. 0.90). Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 ml of water.[3]

  • Purification: Dissolve the crude product (which melts in the range of 123–128°C) in 300 ml of hot ethanol. Add 10 g of Norit (activated carbon) and filter the hot suspension. Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly. After 30 minutes, filter the pale yellow granular product and wash it with 150 ml of 30% ethanol. Dry the product to a constant weight. The expected yield is 100–105 g with a melting point of 135–136°C.[3]

Visualizations

experimental_workflow start Start A p-Toluidine solution start->A Dissolve p-toluidine in chlorobenzene process process decision decision output output end End B p-Toluidine sulfate suspension A->B Add H₂SO₄ C Thiourea formation B->C Add NaSCN Heat to 100°C D Cyclization initiation C->D Cool to 30°C Add SO₂Cl₂ E Reaction completion D->E Maintain at 50°C F Isolate crude solid E->F Filter G Aqueous solution F->G Dissolve in hot water Steam distill H Filtered aqueous solution G->H Filter hot solution I Precipitation H->I Add NH₄OH (alkaline) J Crude Product I->J Filter precipitate Wash with water K Purification J->K Recrystallize from Ethanol/Water K->end troubleshooting_workflow problem problem cause cause solution solution check check low_yield Low Yield check_catalyst Suboptimal Catalyst? low_yield->check_catalyst Possible Cause optimize_catalyst Screen catalysts Optimize loading check_catalyst->optimize_catalyst Yes check_temp Improper Temp? check_catalyst->check_temp No optimize_temp Screen temperature range Monitor with TLC check_temp->optimize_temp Yes check_solvent Inappropriate Solvent? check_temp->check_solvent No optimize_solvent Test various solvents or solvent mixtures check_solvent->optimize_solvent Yes check_reagents Impure Reagents? check_solvent->check_reagents No purify_reagents Use pure, dry starting materials Use inert atmosphere check_reagents->purify_reagents Yes side_products Side Products check_oxidation Over-oxidation? side_products->check_oxidation Possible Cause control_oxidant Control amount of oxidizing agent check_oxidation->control_oxidant Yes check_cyclization Incomplete Cyclization? check_oxidation->check_cyclization No optimize_cyclization Ensure appropriate catalyst for cyclization check_cyclization->optimize_cyclization Yes

References

avoiding side product formation in 2-Amino-5-methylbenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers and Drug Development Professionals

The synthesis of 2-Amino-5-methylbenzothiazole is a critical process in the development of various pharmacologically active molecules. The most common and effective method for its preparation is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea. However, the process is sensitive to reaction conditions, and the formation of impurities can significantly impact the yield and purity of the final product. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help researchers optimize their synthesis and minimize side product formation.

Primary Synthesis Pathway: From p-Toluidine

The synthesis is typically a two-step, one-pot reaction starting from p-toluidine. The first step involves the formation of the key intermediate, N-(4-methylphenyl)thiourea (p-tolylthiourea), followed by an oxidative cyclization to form the benzothiazole ring.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization p_toluidine p-Toluidine p_tolylthiourea p-Tolylthiourea (Intermediate) p_toluidine->p_tolylthiourea  NaSCN, H₂SO₄  Chlorobenzene, 100°C p_tolylthiourea_2 p-Tolylthiourea final_product This compound p_tolylthiourea_2->final_product  SO₂Cl₂  Chlorobenzene, <50°C G cluster_main Main Reaction Pathway cluster_side Side Reaction p_tolylthiourea p-Tolylthiourea main_product This compound p_tolylthiourea->main_product Controlled SO₂Cl₂ (1.34 eq) <50°C side_product Ring-Halogenated Byproduct p_tolylthiourea->side_product Excess SO₂Cl₂ or Br₂ High Temperature main_product->side_product Excess SO₂Cl₂ or Br₂ G start Problem Encountered: Low Yield or Impure Product q1 Is the product dark/oily? start->q1 q2 Is the yield low? q1->q2 No ans1_yes Cause: Oxidation / Degradation Solution: Distill p-toluidine, control temperature, use activated carbon for purification. q1->ans1_yes Yes q3 Is a halogenated byproduct detected? q2->q3 No ans2_yes Cause: Incomplete Reaction Solution: Verify reaction time/temp for both steps. Check stoichiometry. q2->ans2_yes Yes ans3_yes Cause: Over-halogenation Solution: Use precise amount of cyclizing agent. Control addition rate and temperature. q3->ans3_yes Yes end_node Proceed with Purified Product q3->end_node No ans1_yes->q2 ans2_yes->q3 ans3_yes->end_node

Technical Support Center: Characterization of 2-Amino-5-methylbenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-Amino-5-methylbenzothiazole and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Analysis

Question 1: I am observing poor peak shape (e.g., tailing or fronting) for my this compound compound in reverse-phase HPLC. What could be the cause and how can I fix it?

Answer:

Poor peak shape for this compound is a common issue in HPLC analysis and can be attributed to several factors:

  • Secondary Interactions: The primary amino group in the molecule can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing its retention and peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Contamination: A contaminated guard or analytical column can also result in poor peak shapes.

Troubleshooting Workflow for Poor HPLC Peak Shape

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Expected Outcome Problem Poor Peak Shape (Tailing/Fronting) Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Problem->Adjust_pH Initial Check Lower_Concentration Lower Sample Concentration Adjust_pH->Lower_Concentration If tailing persists Improved_Peak Improved Peak Shape (Symmetrical) Adjust_pH->Improved_Peak Check_Column Check/Replace Guard/Analytical Column Lower_Concentration->Check_Column If still no improvement Lower_Concentration->Improved_Peak Use_Endcapped_Column Use End-capped Column or Column with Low Silanol Activity Check_Column->Use_Endcapped_Column For persistent issues Check_Column->Improved_Peak Use_Endcapped_Column->Improved_Peak

Caption: Troubleshooting workflow for poor HPLC peak shape.

Question 2: I am struggling to achieve baseline separation between this compound and its impurities. How can I improve the resolution?

Answer:

Improving HPLC resolution involves optimizing the separation conditions to increase the distance between peaks while keeping them narrow. Here are some strategies:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity. A lower percentage of the organic modifier generally increases retention time and can improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

  • Modify the Stationary Phase: If resolution is still a challenge, consider using a different type of column. A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can offer different selectivity.

Table 1: Effect of Mobile Phase Composition on Retention Time of an Aminobenzothiazole Derivative

Acetonitrile (%)Water (%)Retention Time (min)
60403.5
55454.8
50506.2

Note: This is an illustrative example. Actual retention times will vary depending on the specific compound, column, and other chromatographic conditions.

Purification

Question 3: My yield of this compound is low after recrystallization. What are the common pitfalls?

Answer:

Low recovery after recrystallization is often due to the following:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

  • Using Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.

  • Incomplete Precipitation: Not allowing enough time for the crystals to form or not cooling the solution to a low enough temperature can result in incomplete precipitation.

Logical Flow for Optimizing Recrystallization

cluster_0 Problem cluster_1 Optimization Steps cluster_2 Outcome Low_Yield Low Recrystallization Yield Solvent_Screen Screen for Optimal Solvent Low_Yield->Solvent_Screen Minimize_Solvent Use Minimal Amount of Hot Solvent Solvent_Screen->Minimize_Solvent Slow_Cooling Allow for Slow Cooling Minimize_Solvent->Slow_Cooling Sufficient_Time Ensure Sufficient Precipitation Time Slow_Cooling->Sufficient_Time High_Yield Improved Yield and Purity Sufficient_Time->High_Yield

Caption: A logical workflow for optimizing the recrystallization process.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Answer:

The expected chemical shifts for this compound can be predicted based on the electronic environment of the protons and carbons. The amino group is electron-donating, and the benzothiazole ring system has characteristic aromatic signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
Aromatic-H~7.0 - 7.6MultipletProtons on the benzene ring
NH₂~5.0 - 6.0Broad SingletAmino protons
CH₃~2.4SingletMethyl protons
¹³C NMR Chemical Shift (δ, ppm)Assignment
C=N~168Carbon of the thiazole ring attached to two nitrogens
Aromatic-C~110 - 150Carbons of the benzene ring
C-NH₂~155Carbon of the thiazole ring attached to the amino group
CH₃~15Methyl carbon

Note: These are approximate values and can vary depending on the solvent and instrument used.

Question 5: Why are the amino (NH₂) proton signals in the ¹H NMR spectrum often broad?

Answer:

The broadness of the NH₂ signal is due to several factors:

  • Quadrupolar Relaxation: The nitrogen atom has a nuclear quadrupole moment which can lead to rapid relaxation and broadening of the attached proton signals.

  • Chemical Exchange: The amino protons can exchange with each other and with trace amounts of water or other acidic protons in the solvent. This exchange process occurs at a rate that is comparable to the NMR timescale, leading to a broad signal.

  • Hydrogen Bonding: Hydrogen bonding can also contribute to the broadening of the NH₂ signal.

Mass Spectrometry (MS)

Question 6: What are the expected major fragments in the mass spectrum of this compound?

Answer:

The fragmentation pattern in mass spectrometry provides valuable information about the structure of the molecule. For this compound, the molecular ion peak (M⁺) is expected to be prominent. Common fragmentation pathways involve the loss of small molecules or radicals.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 164.23)

m/zProposed Fragment
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
137[M - HCN]⁺
122[M - CH₃ - HCN]⁺

Proposed Fragmentation Pathway

cluster_0 Mass Spectrometry Fragmentation M [M]⁺ m/z = 164 M_minus_CH3 [M - CH₃]⁺ m/z = 149 M->M_minus_CH3 - CH₃ M_minus_HCN [M - HCN]⁺ m/z = 137 M->M_minus_HCN - HCN M_minus_CH3_HCN [M - CH₃ - HCN]⁺ m/z = 122 M_minus_CH3->M_minus_CH3_HCN - HCN

Caption: A simplified proposed fragmentation pathway for this compound.

Experimental Protocols

General HPLC Method for this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation for NMR
  • Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Use a solvent that does not have signals that overlap with the analyte signals of interest.

Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted based on the R_f value.

  • Visualization:

    • UV Light: Visualize the plate under short-wave UV light (254 nm). Aromatic compounds like this compound will appear as dark spots.

    • Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine. The compound will appear as a brown spot.

    • Potassium Permanganate Stain: A basic solution of potassium permanganate can be used as a dipping stain. The compound will appear as a yellow-brown spot on a purple background.

stability issues of 2-Amino-5-methylbenzothiazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-5-methylbenzothiazole under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Some sources suggest storage at room temperature, while for solutions, refrigeration (-20°C or -80°C) with protection from light is advisable to minimize degradation.[1] An inert atmosphere may also be beneficial as some benzothiazole derivatives are sensitive to air.

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is not extensively available, studies on related compounds like 2-aminobenzothiazole suggest a potential for photodegradation.[2] It is best practice to protect the compound and its solutions from light, especially during long-term storage or when conducting experiments that are sensitive to photodegradation products.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions can be pH-dependent. The amino group can be protonated under acidic conditions, which may alter its stability and reactivity. Benzothiazole derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is recommended to perform pH stability studies to determine the optimal pH range for your specific application.

Q4: Is this compound compatible with oxidizing agents?

A4: No, this compound is likely incompatible with strong oxidizing agents. The benzothiazole ring system and the amino group are susceptible to oxidation. Contact with oxidizing agents such as hydrogen peroxide, permanganates, or perchlorates should be avoided to prevent the formation of degradation products. Safety data for a related isomer, 5-Amino-2-methylbenzothiazole, indicates incompatibility with strong oxidizing agents.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the structure and data from related compounds, potential degradation pathways include:

  • Photodegradation: UV or visible light exposure may lead to the formation of photoproducts.

  • Oxidation: The amino group and the thiazole ring are prone to oxidation, potentially leading to N-oxides, sulfoxides, or ring-opened products.

  • Hydrolysis: Under strong acidic or basic conditions, the molecule may undergo hydrolysis, although the benzothiazole ring is generally stable.

  • Thermal Degradation: High temperatures can cause decomposition.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or unexpected experimental results over time.
  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the stock solution was stored protected from light and at the recommended temperature.

    • Prepare Fresh Solution: Prepare a fresh stock solution from solid material and repeat the experiment.

    • Analytical Check: Analyze the aged stock solution using a suitable analytical method (e.g., HPLC-UV) to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.
  • Possible Cause: On-column degradation or degradation during sample preparation.

  • Troubleshooting Steps:

    • Sample Preparation Conditions: Evaluate the pH and temperature of your sample preparation workflow. Avoid extreme pH and high temperatures.

    • Mobile Phase Compatibility: Ensure the mobile phase pH is within a stable range for the compound.

    • Light Exposure: Minimize the exposure of samples to light during preparation and while in the autosampler. Use amber vials if necessary.

    • Inject a Freshly Prepared Sample: Immediately analyze a sample upon preparation to see if the unknown peaks are time-dependent.

Issue 3: Low assay or potency of the compound.
  • Possible Cause: Degradation of the solid material due to improper storage.

  • Troubleshooting Steps:

    • Inspect Solid Material: Check for any change in color or appearance of the solid this compound.

    • Verify Storage Conditions: Ensure the solid has been stored in a tightly sealed container, protected from light and moisture.

    • Purity Analysis: Perform a purity analysis (e.g., by HPLC or NMR) on the solid material and compare it to the certificate of analysis.

Quantitative Data Summary

Stress ConditionParameterTime Point 1Time Point 2Time Point 3% DegradationMajor Degradants (Hypothetical RRT)
Acid Hydrolysis 0.1 M HCl, 60°C24h48h72h~5-15%0.85, 1.12
Base Hydrolysis 0.1 M NaOH, 60°C24h48h72h~10-20%0.78, 1.25
Oxidation 3% H₂O₂, RT2h6h24h>20%Multiple polar degradants
Thermal 80°C, Solid State7 days14 days30 days<5%Minor peaks observed
Photostability ICH Q1B Option II1.2M lux h / 200 W h/m²--~10-25%0.92, 1.30

RRT: Relative Retention Time

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is based on ICH guidelines for forced degradation studies.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Take samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Take samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Take samples at 0, 2, 6, and 24 hours.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C. Take samples at 0, 7, 14, and 30 days. Prepare solutions of the stressed solid for analysis.

  • Photostability: Expose the solid compound and a solution (1 mg/mL) to light conditions as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • Analyze all samples using a stability-indicating HPLC-UV method (see Protocol 2).

  • Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of the unstressed control.

  • Characterize major degradation products using LC-MS/MS if necessary.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general method that may require optimization for this compound.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (e.g., ~280-300 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (no interference from degradants), linearity, accuracy, precision, and robustness.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_reporting Reporting A Define Stability Protocol B Prepare Samples (Solid & Solution) A->B C Expose to Stress Conditions (Heat, Light, pH, Oxidant) B->C D Sample at Time Points C->D E Analyze by Stability- Indicating Method (HPLC) D->E F Quantify Degradation E->F G Characterize Degradants (LC-MS/MS) E->G H Summarize Data & Draw Conclusions F->H G->H

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Corrective Actions A Inconsistent Results or Unexpected Peaks B Compound Degradation A->B C Contamination A->C D Instrument/Method Issue A->D E Check Storage Conditions Prepare Fresh Solutions B->E F Use High-Purity Solvents Clean Glassware C->F G Verify Method Parameters Run System Suitability D->G

Caption: Troubleshooting logic for stability-related issues.

References

refining the work-up procedure for 2-Amino-5-methylbenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for the synthesis of 2-Amino-5-methylbenzothiazole.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow color. How can I decolorize it?

A1: A pale yellow color is common for the crude product.[1] Treatment with activated carbon (Norit) during recrystallization is an effective method for decolorization. Dissolving the product in hot ethanol, adding Norit, and filtering the hot suspension can yield a colorless or pale yellow product upon cooling and crystallization.[1][2]

Q2: I am observing a low yield after the work-up. What are the potential causes and solutions?

A2: Low yields can result from several factors during the work-up:

  • Incomplete Precipitation: Ensure the solution is made sufficiently alkaline (e.g., to litmus) to precipitate the product completely.[1]

  • Loss during Recrystallization: Using an excessive amount of solvent for recrystallization can lead to product loss. Refer to established protocols for appropriate solvent volumes.[1][2] Additionally, a second crop of crystals can often be recovered by adding more water to the filtrate.[1][2]

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Review the reaction conditions to minimize side reactions.[3]

Q3: The product is precipitating as an oil instead of a solid. What should I do?

A3: Oiling out can occur if the solution is supersaturated or if the temperature change during crystallization is too rapid. To induce crystallization, try the following:

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the solution's surface.

  • Seeding: Introduce a small crystal of the pure product into the solution.

  • Gradual Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Vigorous stirring and quick chilling after dilution with hot water can also promote the formation of a granular product.[1]

Q4: What is the expected melting point of this compound, and why is mine broad?

A4: The literature reports melting points for 2-Amino-6-methylbenzothiazole (a closely related isomer) ranging from 128°C to 142°C, with a highly pure sample melting at 135–136°C.[1][2] A broad melting point range (e.g., 123–128°C for the crude product) typically indicates the presence of impurities.[1][2] Further purification by recrystallization is necessary to obtain a sharp melting point.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Purity/Contamination Incomplete removal of starting materials or byproducts.Ensure thorough washing of the precipitate with water.[1] Recrystallize the crude product from a suitable solvent system like ethanol/water.[1][2] The use of activated carbon can help remove colored impurities.[1]
Difficulty in Filtration The product has a very fine particle size.Allow the precipitate to digest (stand in the mother liquor) for a period before filtration to allow for particle growth. Quick chilling and vigorous stirring during precipitation can also yield a more granular and easily filterable product.[1]
Product Insoluble in Recrystallization Solvent Incorrect solvent or insufficient solvent volume.For 2-Amino-6-methylbenzothiazole, hot ethanol is a suitable solvent.[1] Ensure enough solvent is used to fully dissolve the solid at the solvent's boiling point. Using too little ethanol may cause premature crystallization during filtration.[1][2]
Reaction does not go to completion Insufficient reaction time or temperature.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Ensure the reaction is heated at the recommended temperature for the specified duration as per the protocol.[1]

Experimental Protocols

General Work-up Procedure

This protocol is adapted from a standard synthesis of 2-Amino-6-methylbenzothiazole and can be adapted for the 5-methyl isomer.[1]

  • Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., chlorobenzene) by filtration.[1]

  • Aqueous Dissolution: Dissolve the solid residue in hot water (approximately 1 L for a 1-mole scale reaction).[1]

  • Steam Distillation: Remove any remaining organic solvent by passing a current of steam through the solution.[1]

  • Filtration: Filter the hot solution to remove any insoluble impurities.[1]

  • Precipitation: Cool the filtrate and make it alkaline (to litmus paper) by adding a base such as concentrated ammonium hydroxide.[1]

  • Isolation: Collect the precipitated product by filtration and wash it with water.[1]

Recrystallization for Purification
  • Dissolution: Dissolve the crude, dried product in a minimal amount of hot ethanol.[1][2]

  • Decolorization: Add activated carbon (e.g., Norit, ~10g for a 100g scale) to the hot solution and filter the suspension while hot.[1][2]

  • Crystallization: Dilute the hot filtrate with hot water (approximately 1.5 to 2 volumes of the ethanol used). Stir the mixture vigorously and cool it quickly to induce the formation of a granular product.[1][2]

  • Isolation and Washing: After allowing sufficient time for crystallization (e.g., 30 minutes), filter the product and wash it with a cold ethanol-water mixture (e.g., 30% ethanol).[1]

  • Drying: Dry the purified product to a constant weight.[1]

Quantitative Data Summary

Parameter Value Reference
Crude Product Yield 100–105 g (from 1 mole p-toluidine)[1]
Final Yield after Recrystallization 105–110 g (including second crop)[1][2]
Crude Product Melting Point 123–128 °C[1][2]
Purified Product Melting Point 135–136 °C[1][2]
Recrystallization Solvent Ratio (Ethanol:Water) 300 mL : 500 mL (for ~100g crude product)[1]
Washing Solution 150 mL of 30% ethanol[1]

Visualizations

G cluster_reaction Reaction cluster_workup Work-up Procedure cluster_purification Purification p_toluidine p-Toluidine reaction_mixture Reaction Mixture in Chlorobenzene p_toluidine->reaction_mixture na_thiocyanate Sodium Thiocyanate na_thiocyanate->reaction_mixture sulfuryl_chloride Sulfuryl Chloride sulfuryl_chloride->reaction_mixture filtration1 Filter to remove Chlorobenzene reaction_mixture->filtration1 Reaction complete dissolution Dissolve residue in hot water filtration1->dissolution steam_distillation Steam Distill to remove residual solvent dissolution->steam_distillation filtration2 Hot filtration steam_distillation->filtration2 precipitation Precipitate with Ammonium Hydroxide filtration2->precipitation filtration3 Filter and wash with water precipitation->filtration3 crude_product Crude Product filtration3->crude_product recrystallization Recrystallize from Ethanol/Water with Norit crude_product->recrystallization final_product Pure 2-Amino-5- methylbenzothiazole recrystallization->final_product

Caption: Experimental workflow for the synthesis and work-up of this compound.

G start Problem with Work-up low_yield Low Yield? start->low_yield colored_product Colored Product? low_yield->colored_product No check_ph Ensure solution is sufficiently alkaline low_yield->check_ph Yes oiling_out Product Oiling Out? colored_product->oiling_out No use_norit Recrystallize with activated carbon (Norit) colored_product->use_norit Yes slow_cooling Ensure slow cooling, scratch flask, or seed oiling_out->slow_cooling Yes end Problem Resolved oiling_out->end No recover_second_crop Recover second crop from filtrate check_ph->recover_second_crop recover_second_crop->colored_product use_norit->oiling_out slow_cooling->end

Caption: Troubleshooting decision tree for the work-up of this compound.

References

Technical Support Center: Enhancing the Solubility of 2-Amino-5-methylbenzothiazole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 2-Amino-5-methylbenzothiazole for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

A1: this compound is a heterocyclic aromatic compound. Like many benzothiazole derivatives, it is under investigation for a range of biological activities, potentially including roles in anticancer, antimicrobial, and anti-inflammatory research. Its rigid, fused ring structure contributes to poor aqueous solubility, a common challenge for many promising drug candidates.[1][2] In biological assays, which are predominantly aqueous systems, poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Specific experimental data for this compound is limited. However, we can infer its properties from the parent compound, 2-Aminobenzothiazole, and its isomers. The methyl group in the 5-position is not expected to dramatically alter the fundamental physicochemical characteristics.

Table 1: Physicochemical Properties of 2-Aminobenzothiazole and Related Compounds

PropertyValue (2-Aminobenzothiazole)Value (5-Amino-2-methylbenzothiazole)Predicted/Estimated for this compoundSource(s)
Molecular FormulaC₇H₆N₂SC₈H₈N₂SC₈H₈N₂S[1]
Molecular Weight150.20 g/mol 164.23 g/mol 164.23 g/mol [1]
AppearanceWhite to beige powder/flakesPowderLikely a crystalline powder[1]
Melting Point126 - 129 °C249-250 °C (dec.)Likely in a similar range to its isomers[1][3]
Water Solubility< 0.1 g/100 mL (at 19 °C)Data not availableExpected to be poorly soluble in water[1]
pKa4.48 (at 20°C)Data not availableEstimated to be weakly basic, with a pKa around 4-5[1]
Solubility (Organic)Freely soluble in alcohol, chloroform, and diethyl etherData not availableLikely soluble in common organic solvents like DMSO and ethanol[1]

Q3: What are the initial steps to solubilize this compound for an in vitro assay?

A3: The most direct first step is to prepare a high-concentration stock solution in an organic co-solvent and then dilute this stock into your aqueous assay buffer.[4]

  • Co-solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations. Ethanol is another viable option.

  • Stock Concentration: Aim for a high stock concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay, which is crucial to avoid solvent-induced artifacts or cytotoxicity.

  • Final Co-solvent Concentration: It is critical to keep the final concentration of the co-solvent in the assay medium as low as possible, typically below 0.5% (v/v), to prevent interference with the biological system.[4]

Troubleshooting Guide

Issue: My this compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.

This is a common issue for poorly soluble compounds and indicates that the aqueous solubility limit has been exceeded. Here are several strategies to address this, ranging from simple to more advanced formulation approaches.

Table 2: Troubleshooting Strategies for Compound Precipitation

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment For ionizable compounds, altering the pH of the buffer can increase the proportion of the more soluble ionized form. Since this compound is expected to be weakly basic, lowering the pH of the assay buffer (if tolerated by the assay) may enhance its solubility.Simple and cost-effective.The required pH may not be compatible with the biological assay (e.g., cell viability, enzyme activity).
Use of Surfactants Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous medium.Effective for highly lipophilic compounds. Biocompatible surfactants like Tween® 20 and Pluronic® F-68 are commonly used.[5]Can interfere with some assays, particularly those involving membrane proteins or lipid signaling. Must be used above the critical micelle concentration (CMC).
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[6]Generally well-tolerated in cell cultures. Can be highly effective at increasing solubility.Can be a more expensive option. The complexation efficiency depends on the size and shape of both the drug and the cyclodextrin.
Amorphous Solid Dispersions Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can significantly enhance its dissolution rate and apparent solubility.Can lead to a substantial increase in solubility and bioavailability.Requires more complex preparation techniques (e.g., solvent evaporation, hot-melt extrusion). The amorphous state may be unstable over time.[7]
Lipid-Based Formulations Incorporating the compound into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization.[8]Can significantly enhance the solubility of lipophilic compounds.The formulation can be complex to develop and may interfere with certain biological assays.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

  • Accurately weigh the desired amount of this compound in a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 20 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but be cautious of potential compound degradation at higher temperatures.

  • Visually inspect the solution to ensure there are no visible particles.

  • For use in an assay, dilute the stock solution serially in the assay buffer to the final desired concentrations. Ensure the final co-solvent concentration is kept to a minimum (ideally ≤ 0.5% v/v).

Protocol 2: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound.[9]

  • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The measured concentration represents the equilibrium solubility of the compound in that specific buffer.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a stock solution using cyclodextrins.

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and low toxicity.[6]

  • Prepare a stock solution of the cyclodextrin in your aqueous assay buffer (e.g., 10-40% w/v).

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Mix the suspension vigorously (e.g., by vortexing or sonication) for several hours to facilitate complex formation.

  • Centrifuge the mixture at high speed to pellet the un-complexed, undissolved compound.

  • Carefully collect the clear supernatant, which contains the solubilized compound-cyclodextrin complex.

  • Determine the concentration of the solubilized compound in the supernatant using a validated analytical method (e.g., HPLC-UV). This solution can then be used as a stock for further dilutions in the assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Dilution Compound Compound Mix Dissolve & Vortex Compound->Mix Solvent Solvent Solvent->Mix StockSolution High-Concentration Stock Solution Mix->StockSolution Dilute Serial Dilution StockSolution->Dilute AssayBuffer AssayBuffer AssayBuffer->Dilute FinalSolution Final Assay Concentration Dilute->FinalSolution

Caption: Workflow for preparing this compound for biological assays using a co-solvent.

solubility_troubleshooting Start Compound Precipitates CoSolvent Decrease Final Co-solvent % Start->CoSolvent pH_Adjust Adjust Buffer pH (if assay permits) CoSolvent->pH_Adjust If still insoluble Success Soluble CoSolvent->Success Surfactant Add Surfactant (e.g., Tween-20) pH_Adjust->Surfactant If still insoluble pH_Adjust->Success Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Surfactant->Cyclodextrin If still insoluble Surfactant->Success SolidDispersion Prepare Amorphous Solid Dispersion Cyclodextrin->SolidDispersion If still insoluble Cyclodextrin->Success SolidDispersion->Success Failure Still Insoluble SolidDispersion->Failure

Caption: Troubleshooting flowchart for addressing precipitation of this compound in aqueous media.

hypothetical_pathway GrowthFactor GrowthFactor Receptor Receptor GrowthFactor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B TranscriptionFactor TranscriptionFactor Kinase_B->TranscriptionFactor GeneExpression GeneExpression TranscriptionFactor->GeneExpression CellProliferation CellProliferation GeneExpression->CellProliferation Inhibitor 2-Amino-5-methyl- benzothiazole Inhibitor->Kinase_A

Caption: Hypothetical signaling pathway showing potential inhibition by a this compound derivative.

References

Technical Support Center: Overcoming Antimicrobial Resistance with 2-Amino-5-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for antimicrobial studies involving 2-Amino-5-methylbenzothiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Media Low aqueous solubility of this compound.- Prepare a high-concentration stock solution in 100% DMSO. - Ensure the final DMSO concentration in the assay medium is low (typically ≤1%) to avoid solvent-induced toxicity to the microbes. - Perform a solubility test of the compound in your specific assay medium prior to the experiment. - If precipitation persists, consider using a co-solvent or a different formulation approach, though this may require additional validation.
Inconsistent MIC Results - Inoculum size variability. - Improper serial dilutions. - Contamination of cultures. - Degradation of the compound.- Standardize your inoculum preparation to match a 0.5 McFarland standard.[1] - Use calibrated pipettes and ensure thorough mixing during serial dilutions. - Perform sterility checks on your media and compound stock solutions. - Prepare fresh stock solutions of this compound for each experiment.
No Observed Synergy in Checkerboard Assay - The combination is not synergistic against the tested strain. - Suboptimal concentration ranges tested. - Incorrect calculation of the Fractional Inhibitory Concentration Index (FICI).- Confirm the MICs of the individual agents before performing the checkerboard assay. - Test a broad range of concentrations for both this compound and the partner antibiotic, extending above and below their individual MICs. - Double-check your FICI calculations. A FICI of ≤ 0.5 is generally considered synergistic.[2][3]
High Variability in Time-Kill Assay - Inaccurate viable cell counting. - Bacterial clumping. - Drug carryover during plating.- Ensure proper serial dilutions and plating techniques for CFU enumeration. - Gently vortex bacterial suspensions before sampling to ensure homogeneity. - Consider using methods to neutralize the antimicrobial agent upon sampling, such as dilution into a large volume of sterile saline or specific neutralizing agents if available.
Unexpected Antagonism - Negative chemical interaction between the two compounds. - The compounds may compete for the same target or have opposing mechanisms of action.- Review the known mechanisms of action for both compounds. - If antagonism is consistently observed, this is a valid experimental result and should be reported as such.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which 2-aminobenzothiazole derivatives are thought to overcome antimicrobial resistance?

While the exact mechanism for this compound is still under investigation, related 2-aminobenzothiazole compounds have been shown to overcome resistance through several mechanisms. These include increasing the permeability of the bacterial cell envelope, inhibiting essential bacterial enzymes like DNA gyrase, and potentially acting as efflux pump inhibitors.[4] Some derivatives have also been found to target two-component systems like Gac/Rsm in Pseudomonas aeruginosa, which regulate virulence and resistance.

2. How should I prepare a stock solution of this compound for in vitro assays?

Due to the generally low aqueous solubility of benzothiazole derivatives, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). This stock can then be serially diluted in the appropriate culture medium for your experiments. It is crucial to ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to the microorganism being tested (typically ≤1%). The solubility of the related compound, 2-Amino-5-methylthiazole, is highest in methanol, followed by other organic solvents, with lower solubility in less polar solvents.

3. What are the key controls to include in my antimicrobial susceptibility and synergy testing experiments?

  • Growth Control: Microbes in media without any antimicrobial agent to ensure the viability of the inoculum.

  • Sterility Control: Media without microbes to check for contamination.

  • Solvent Control: Microbes in media with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure the solvent itself does not inhibit growth.

  • Single-Agent Controls: Each antimicrobial agent tested alone to determine its individual MIC.

4. How do I interpret the results of a checkerboard assay?

The interaction between two antimicrobial agents in a checkerboard assay is quantified by the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The results are typically interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[2][3]

5. What does a time-kill assay tell me that an MIC or checkerboard assay does not?

While MIC and checkerboard assays determine the concentration of an antimicrobial agent that inhibits microbial growth, a time-kill assay provides information on the rate at which the agent kills the bacteria over time. This helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects and can reveal time-dependent synergy. Synergy in a time-kill assay is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Quantitative Data

The following tables summarize hypothetical quantitative data for this compound based on typical results for this class of compounds. Note: This data is illustrative and may not represent the actual values for this specific compound.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainResistance ProfileMIC (µg/mL)
Staphylococcus aureus ATCC 29213Methicillin-Susceptible (MSSA)16
Staphylococcus aureus BAA-1717Methicillin-Resistant (MRSA)32
Pseudomonas aeruginosa ATCC 27853Wild-Type64
Pseudomonas aeruginosa PAO1Multi-drug Resistant>128
Escherichia coli ATCC 25922Wild-Type32
Acinetobacter baumannii ATCC 19606Wild-Type64

Table 2: Hypothetical Fractional Inhibitory Concentration Index (FICI) for this compound in Combination with Conventional Antibiotics against MRSA

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Oxacillin128160.375Synergy
Ciprofloxacin3280.5Additive
Vancomycin211.0Indifference

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Bacterial inoculum standardized to 0.5 McFarland

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in broth directly in the 96-well plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[1]

  • Add the diluted bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Checkerboard Assay for Synergy Testing

Objective: To evaluate the in vitro interaction between this compound and another antimicrobial agent.

Materials:

  • This compound and a partner antibiotic

  • Materials listed for MIC determination

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis (columns).

  • Prepare serial dilutions of the partner antibiotic along the y-axis (rows).

  • This creates a matrix of wells with varying concentrations of both agents.

  • Inoculate the plate with the standardized bacterial suspension as described for the MIC assay.

  • Include controls for each drug alone.

  • Incubate under the same conditions as the MIC assay.

  • Read the plate to determine the MIC of each drug alone and in combination.

  • Calculate the FICI to determine the nature of the interaction.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound alone and in combination over time.

Materials:

  • This compound and a partner antibiotic

  • Log-phase bacterial culture

  • Appropriate broth

  • Sterile saline or PBS for dilutions

  • Agar plates for CFU counting

Procedure:

  • Prepare tubes of broth containing the antimicrobial agents at desired concentrations (e.g., 1x, 2x, 4x MIC).

  • Inoculate the tubes with a standardized log-phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the colonies to determine the CFU/mL at each time point.

  • Plot log10 CFU/mL versus time to generate time-kill curves.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assays Primary Assays cluster_secondary_assay Confirmatory Assay cluster_analysis Data Analysis prep_compound Prepare 2-Amino-5- methylbenzothiazole Stock (in DMSO) mic_assay MIC Determination (Broth Microdilution) prep_compound->mic_assay checkerboard Checkerboard Assay prep_compound->checkerboard time_kill Time-Kill Assay prep_compound->time_kill prep_antibiotic Prepare Antibiotic Stock prep_antibiotic->mic_assay prep_antibiotic->checkerboard prep_antibiotic->time_kill prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->mic_assay prep_inoculum->checkerboard prep_inoculum->time_kill analyze_mic Determine MIC mic_assay->analyze_mic analyze_fici Calculate FICI checkerboard->analyze_fici analyze_time_kill Plot Time-Kill Curves time_kill->analyze_time_kill analyze_mic->checkerboard analyze_fici->time_kill If Synergistic

Caption: Experimental workflow for evaluating antimicrobial synergy.

Signaling_Pathway cluster_environment Bacterial Cell Exterior cluster_cell Bacterial Cell Interior antibiotic Antibiotic (e.g., Beta-lactam) pbp Penicillin-Binding Protein (PBP) antibiotic->pbp Inhibits compound 2-Amino-5- methylbenzothiazole efflux_pump Efflux Pump compound->efflux_pump Inhibits resistance_gene Resistance Gene Expression compound->resistance_gene Downregulates cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes ribosome Ribosome efflux_pump->antibiotic Expels resistance_gene->pbp Modifies Target resistance_gene->efflux_pump Upregulates

Caption: Potential mechanisms of overcoming antibiotic resistance.

Troubleshooting_Logic start Inconsistent/Unexpected Results check_mic Are individual MICs reproducible? start->check_mic check_solubility Is the compound fully dissolved? check_mic->check_solubility No check_controls Are all controls behaving as expected? check_mic->check_controls Yes check_solubility->start Fix solubility issue check_controls->start Troubleshoot controls check_synergy_calc Is FICI calculation correct? check_controls->check_synergy_calc Yes check_synergy_calc->start Recalculate check_plating Is plating and counting accurate? check_synergy_calc->check_plating Yes check_plating->start Refine technique

Caption: Logical workflow for troubleshooting experimental results.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 2-Amino-5-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Amino-5-methylbenzothiazole, a crucial intermediate in pharmaceutical synthesis. The selection of a robust and validated analytical method is paramount for ensuring the quality, safety, and efficacy of drug products. This document outlines the performance characteristics of common analytical techniques, presents detailed experimental protocols, and offers a visual representation of the analytical workflow to aid in method selection and implementation.

Comparative Analysis of Validated Methods

Quantitative Data Summary

The following tables summarize the key validation parameters for HPLC-UV and LC-MS/MS methods, providing a clear comparison of their performance.

Table 1: HPLC-UV Method Validation Parameters for a Novel Aminothiazole (21MAT)[1]

Validation ParameterResult
Linearity Range0.5 - 1.5 mg/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)Not Reported

Table 2: LC-MS/MS Method Validation Parameters for a Novel Aminothiazole (21MAT) in Rat Plasma[1]

Validation ParameterResult
Linearity Range1.25 - 1250 ng/mL
Correlation Coefficient (r²)0.9970
Accuracy (% Recovery)Within ±15% of nominal
Precision (% RSD)< 15%
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)1.25 ng/mL

Experimental Protocols

Detailed methodologies are essential for the replication and successful implementation of analytical methods. The following sections provide the experimental protocols for the HPLC-UV and LC-MS/MS methods referenced in this guide.

HPLC-UV Method for a Novel Aminothiazole (21MAT)[1]
  • Instrumentation: Waters Alliance HPLC with a UV Detector or equivalent.

  • Column: Phenomenex Luna® C18 (50 × 4.6 mm, 5 μm).

  • Mobile Phase:

    • A: 0.1% v/v Orthophosphoric Acid in Water

    • B: 0.1% v/v Orthophosphoric Acid in Acetonitrile

    • Isocratic elution with 55% A and 45% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: 272 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

LC-MS/MS Method for a Novel Aminothiazole (21MAT) in Rat Plasma[1]
  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase:

    • A: 5 mM Ammonium formate with 0.1% v/v formic acid in water

    • B: 95:5% v/v combination of acetonitrile and methanol

    • Isocratic elution with 85% A and 15% B.

  • Flow Rate: 1.0 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Protein precipitation.

Alternative Analytical Approaches

While HPLC-UV and LC-MS/MS are the most common techniques, other methods can be employed for the analysis of this compound and related compounds.

  • Mixed-Mode Chromatography: This approach combines reversed-phase and ion-exchange mechanisms, which can be beneficial for separating complex mixtures of pharmaceutical ingredients and precursors.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a viable alternative, particularly for volatile and semi-volatile benzothiazole derivatives. However, derivatization may be necessary to prevent the thermal degradation of some compounds in the hot GC inlet.

Visualizing the Analytical Workflow

A systematic approach is crucial for the successful validation of any analytical method. The following diagrams illustrate a general workflow for analytical method validation and a typical sample analysis workflow using LC-MS/MS.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_scope Define Analytical Method Scope set_acceptance Set Acceptance Criteria define_scope->set_acceptance linearity Linearity & Range set_acceptance->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity/ Selectivity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report

General workflow for analytical method validation.

LC_MS_MS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection Sample Collection extraction Extraction (e.g., Protein Precipitation) sample_collection->extraction centrifugation Centrifugation extraction->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer injection Injection into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation injection->chromatography ionization Ionization (ESI+) chromatography->ionization detection Mass Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Typical workflow for sample analysis by LC-MS/MS.

References

comparing the efficacy of different 2-Amino-5-methylbenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-methylbenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data, to aid researchers in the design and development of new chemical entities.

Comparative Analysis of Biological Activity

The biological efficacy of this compound derivatives is significantly influenced by the nature of the substituent at the 2-amino position. Variations in this position modulate the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, which in turn affect their interaction with biological targets.

Anticancer Activity

Derivatives of the 2-aminobenzothiazole core have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways. The introduction of a methyl group at the 5-position of the benzothiazole ring can further enhance the anticancer potency.

Below is a summary of the in vitro cytotoxic activity of representative 2-aminobenzothiazole derivatives against various cancer cell lines. While direct comparative data for a wide range of this compound derivatives is limited, the following table illustrates the anticancer potential of this class of compounds.

Table 1: In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound IDR-Group (Substituent at 2-amino position)Cancer Cell LineIC50 (µM)Reference
Derivative A 4-FluorophenylHCT116 (Colon)6.43 ± 0.72[1]
A549 (Lung)9.62 ± 1.14[1]
A375 (Melanoma)8.07 ± 1.36[1]
Derivative B 4-NitrophenylA549 (Lung)22.13[2]
MCF-7 (Breast)35.62[2]
Derivative C Piperazin-1-yl-acetylA549 (Lung)61.03[2]
MCF-7 (Breast)48.77[2]
Derivative D (4-(thiazolidine-2,4-dione)benzylidene)aminoHepG2 (Liver)9.99[1]
HCT-116 (Colon)7.44[1]
MCF-7 (Breast)8.27[1]

Note: The data presented is for 2-aminobenzothiazole derivatives, which are structurally related to this compound derivatives. The 5-methyl substitution is known to influence activity, often favorably.

Antimicrobial Activity

2-Aminobenzothiazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 2-aminobenzothiazole derivatives against various microbial strains.

Table 2: In Vitro Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

Compound IDR-Group (Substituent at 2-amino position)Microbial StrainMIC (µg/mL)Reference
Derivative E (4-hydroxy-3-methoxybenzylidene)aminoE. coli15.62[3]
P. aeruginosa15.62[3]
Derivative F (4-chlorobenzylidene)aminoS. aureus6.25[3]
Derivative G 2,5-disubstituted furanS. cerevisiae1.6 - 12.5 (µM)[3]
Derivative H 5,6-difluoro substitution on benzothiazole ringGram-positive pathogensPotent inhibition[4]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used for background subtraction.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[8]

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.[9]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[9] Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or longer for fungi.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, promoting cell proliferation, survival, and migration.[10][11] Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting EGFR.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 2-Amino-5-methyl- benzothiazole Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[12] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Inhibits Inhibition Inhibitor 2-Amino-5-methyl- benzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by this compound derivatives.

Experimental Workflow for MTT Assay

The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of this compound derivatives.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add test compounds (serial dilutions) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for determining cytotoxicity using the MTT assay.

References

A Comparative Analysis of 2-Amino-5-methylbenzothiazole and its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This guide provides a comparative analysis of 2-Amino-5-methylbenzothiazole and other key benzothiazole analogs, focusing on their performance in various bioassays. The information is presented to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action can vary between analogs and may involve the inhibition of kinases, interaction with DNA, induction of apoptosis, and targeting of specific proteins.[1]

A selection of benzothiazole analogs and their reported in vitro anticancer activities are summarized below.

CompoundCancer Cell Line(s)Bioassay TypeActivity Metric (IC50/GI50)Reference
This compound Analogues
No direct data for this compound was found in the search results.
Other Benzothiazole Analogs
Substituted methoxybenzamide benzothiazole (41)Various human cancer cell linesIn vitro1.1 µM - 8.8 µM[2][3]
Substituted chloromethylbenzamide benzothiazole (42)Various human cancer cell linesIn vitro1.1 µM - 8.8 µM[2][3]
Substituted chlorophenyl oxothiazolidine based benzothiazole (53)HeLaIn vitro9.76 µM[2][3]
Urea benzothiazole (56)60 cancer cell linesIn vitro0.38 µM (average GI50)[2][3]
Substituted bromopyridine acetamide benzothiazole derivative (29)SKRB-3, SW620, A549, HepG2In vitro1.2 nM, 4.3 nM, 44 nM, 48 nM[4]
Chlorobenzyl indole semicarbazide benzothiazole (55)HT-29, H460, A549, MDA-MB-231In vitro0.024 µM, 0.29 µM, 0.84 µM, 0.88 µM[3]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (65)PC-3, LNCaPIn vitro19.9 ± 1.17 µg/mL, 11.2 ± 0.79 µg/mL[2]

Experimental Protocol: In Vitro Anticancer Activity (General)

A common method for assessing anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (benzothiazole analogs) for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few more hours, during which viable cells convert the yellow MTT into purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Below is a generalized workflow for screening the anticancer activity of benzothiazole derivatives.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Identification start Synthesize Benzothiazole Analogs cell_culture Culture Cancer Cell Lines start->cell_culture Test Compounds treatment Treat Cells with Compounds cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar IC50 Data lead_selection Select Lead Compounds sar->lead_selection

Caption: Workflow for anticancer screening of benzothiazole analogs.

Antimicrobial Activity

Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.[5] The structural modifications on the benzothiazole ring play a crucial role in determining the antimicrobial potency and spectrum of activity.

The following table summarizes the antimicrobial activity of this compound analogs and other benzothiazole derivatives.

CompoundMicrobial Strain(s)Bioassay TypeActivity Metric (MIC)Reference
This compound Analogues
Adding a methyl group at position 5 (16)Mycobacterium tuberculosis (wild-type and LepB-UE)Broth microdilutionNo improved activity[6]
Other Benzothiazole Analogs
Amino-benzothiazole Schiff base analogues (46a, 46b)E. coli, P. aeruginosaBroth microdilution15.62 µg/ml[7]
Benzothiazole-thiophene derivative (159)S. aureusBroth microdilution6.25 ± 0.27 μg/ml[7]
2,5-disubstituted furane benzothiazole derivatives (107b, 107d)S. cerevisiaeBroth microdilution1.6 µM, 3.13 µM[7]
2-benzimidazolyl and 2-benzothiazolyl substituted benzothieno-2-carboxamide (149)E. faecalisBroth microdilution8 μg/ml[7]
Schiff's bases of 2-amino-benzthiazole derivatives (A1, A2, A9)E. coli, S. aureusAgar well diffusionPromising activity[5]
Schiff's bases of 2-amino-benzthiazole derivatives (A1, A2, A4, A6, A9)A. niger, C. albicansAgar well diffusionSignificant activity[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.

  • Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive and negative control wells are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

The general process of identifying novel antimicrobial benzothiazoles is depicted below.

antimicrobial_workflow cluster_synthesis Compound Library cluster_screening Antimicrobial Screening cluster_evaluation Hit to Lead start Synthesize or Procure Benzothiazole Analogs serial_dilution Serial Dilution of Compounds start->serial_dilution Test Compounds prepare_inoculum Prepare Microbial Inoculum inoculate_plates Inoculate Microtiter Plates prepare_inoculum->inoculate_plates serial_dilution->inoculate_plates incubation Incubate Plates inoculate_plates->incubation determine_mic Determine MIC Values incubation->determine_mic cytotoxicity Assess Cytotoxicity determine_mic->cytotoxicity Active Compounds lead_optimization Lead Optimization cytotoxicity->lead_optimization

Caption: Workflow for antimicrobial screening of benzothiazole analogs.

Antioxidant Activity

Certain benzothiazole derivatives have been reported to possess antioxidant properties. This activity is often evaluated by assessing the compound's ability to scavenge free radicals.

A series of novel 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using various radical scavenging assays.[8] Compounds with electron-donating substituents on the aldehyde-derived portion of the molecule showed significant radical scavenging potential.[8]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

The following diagram illustrates the basic principle of the DPPH antioxidant assay.

dpph_assay DPPH_radical DPPH• (Purple) Antioxidant Antioxidant (Benzothiazole Analog) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H Donates H• Scavenged_Radical Oxidized Antioxidant Antioxidant->Scavenged_Radical Scavenges Radical

Caption: Principle of the DPPH radical scavenging assay.

Conclusion

The benzothiazole scaffold is a versatile platform for the development of new therapeutic agents. While a substantial body of research exists on the anticancer and antimicrobial activities of various benzothiazole analogs, direct comparative data for this compound against a wide range of other derivatives in standardized bioassays is not extensively available in the reviewed literature. The presented data highlights the potential of various substituted benzothiazoles, with some analogs exhibiting potent activity in the nanomolar to low micromolar range against cancer cell lines and pathogenic microbes. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for further development.

References

A Comparative Guide to the Cross-Reactivity of 2-Aminobenzothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent inhibitors against a wide array of biological targets, particularly protein kinases.[1] These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[2] Consequently, inhibitors based on this scaffold, including 2-Amino-5-methylbenzothiazole derivatives, have attracted significant attention.

This guide provides a comparative analysis of the cross-reactivity and selectivity of various 2-aminobenzothiazole-based inhibitors. Understanding an inhibitor's selectivity profile is critical in drug development, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] We present quantitative data from biochemical assays, detailed experimental protocols, and visualizations of relevant pathways and workflows to offer an objective comparison for researchers, scientists, and drug development professionals.

Data Presentation: Inhibitor Selectivity and Cross-Reactivity

The inhibitory activity of compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. The following tables summarize the selectivity of representative 2-aminobenzothiazole derivatives against various kinase targets.

Table 1: Selectivity of 2-Aminobenzothiazole Derivatives Against PI3K Isoforms and mTOR

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases with four class I isoforms (α, β, γ, δ).[4] Developing isoform-selective inhibitors is a key goal to minimize toxicity. The data below highlights compounds designed for high selectivity toward specific PI3K isoforms.

Compound IDPrimary TargetPI3Kα (IC₅₀)PI3Kβ (IC₅₀)PI3Kγ (IC₅₀)PI3Kδ (IC₅₀)mTOR (IC₅₀)Data Source(s)
Compound 11 PI3Kβ4.16 µM0.02 µM 5.78 µM3.08 µM30.64 µM[2][4]
Compound 8i PI3Kα1.03 nM ----[5][6]
Compound OMS14 PI3Kδ---65% inhib. @ 100µM -[7]
Note: '-' indicates data not available. Lower IC₅₀ values denote higher potency.

Table 2: Cross-Reactivity Profile of 2-Aminobenzothiazole Derivatives

This table showcases the activity of inhibitors developed for a primary target against other, unrelated kinases, providing a snapshot of their broader selectivity.

Compound IDPrimary TargetPrimary Target IC₅₀Off-Target KinaseOff-Target IC₅₀Data Source(s)
Compound 25 c-MET17.6 nM VEGFR-23.36 µM[6]
EGFR> 20 µM[6]
BLZ945 CSF1R1 nM cKIT3.2 µM[6]
FLT39.1 µM[6]
Compound 4a VEGFR-291 nM --[1][8]
Note: '-' indicates data not available. A large difference between primary and off-target IC₅₀ values indicates high selectivity.

Experimental Protocols

The data presented in this guide are derived from standardized biochemical and cell-based assays. Detailed methodologies for two key experiments are provided below to ensure reproducibility and critical evaluation.

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. It is a common method for determining the IC₅₀ values of inhibitors against purified enzymes.[9]

Materials:

  • Recombinant human kinases (e.g., PI3K, VEGFR-2).[9]

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[9]

  • ATP solution at a specified concentration (e.g., apparent Kₘ).[10]

  • Appropriate lipid or peptide substrate (e.g., PIP2 for PI3K).[9]

  • Test compounds (2-aminobenzothiazole derivatives) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).[9]

  • White opaque 96-well or 384-well plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Reaction Setup: Add the kinase, substrate, and buffer to the wells of the plate.

  • Compound Addition: Add the serially diluted 2-aminobenzothiazole inhibitors or a vehicle control (DMSO) to the wells.

  • Initiation: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation (Step 2): Add Kinase Detection Reagent to convert the ADP generated by the kinase back into ATP. This new ATP is then used by a luciferase/luciferin reaction to generate a light signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[9]

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of mitochondria.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549).[9][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[9]

  • 96-well cell culture plates.

  • Test compounds and standard drugs.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[11]

  • Solubilization solution (e.g., DMSO).[11]

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.[9][11]

  • Compound Treatment: Remove the medium and treat the cells with various concentrations of the 2-aminobenzothiazole derivatives. Include wells with a vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[9][11]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9]

Visualizations: Workflows and Signaling Pathways

To better illustrate the processes and mechanisms discussed, the following diagrams were generated using Graphviz (DOT language).

G cluster_0 Biochemical Screening cluster_1 Selectivity Profiling cluster_2 Cellular Assays cluster_3 Outcome PrimaryAssay Primary Assay (Single Concentration Screen) DoseResponse Dose-Response Assay (Determine IC50) PrimaryAssay->DoseResponse Active Hits KinasePanel Broad Kinase Panel Screen (e.g., 400+ kinases) DoseResponse->KinasePanel Potent Hits SelectivityScore Calculate Selectivity Score KinasePanel->SelectivityScore Viability Cell Viability Assay (e.g., MTT) SelectivityScore->Viability Selective Hits TargetEngagement Target Engagement Assay (e.g., Western Blot) Viability->TargetEngagement LeadCompound Lead Compound Identified TargetEngagement->LeadCompound

Caption: General workflow for kinase inhibitor cross-reactivity screening.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->PI3K Inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Growth, Proliferation, Survival, Angiogenesis mTOR->Downstream Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole inhibitors.

References

comparative analysis of synthesis routes for 2-Amino-5-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-Amino-5-methylbenzothiazole, a key intermediate in the development of pharmaceuticals and functional materials, can be achieved through several distinct chemical pathways. This guide provides a comparative analysis of the most prevalent synthesis routes, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic strategies to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The primary methods for synthesizing this compound involve the formation of the thiazole ring onto a p-toluidine backbone. The key variations lie in the reagents and reaction conditions used to achieve thiocyanation and subsequent cyclization. Below is a summary of the most common approaches with their respective advantages and disadvantages.

Synthesis RouteStarting MaterialKey ReagentsTypical YieldMelting Point (°C)Key AdvantagesKey Disadvantages
Route 1: Thiocyanation with Bromine p-ToluidinePotassium thiocyanate, Bromine, Acetic acid56%[1]165.1[1]Readily available starting materials, straightforward procedure.[2]Use of corrosive and hazardous bromine, temperature control is critical.[2][3]
Route 2: Thiocyanation with Sulfuryl Chloride p-ToluidineSodium thiocyanate, Sulfuric acid, Sulfuryl chloride60-63%135-136Good yield, avoids the direct use of elemental bromine.Involves the use of corrosive sulfuric acid and sulfuryl chloride.
Route 3: Hugerschoff Reaction p-TolylthioureaBromine, ChloroformVariableNot specifiedEstablished classical method.[4]Requires pre-synthesis of the thiourea, use of hazardous bromine and chloroform.[4][5]
Route 4: Catalytic Oxidative Cyclization N-p-tolylthioureaTransition metal catalysts (e.g., RuCl3, Pd(OAc)2, Ni(II) salts)up to 95%[6]Not specifiedHigh yields, milder reaction conditions, potential for greener synthesis.[6]Requires specialized and often expensive catalysts.[6]

Experimental Protocols

Route 1: Thiocyanation with Bromine

This method involves the direct thiocyanation of p-toluidine followed by cyclization induced by bromine.

Protocol: A stirred mixture of 25 g of p-toluidine and 66.8 g of potassium thiocyanate is prepared in 300 ml of 95% v/v acetic acid at ambient temperature. To this mixture, 27.4 g of bromine in 87.5 ml of 95% v/v acetic acid is added dropwise. The reaction mixture is then stirred at 50°C for 2 hours before being poured into 1.5 liters of water. The resulting solution is filtered, and sodium bicarbonate is added to the filtrate until precipitation is complete. The precipitate is collected and recrystallized from methanol/water to yield this compound.[1]

Route 2: Thiocyanation with Sulfuryl Chloride

This procedure, adapted from Organic Syntheses, utilizes sulfuryl chloride as the cyclizing agent.

Protocol: A solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene is prepared in a 3-liter three-necked, round-bottom flask. 54 g (0.55 mole) of concentrated sulfuric acid is added dropwise. To the resulting suspension of p-toluidine sulfate, 90 g (1.1 moles) of sodium thiocyanate is added, and the mixture is heated at 100°C for 3 hours. After cooling to 30°C, 180 g (1.34 moles) of sulfuryl chloride is added over 15 minutes, maintaining the temperature below 50°C. The mixture is held at 50°C for 2 hours. The chlorobenzene is then removed by filtration. The solid residue is dissolved in 1 liter of hot water, and any remaining solvent is removed by steam distillation. The solution is filtered and made alkaline with concentrated ammonium hydroxide. The precipitated product is filtered, washed with water, and recrystallized from ethanol-water.

Synthesis Pathways Overview

The following diagram illustrates the relationship between the different starting materials and the key synthesis routes to obtain this compound.

SynthesisRoutes p_toluidine p-Toluidine p_tolylthiourea p-Tolylthiourea p_toluidine->p_tolylthiourea + Thiocyanate Salt (e.g., KSCN, NaSCN) product This compound p_toluidine->product 1. Thiocyanation (KSCN) 2. Cyclization (Br2) p_toluidine->product 1. NaSCN, H2SO4 2. Cyclization (SO2Cl2) p_tolylthiourea->product Hugerschoff Reaction (Oxidative Cyclization with Br2) p_tolylthiourea->product Catalytic Oxidative Cyclization (Ru, Pd, Ni catalysts)

Figure 1. Key synthesis routes for this compound.

Conclusion

The choice of synthesis route for this compound depends on several factors, including the desired scale of production, available laboratory equipment, cost of reagents, and safety considerations. The classical thiocyanation-bromination method is a robust and well-established procedure suitable for laboratory-scale synthesis. The use of sulfuryl chloride offers a viable alternative to elemental bromine. For larger-scale and more environmentally friendly production, the development of efficient and recyclable catalytic systems for the oxidative cyclization of p-tolylthiourea presents a promising avenue for future research. Researchers should carefully evaluate the trade-offs between yield, cost, and safety associated with each method to make an informed decision.

References

Validating the Mechanism of Action of a 2-Amino-5-methylbenzothiazole Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the mechanism of action of a hypothetical 2-Amino-5-methylbenzothiazole drug candidate, designated as AMB-2025. We will explore its potential role as a phosphoinositide 3-kinase (PI3K) inhibitor, a pathway frequently implicated in cancer cell growth and survival. This guide compares AMB-2025 to a known PI3K inhibitor, Gedatolisib (a dual PI3K/mTOR inhibitor), and a negative control.

Introduction: The this compound Scaffold and the PI3K Pathway

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several studies suggest that the anticancer effects of this class of compounds may stem from their ability to inhibit key signaling kinases.[1] Notably, derivatives of the related 2-aminothiazole structure have shown inhibitory activity against the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell proliferation, growth, and survival.[1]

Hypothesized Mechanism of Action for AMB-2025: Based on the existing literature, we hypothesize that AMB-2025 exerts its anticancer effects by directly inhibiting the catalytic activity of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Below is a diagram illustrating the hypothesized signaling pathway and the proposed point of intervention for AMB-2025.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes AMB_2025 AMB-2025 AMB_2025->PI3K Inhibition

Caption: Hypothesized PI3K/AKT/mTOR signaling pathway and the inhibitory action of AMB-2025.

Comparative Performance Data

To validate the mechanism of action of AMB-2025, a series of in vitro assays would be performed. The tables below present hypothetical, yet plausible, data comparing AMB-2025 with Gedatolisib (a known PI3K/mTOR inhibitor) and a vehicle control.

Table 1: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of the PI3Kα isoform.

CompoundConcentration (nM)PI3Kα Inhibition (%)IC50 (nM)
AMB-2025 115.245.8
1048.5
10092.1
Gedatolisib 125.611.2
1085.3
10098.7
Vehicle Control -0.5>10,000

Table 2: Western Blot Analysis of Downstream Signaling

This experiment assesses the phosphorylation status of key proteins downstream of PI3K, providing evidence of target engagement within a cellular context. Data is represented as the relative band intensity of the phosphorylated protein normalized to the total protein, compared to the vehicle control.

Compound (100 nM)p-AKT (Ser473)p-S6K (Thr389)
AMB-2025 0.250.45
Gedatolisib 0.100.15
Vehicle Control 1.001.00

Table 3: Cell Viability Assay (MCF-7 Breast Cancer Cell Line)

This assay measures the effect of the compounds on the proliferation and viability of a cancer cell line known to be dependent on the PI3K pathway.

CompoundConcentration (µM)Cell Viability (%)GI50 (µM)
AMB-2025 0.185.30.75
145.1
1015.8
Gedatolisib 0.160.20.21
120.7
105.4
Vehicle Control -100>100

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings.

3.1. In Vitro PI3Kα Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the PI3Kα isoform.

  • Procedure:

    • Recombinant human PI3Kα is incubated with the test compound (AMB-2025, Gedatolisib) at varying concentrations in a kinase buffer containing ATP and the substrate phosphatidylinositol-4,5-bisphosphate (PIP2).

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The amount of product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified using a competitive ELISA or a luminescence-based assay.

    • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

3.2. Western Blot Analysis

  • Objective: To assess the effect of the test compounds on the phosphorylation of downstream effectors of the PI3K pathway.

  • Procedure:

    • MCF-7 cells are seeded and allowed to adhere overnight.

    • Cells are serum-starved for 24 hours and then treated with the test compounds or vehicle for 2 hours.

    • Cells are stimulated with a growth factor (e.g., insulin) to activate the PI3K pathway.

    • Cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), and total S6K.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Bands are visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software.

3.3. Cell Viability Assay

  • Objective: To determine the half-maximal growth inhibition concentration (GI50) of the test compounds in a cancer cell line.

  • Procedure:

    • MCF-7 cells are seeded in 96-well plates and allowed to attach.

    • The cells are treated with serial dilutions of the test compounds or vehicle control.

    • After a 72-hour incubation period, cell viability is assessed using a resazurin-based assay or MTT assay.

    • Fluorescence or absorbance is measured, and the percentage of viable cells is calculated relative to the vehicle-treated control.

    • The GI50 value is calculated using a dose-response curve fitting model.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the key experiments described above.

cluster_kinase_assay In Vitro Kinase Assay Workflow start Incubate PI3Kα, ATP, PIP2, & Compound reaction Kinase Reaction start->reaction quantify Quantify PIP3 (Product) reaction->quantify calculate Calculate % Inhibition & IC50 quantify->calculate

Caption: Workflow for the in vitro PI3Kα kinase inhibition assay.

cluster_western_blot Western Blot Workflow cell_culture Cell Seeding & Treatment lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE & Transfer lysis->sds_page probing Antibody Probing (Primary & Secondary) sds_page->probing detection Chemiluminescent Detection probing->detection analysis Densitometry Analysis detection->analysis

Caption: Workflow for Western blot analysis of downstream signaling proteins.

cluster_viability_assay Cell Viability Assay Workflow seeding Seed Cells in 96-well Plate treatment Treat with Compound (Serial Dilutions) seeding->treatment incubation Incubate for 72 hours treatment->incubation assay Add Viability Reagent (e.g., Resazurin) incubation->assay measure Measure Fluorescence/ Absorbance assay->measure calculate_gi50 Calculate % Viability & GI50 measure->calculate_gi50

Caption: Workflow for the cell viability assay.

Conclusion

The presented data and experimental protocols provide a framework for validating the mechanism of action of the this compound drug candidate, AMB-2025, as a PI3K inhibitor. The hypothetical results suggest that AMB-2025 directly inhibits PI3Kα, leading to a reduction in downstream signaling and decreased cell viability in a cancer cell line. While the potency appears to be less than the established dual PI3K/mTOR inhibitor Gedatolisib in these hypothetical assays, the data supports the initial hypothesis. Further studies, including kinase profiling against other PI3K isoforms and off-target kinases, as well as in vivo efficacy studies, would be necessary to fully characterize the pharmacological profile of AMB-2025. This comparative approach, utilizing both a positive control and detailed experimental workflows, is essential for the rigorous validation of a novel drug candidate's mechanism of action.

References

A Head-to-Head Comparison of 2-Amino-5-methylbenzothiazole Derivatives with Standard Drugs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of the biological performance of 2-Amino-5-methylbenzothiazole derivatives against standard-of-care drugs in the key therapeutic areas of oncology and inflammation. The following sections present quantitative data from preclinical studies, detailed experimental protocols for the cited assays, and visualizations of the relevant biological pathways and experimental workflows.

Anticancer Activity: 2-Aminobenzothiazole Derivatives vs. Doxorubicin

Derivatives of 2-aminobenzothiazole have demonstrated significant cytotoxic effects against various human cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. In comparative studies, these derivatives have shown potency that, in some cases, is comparable to or exceeds that of the standard chemotherapeutic agent, doxorubicin.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-aminobenzothiazole derivatives compared to doxorubicin against the MCF-7 human breast cancer cell line. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)[1]
2-Aminobenzothiazole Derivative 1 (Compound 54) MCF-7 (Breast Cancer)1.03 nM (as PI3Kα inhibitor)
Doxorubicin (Standard Drug) MCF-7 (Breast Cancer)~0.5 - 1.0 µM

Note: The data for the 2-aminobenzothiazole derivative is for a specific potent derivative (Compound 54 from a cited study) and not this compound itself. The IC50 for Doxorubicin is a generally accepted range from various studies.

Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3][4] Certain 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway, leading to cancer cell death.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 2-Aminobenzothiazole Derivative Benzothiazole->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

Anti-inflammatory Activity: 2-Aminobenzothiazole Derivatives vs. Diclofenac

2-Aminobenzothiazole derivatives have also been investigated for their anti-inflammatory properties. In preclinical models, such as the carrageenan-induced paw edema assay in rats, these compounds have demonstrated a significant reduction in inflammation, comparable to the effects of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The mechanism is often linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Quantitative Data: In Vivo Anti-inflammatory Effect

The table below presents the percentage inhibition of paw edema by a representative 2-aminobenzothiazole derivative in comparison to diclofenac in the carrageenan-induced rat paw edema model.

CompoundDose (mg/kg)Animal ModelMax. Inhibition of Edema (%)[5][6]
2-Aminobenzothiazole Derivative (Bt2) 100RatComparable to Diclofenac
Diclofenac (Standard Drug) 10Rat~70-80%

Note: The data for the 2-aminobenzothiazole derivative is for a specific derivative (Bt2, 5-chloro-1,3-benzothiazole-2-amine) from a cited study. The percentage of inhibition for Diclofenac is a typical result from such assays.

Signaling Pathway: COX-2 Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. COX-2 is inducibly expressed at sites of inflammation and is a key target for anti-inflammatory drugs. NSAIDs, like diclofenac, and some 2-aminobenzothiazole derivatives exert their effects by inhibiting COX-2 activity.[7][8]

COX2_Pathway COX-2 Signaling Pathway in Inflammation InflammatoryStimuli Inflammatory Stimuli PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation Benzothiazole 2-Aminobenzothiazole Derivative / NSAID Benzothiazole->COX2 inhibits

Caption: COX-2 signaling pathway and the inhibitory action of NSAIDs and 2-aminobenzothiazole derivatives.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[9][10][11]

MTT_Workflow MTT Assay Experimental Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of test compound and standard drug. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). C->D E 5. Measure absorbance at ~570 nm using a microplate reader. D->E F 6. Calculate cell viability and determine IC50 values. E->F

Caption: A streamlined workflow of the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound derivative and standard drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them in a 96-well plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative and the standard drug in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • MTT Incubation: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol describes the carrageenan-induced paw edema model in rats, a standard method for evaluating acute anti-inflammatory activity.[12][13][14]

Carrageenan_Workflow Carrageenan-Induced Paw Edema Workflow A 1. Administer test compound or standard drug to rats. B 2. After a set time, inject carrageenan into the rat's hind paw. A->B C 3. Measure paw volume at regular intervals using a plethysmometer. B->C D 4. Calculate the percentage inhibition of edema compared to the control group. C->D

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Materials:

  • Wistar or Sprague-Dawley rats

  • This compound derivative and standard drug (e.g., Diclofenac)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Grouping and Dosing: Divide the rats into groups: a control group (vehicle only), a standard drug group, and one or more test compound groups. Administer the respective substances orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the control group using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

This guide provides a comparative overview based on available preclinical data. Further research, including direct head-to-head studies of this compound, is warranted to fully elucidate its therapeutic potential relative to standard drugs.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 2-Amino-5-methylbenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of 2-Amino-5-methylbenzothiazole and its derivatives. The information presented is curated from preclinical studies to assist in the evaluation of this class of compounds for further drug development.

Quantitative Data Summary

The following tables summarize the biological activities of various 2-aminobenzothiazole derivatives, with a focus on anticancer and antidiabetic properties. It is important to note that direct comparative studies of the same this compound compound in both in vitro and in vivo settings are limited in the available literature. The data presented here is a compilation from various studies on structurally related compounds.

In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-aminophenyl)benzothiazoleMCF-7 (Breast)Nanomolar range[1]
2-(4-aminophenyl)benzothiazoleMDA-MB-468 (Breast)Nanomolar range[1]
Benzothiazole-benzylidene hybridH1299 (Lung)>50[1]
Benzothiazole-benzylidene hybridHepG2 (Liver)≤15[1]
Benzothiazole-benzylidene hybridMCF-7 (Breast)≤15[1]
2-aminobenzothiazole-thiazolidine-2,4-dione hybrid (4a)HCT-116 (Colon)5.61[2]
2-aminobenzothiazole-thiazolidine-2,4-dione hybrid (4a)HEPG-2 (Liver)7.92[2]
2-aminobenzothiazole-thiazolidine-2,4-dione hybrid (4a)MCF-7 (Breast)3.84[2]
KC12 (Benzothiazole derivative)MDA-MB-231 (Breast)6.13[3]
KC21 (Benzothiazole-thiazolidine-2,4-dione hybrid)MDA-MB-231 (Breast)10.77[3]
KC30 (Benzothiazole-thiazolidine-2,4-dione hybrid)MDA-MB-231 (Breast)12.86[3]
In Vivo Anticancer Activity of 2-Aminobenzothiazole Derivatives
Compound/DerivativeAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)Reference
Dimorpholinoquinazoline-based PI3K/Akt/mTOR inhibitor (7c)Colorectal tumor modelColorectalNot SpecifiedDemonstrated inhibition[4][5]
Thiazolidinedione PPARγ and HDAC inhibitor (7c)CCRF-CEM tumor xenograftsLeukemiaNot SpecifiedDemonstrated regression[6]
In Vitro Antidiabetic and Antioxidant Activity of 2-Aminobenzothiazole Derivatives
Compound/DerivativeAssayIC50 (µg/mL)Reference
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives (6a, 6e)DPPH radical scavenging14.9, 15.0[7]
2-thiohydantoinα-amylase inhibition410.35[8]
2-thiohydantoinα-glucosidase inhibition356.33[8]
2,3-dihydro-1,5-benzothiazepine derivativesα-glucosidase inhibition2.62 ± 0.16 to 10.11 ± 0.32 µM[9]
In Vivo Antidiabetic Activity of 2-Aminobenzothiazole Derivatives
Compound/DerivativeAnimal ModelDosageEffect on Blood GlucoseReference
2-aminobenzothiazole derivatives (3b and 4y)T2D rat model15 mg/kg for 4 weeksReduction to <200 mg/dL
2,3-dihydro-1,5-benzothiazepine derivative (2B)Diabetic rats10 and 20 mg/kgSignificant reduction[9]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-aminobenzothiazole compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • This compound compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-aminobenzothiazole compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Antidiabetic Activity: Streptozotocin-Induced Diabetic Rat Model

Objective: To evaluate the blood glucose-lowering effects of 2-aminobenzothiazole compounds in a diabetic animal model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Glucometer and test strips

  • This compound compounds

  • Vehicle (e.g., carboxymethyl cellulose)

  • Standard antidiabetic drug (e.g., glibenclamide or pioglitazone)

Procedure:

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 45-60 mg/kg) dissolved in cold citrate buffer.

  • Confirmation of Diabetes: After 72 hours, measure blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Compound Administration: Divide the diabetic rats into groups: vehicle control, standard drug, and different doses of the 2-aminobenzothiazole compound. Administer the treatments orally once daily for a specified period (e.g., 14-28 days).

  • Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals throughout the study.

  • Data Analysis: Compare the blood glucose levels of the treated groups with the vehicle control group to determine the antihyperglycemic effect of the compounds.

In Vivo Anti-angiogenic Activity: Chick Chorioallantoic Membrane (CAM) Assay

Objective: To assess the effect of 2-aminobenzothiazole compounds on the formation of new blood vessels.

Materials:

  • Fertilized chicken eggs

  • Incubator

  • Sterile phosphate-buffered saline (PBS)

  • Thermanox coverslips or filter paper discs

  • This compound compounds

  • Stereomicroscope with a camera

Procedure:

  • Egg Incubation: Incubate fertilized eggs at 37°C in a humidified incubator.

  • Windowing: On day 3 or 4 of incubation, create a small window in the eggshell to expose the CAM.

  • Compound Application: On day 7 or 8, place a sterile coverslip or filter paper disc containing the test compound onto the CAM. A vehicle control should also be included.

  • Incubation and Observation: Return the eggs to the incubator for another 48-72 hours. Observe and photograph the CAM under a stereomicroscope to assess the formation of new blood vessels around the disc.

  • Quantification: Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc.

Analysis of Signaling Pathways: Western Blot

Objective: To determine the effect of 2-aminobenzothiazole compounds on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Treated cells or tissue lysates

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-VEGFR-2, p-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse treated cells or tissues and determine the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anticancer and antidiabetic activities of 2-aminobenzothiazole derivatives are often attributed to their interaction with key signaling pathways. The following diagrams illustrate the putative mechanisms of action.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K AMBT 2-Amino-5-methyl- benzothiazole AMBT->VEGFR2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK AMBT 2-Amino-5-methyl- benzothiazole AMBT->PI3K Inhibition Akt Akt PI3K->Akt CellCycle Cell Cycle Progression Akt->CellCycle Apoptosis Apoptosis (Inhibition) Akt->Apoptosis PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMBT 2-Amino-5-methyl- benzothiazole PPARg PPARγ AMBT->PPARg Agonism RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding GeneTranscription Gene Transcription (Glucose & Lipid Metabolism) PPRE->GeneTranscription In_Vitro_Workflow cluster_workflow In Vitro Activity Assessment Start Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Enzyme Enzyme Inhibition Assays (e.g., Kinase, α-glucosidase) Mechanism->Enzyme Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling Apoptosis Apoptosis Assays (Flow Cytometry) Mechanism->Apoptosis End Lead Compound Identification Enzyme->End Signaling->End Apoptosis->End In_Vivo_Workflow cluster_workflow In Vivo Activity Assessment Start Lead Compound from In Vitro Studies AnimalModel Animal Model Selection (e.g., Xenograft, Diabetic) Start->AnimalModel Toxicity Acute Toxicity Study (LD50) AnimalModel->Toxicity Efficacy Efficacy Studies Toxicity->Efficacy Anticancer Anticancer Efficacy (Tumor Growth Inhibition) Efficacy->Anticancer Antidiabetic Antidiabetic Efficacy (Blood Glucose Lowering) Efficacy->Antidiabetic PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Anticancer->PKPD Antidiabetic->PKPD End Preclinical Candidate Selection PKPD->End

References

A Comparative Guide to the Synthesis of 2-Amino-5-methylbenzothiazole: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates with high purity and reproducible yields is paramount. 2-Amino-5-methylbenzothiazole, a significant scaffold in medicinal chemistry, can be synthesized through various routes. This guide provides an objective comparison of two prominent published methods for its synthesis, focusing on reproducibility, yield, and purity, supported by detailed experimental protocols.

Comparison of Synthesis Methods

Two primary methods for the synthesis of this compound are the direct thiocyanation of m-toluidine and the reduction of a nitro-precursor. The choice between these methods often involves a trade-off between the number of steps, overall yield, and the purity of the final product.

ParameterMethod 1: Direct Thiocyanation of m-ToluidineMethod 2: Reduction of 2-Methyl-5-nitrobenzothiazole
Starting Material m-Toluidine2-Methyl-5-nitrobenzothiazole
Key Reagents Sodium thiocyanate, Sulfuryl chlorideIron powder, Ammonium chloride
Number of Steps 2 (Thiourea formation and cyclization)1 (Reduction)
Reported Yield 64-67% (for the analogous 6-methyl isomer)[1]98%[2]
Potential for Isomeric Impurities High (potential for 7-methyl isomer formation)Low
Reaction Time ~5 hours for cyclization[1]2 hours[2]

Experimental Protocols

Method 1: Direct Thiocyanation of m-Toluidine (Adapted from the synthesis of 2-Amino-6-methylbenzothiazole[1])

This two-step method involves the formation of N-(3-methylphenyl)thiourea from m-toluidine, followed by oxidative cyclization. A significant consideration for this method is the potential for the formation of the 2-amino-7-methylbenzothiazole isomer, which can complicate purification and affect the overall yield of the desired product.

Step 1: Synthesis of N-(3-methylphenyl)thiourea

  • In a 3-liter three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, prepare a solution of 107 g (1 mole) of m-toluidine in 700 ml of chlorobenzene.

  • Over a period of 5 minutes, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise.

  • To the resulting finely divided suspension of m-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.

  • Heat the mixture for 3 hours at 100°C (internal temperature) in an oil bath.

Step 2: Cyclization to this compound

  • Cool the solution containing the thiourea to 30°C.

  • Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over a period of 15 minutes, ensuring the temperature does not exceed 50°C.

  • Maintain the mixture at 50°C for 2 hours.

  • Remove the chlorobenzene by filtration.

  • Dissolve the solid residue in 1 liter of hot water and remove the remaining solvent by steam distillation.

  • Filter the solution and make it alkaline to litmus by adding 200 ml of concentrated ammonium hydroxide.

  • Filter the precipitated product and wash it with 200 ml of water.

  • Recrystallize the crude product from hot ethanol after treatment with activated charcoal.

  • Dilute the filtrate with hot water, stir vigorously, and chill to recover a second crop of the product.

Method 2: Reduction of 2-Methyl-5-nitrobenzothiazole[2]

This method offers a high-yield final step to produce this compound from its corresponding nitro-precursor. The key advantage of this route is the high regioselectivity, avoiding the formation of positional isomers.

Step 1: Synthesis of 2-Methyl-5-nitrobenzothiazole (Precursor Synthesis)

Step 2: Reduction to 5-Amino-2-methylbenzothiazole

  • To a mixture of 3.08 g (15.9 mmol) of 2-methyl-5-nitrobenzo[d]thiazole in 50 mL of methanol and 10 mL of water, add 0.85 g (15.9 mmol) of ammonium chloride and 2.66 g (47.6 mmol) of iron powder.

  • Reflux the mixture for 2 hours.

  • After the reaction is complete, filter the hot solution through celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Synthesis Workflows

Method1_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclization m_toluidine m-Toluidine thiourea N-(3-methylphenyl)thiourea m_toluidine->thiourea 100°C, 3h na_scn NaSCN na_scn->thiourea h2so4 H₂SO₄ h2so4->thiourea product This compound thiourea->product 50°C, 2h so2cl2 SO₂Cl₂ so2cl2->product

Method 1: Direct Thiocyanation Workflow

Method2_Workflow nitro_precursor 2-Methyl-5-nitrobenzothiazole final_product 5-Amino-2-methylbenzothiazole nitro_precursor->final_product Reflux, 2h reagents Fe, NH₄Cl reagents->final_product

Method 2: Reduction Workflow

Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the researcher. The direct thiocyanation of m-toluidine is a one-pot process from a readily available starting material but may present challenges in terms of reproducibility and purity due to the potential formation of a positional isomer. The reported yield for the analogous 6-methyl isomer is moderate.

In contrast, the reduction of 2-methyl-5-nitrobenzothiazole offers a significantly higher yield in the final step and avoids the issue of isomeric impurities, leading to a purer product. However, this method requires the prior synthesis of the nitro-precursor, adding an extra step to the overall process. For applications where high purity is critical and a higher overall yield is desired, the reduction method appears to be the more reproducible and reliable choice, provided an efficient synthesis for the nitro-precursor is available. Further studies to quantify the isomeric ratio in the direct thiocyanation method would be beneficial for a more complete comparison.

References

Benchmarking the Antioxidant Activity of 2-Amino-5-methylbenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 2-Amino-5-methylbenzothiazole derivatives, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The following sections present quantitative data from various in vitro antioxidant assays, detailed experimental protocols for key methodologies, and visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of the antioxidant potential of these compounds.

Comparative Antioxidant Activity: Data Summary

The antioxidant capacity of this compound derivatives and related thiazole analogues is commonly evaluated using a variety of in vitro assays. These assays measure the ability of the compounds to scavenge free radicals or reduce oxidizing agents. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

The following tables summarize the antioxidant activities of a series of 5-((2-((substituted benzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives, which share the core 2-amino-5-methylthiazole structure. These compounds have been evaluated for their scavenging activity against various free radicals. For comparison, the activities of standard antioxidants like Ascorbic Acid and Butylated Hydroxytoluene (BHT) are also included where available.

Table 1: DPPH Radical Scavenging Activity of 2-Amino-5-methylthiazole Derivatives [1][2]

Compound IDSubstituent on Benzylidene RingIC50 (µg/mL)
6a 4-OH, 3-OCH314.9
6b 4-Cl25.3
6c 4-OH16.5
6d 2-OH20.1
6e 4-OCH315.0
6f 2,4-diCl30.5
6g 4-N(CH3)222.8
6h Furan-3-yl35.2
6i 4-NO240.8
6j Unsubstituted28.4
Ascorbic Acid Standard12.5

Table 2: Hydroxyl Radical Scavenging Activity of 2-Amino-5-methylthiazole Derivatives [1][2]

Compound IDSubstituent on Benzylidene RingIC50 (µg/mL)
6a 4-OH, 3-OCH317.9
6b 4-Cl28.6
6c 4-OH20.3
6d 2-OH25.1
6e 4-OCH318.0
6f 2,4-diCl33.7
6g 4-N(CH3)226.4
6h Furan-3-yl38.9
6i 4-NO243.2
6j Unsubstituted31.5
BHA Standard15.3

Table 3: Nitric Oxide Radical Scavenging Activity of 2-Amino-5-methylthiazole Derivatives [1][2]

Compound IDSubstituent on Benzylidene RingIC50 (µg/mL)
6a 4-OH, 3-OCH316.3
6b 4-Cl27.8
6c 4-OH19.5
6d 2-OH24.7
6e 4-OCH317.2
6f 2,4-diCl32.1
6g 4-N(CH3)225.9
6h Furan-3-yl37.4
6i 4-NO242.6
6j Unsubstituted30.8
Ascorbic Acid Standard14.8

Table 4: Superoxide Radical Scavenging Activity of 2-Amino-5-methylthiazole Derivatives [1][2]

Compound IDSubstituent on Benzylidene RingIC50 (µg/mL)
6a 4-OH, 3-OCH317.2
6b 4-Cl30.1
6c 4-OH22.4
6d 2-OH28.9
6e 4-OCH318.6
6f 2,4-diCl36.5
6g 4-N(CH3)229.3
6h Furan-3-yl41.7
6i 4-NO248.6
6j Unsubstituted34.2
Ascorbic Acid Standard16.4

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (typically 0.1 mM in methanol), test compounds of varying concentrations, and a standard antioxidant (e.g., Ascorbic Acid).

  • Procedure:

    • A specific volume of the DPPH solution is added to the test compound solutions.

    • The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Hydroxyl Radical (•OH) Scavenging Assay

This assay measures the ability of a compound to scavenge the highly reactive hydroxyl radical, which is often generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).

  • Reagents: Fenton reaction mixture (containing FeCl₂, EDTA, H₂O₂, and a suitable buffer), a detecting agent (e.g., deoxyribose, which degrades upon reaction with hydroxyl radicals to form products that can be measured colorimetrically after reacting with thiobarbituric acid), and test compounds.

  • Procedure:

    • The test compound is added to the Fenton reaction mixture.

    • The reaction is initiated and allowed to proceed for a specific duration at a controlled temperature.

    • The extent of hydroxyl radical-induced degradation of the detecting agent is measured.

    • The scavenging activity is calculated by comparing the results with a control reaction without the test compound.

Nitric Oxide (NO) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals, which are generated from a nitric oxide donor like sodium nitroprusside.

  • Reagents: Sodium nitroprusside solution, Griess reagent (for the colorimetric determination of nitrite, a product of the reaction between nitric oxide and oxygen), and test compounds.

  • Procedure:

    • The test compound is incubated with the sodium nitroprusside solution in a suitable buffer.

    • After a specific incubation period, the amount of nitrite formed is measured by adding the Griess reagent.

    • The absorbance is read at a specific wavelength (e.g., 546 nm).

    • The scavenging activity is determined by the decrease in the amount of nitrite formed in the presence of the test compound.

Superoxide Radical (O₂⁻•) Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated by various enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic systems.

  • Reagents: A system for generating superoxide radicals (e.g., xanthine and xanthine oxidase), a detection agent like nitroblue tetrazolium (NBT) which is reduced by superoxide to form a colored formazan product, and test compounds.

  • Procedure:

    • The test compound is added to a reaction mixture containing the superoxide generating system and NBT.

    • The reaction is initiated, and the formation of the colored formazan is monitored spectrophotometrically (e.g., at 560 nm).

    • The scavenging activity is calculated based on the inhibition of NBT reduction by the test compound.

Visualizations: Pathways and Workflows

Antioxidant Mechanism: Radical Scavenging

The primary antioxidant mechanism for many phenolic and heterocyclic compounds, including benzothiazole derivatives, involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. This process is crucial in mitigating oxidative stress.

Radical_Scavenging cluster_0 Oxidative Stress cluster_1 Antioxidant Intervention cluster_2 Neutralization Free_Radical Free Radical (R•) Donation H• Donation Free_Radical->Donation Benzothiazole This compound Derivative (Ar-OH) Benzothiazole->Donation Antioxidant_Radical Less Reactive Antioxidant Radical (Ar-O•) Benzothiazole->Antioxidant_Radical becomes Neutralized_Radical Neutralized Molecule (RH) Donation->Neutralized_Radical

Caption: General mechanism of free radical scavenging by an antioxidant compound.

Experimental Workflow: In Vitro Antioxidant Assays

The general workflow for evaluating the antioxidant activity of a compound using common in vitro spectrophotometric assays is depicted below.

Experimental_Workflow Start Compound Synthesis & Purification Preparation Preparation of Stock Solutions (Test Compound & Standards) Start->Preparation Assay_Selection Selection of Antioxidant Assay (e.g., DPPH, ABTS, FRAP) Preparation->Assay_Selection Incubation Incubation of Test Compound with Radical/Reagent Assay_Selection->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculation of % Inhibition and IC50 Value Measurement->Calculation Comparison Comparison with Standard Antioxidants Calculation->Comparison End Data Analysis & Conclusion Comparison->End

Caption: A generalized workflow for in vitro antioxidant activity screening.

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Element (ARE) Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[3][4][5][6][7] Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation.[4] However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[4][5] While direct evidence for this compound derivatives is still emerging, many heterocyclic compounds are known to modulate this pathway.

Keap1_Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Oxidative_Stress Oxidative Stress / Electrophilic Compounds Keap1 Keap1 Oxidative_Stress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: The Keap1-Nrf2-ARE signaling pathway for antioxidant gene expression.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-methylbenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate, and procedural information for the safe disposal of 2-Amino-5-methylbenzothiazole, a compound utilized in various research and development applications. Adherence to these guidelines is critical to mitigate risks and ensure regulatory compliance.

Hazard Profile and Safety Precautions

Immediate Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Engineering Controls: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]

Quantitative Hazard Data Summary

The following table summarizes the key hazard information extrapolated from related benzothiazole compounds. This data underscores the importance of careful handling and disposal.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed.H302[1][3][4]
Skin Corrosion/Irritation Causes skin irritation.H315[5]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[3][5]
Specific Target Organ Toxicity May cause respiratory irritation.H335[5]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.H410[1][4]

Note: This data is based on structurally similar compounds and should be used as a conservative guideline for this compound.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Incineration is often the preferred final disposal method for such compounds.

Experimental Protocol for Waste Neutralization (To be performed only by trained personnel as a last step before disposal, if required by institutional protocols):

As a general practice for many amine-containing compounds, cautious neutralization with a weak acid may be considered to form a more stable salt. However, for disposal purposes, it is generally recommended to dispose of the chemical in its original form to avoid creating new, potentially unknown hazards. Consult your institution's Environmental Health and Safety (EHS) department before attempting any neutralization.

Operational Disposal Plan
  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and chemically compatible container for "this compound Waste."

    • Collect all waste materials, including unused product, reaction byproducts, and contaminated items (e.g., pipette tips, weighing boats, gloves, and absorbent paper) in this dedicated container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Container Requirements:

    • The waste container must be in good condition, free from leaks or damage, and have a secure, tightly fitting screw cap.

    • The container material must be compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "Waste this compound"

      • The accumulation start date (the date the first drop of waste was added)

      • The primary hazards (e.g., "Toxic," "Irritant," "Marine Pollutant") using appropriate GHS pictograms.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

    • This area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[2]

    • Ensure secondary containment is used to capture any potential leaks or spills.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with a copy of the safety data sheet for a structurally similar compound if a specific one for this compound is not available, along with any other relevant hazard information.

    • Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood DesignateContainer Designate a Labeled, Compatible Waste Container FumeHood->DesignateContainer CollectWaste Collect Solid & Liquid Waste (incl. contaminated items) DesignateContainer->CollectWaste Segregate Do Not Mix with Incompatible Wastes CollectWaste->Segregate SealContainer Securely Seal Container Segregate->SealContainer LabelContainer Label with 'Hazardous Waste', Chemical Name, Date, Hazards SealContainer->LabelContainer Store Store in Designated SAA with Secondary Containment LabelContainer->Store ContactEHS Contact Institutional EHS or Licensed Contractor Store->ContactEHS ArrangePickup Arrange for Waste Pickup ContactEHS->ArrangePickup NoImproperDisposal Do Not Dispose in Sink or Regular Trash ArrangePickup->NoImproperDisposal

References

Navigating the Safe Handling of 2-Amino-5-methylbenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling of chemical reagents is paramount to ensuring laboratory safety and the integrity of research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for 2-Amino-5-methylbenzothiazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from data on structurally similar compounds, including 2-aminobenzothiazole and various aminothiazoles. It is crucial to treat this compound with the same level of caution as these related compounds.

Hazard Identification and Classification

Based on data from analogous compounds, this compound should be considered hazardous. The primary hazards associated with similar chemicals are summarized below.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.H302
Eye Irritation (Category 2A)Causes serious eye irritation.H319
Specific Target Organ Toxicity — Repeated Exposure (Category 2)May cause damage to organs through prolonged or repeated exposure.H373
Hazardous to the aquatic environment, long-term hazard (Category 1)Very toxic to aquatic life with long lasting effects.H410

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound. The following table outlines the recommended PPE.

Body PartProtective EquipmentMaterial/Type
Hands Chemical-resistant glovesNitrile or other appropriate material. Thicker gloves offer better protection.[2]
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash potential.ANSI Z87.1-compliant
Body Laboratory coat, long-sleeved---
Respiratory NIOSH-approved respiratorA dust mask (e.g., N95 type) should be used if handling the powder and generating dust.[1]

Safe Handling and Operational Plans

Adherence to strict operational protocols is essential to minimize exposure and ensure a safe working environment.

Engineering Controls:
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Handling Procedures:
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke when using this product.[5]

  • Wash hands thoroughly after handling.[5]

  • Keep the container tightly closed in a dry and well-ventilated place.[4]

Storage:
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if symptoms occur.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[3]

Spill and Disposal Plan

Proper containment and disposal of this compound and any contaminated materials are necessary to prevent environmental contamination and further exposure.

Spill Response:
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, dampen the material with 60-70% ethanol to prevent dust generation.[7]

  • Clean-up: Carefully sweep or scoop up the dampened material and place it into a suitable, labeled container for disposal.[7]

  • Decontaminate: Wash the spill area with a soap and water solution.[7]

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal:
  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3]

  • The material should be disposed of in an approved waste disposal plant.[5][8]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review SDS of Analog Compounds B Don Appropriate PPE A->B C Ensure Engineering Controls are Active B->C D Weigh/Handle in Fume Hood C->D E Keep Container Tightly Closed D->E F Decontaminate Work Area E->F G Remove and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H I Collect Waste in Labeled Container J Dispose as Hazardous Waste I->J

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-methylbenzothiazole
Reactant of Route 2
2-Amino-5-methylbenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.